molecular formula C5H4F3NO2 B2722782 (4-(Trifluoromethyl)oxazol-5-yl)methanol CAS No. 1824624-51-2

(4-(Trifluoromethyl)oxazol-5-yl)methanol

Cat. No.: B2722782
CAS No.: 1824624-51-2
M. Wt: 167.087
InChI Key: CZNDWSTXFINVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a useful research compound. Its molecular formula is C5H4F3NO2 and its molecular weight is 167.087. The purity is usually 95%.
BenchChem offers high-quality (4-(Trifluoromethyl)oxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Trifluoromethyl)oxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNDWSTXFINVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-(Trifluoromethyl)oxazol-5-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Trifluoromethyl)oxazol-yl Methanols for Advanced Research

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of trifluoromethyl-substituted oxazol-yl methanol scaffolds. This class of compounds is of significant interest to researchers and professionals in drug development due to the unique combination of the metabolically stable oxazole ring and the property-modulating trifluoromethyl group.

While the specific isomer (4-(Trifluoromethyl)oxazol-5-yl)methanol is not widely documented in current literature, this guide will focus on the closely related and characterized isomer, [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol . The principles, protocols, and scientific rationale discussed herein are directly applicable to the broader class of trifluoromethylated oxazoles and provide a robust framework for their study.

Compound Identification and Structural Elucidation

The core structure consists of a 1,3-oxazole ring substituted with a trifluoromethyl (CF₃) group and a hydroxymethyl (-CH₂OH) group. The CF₃ group, a bioisostere of a methyl group, dramatically alters the molecule's electronic properties and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2]

Key Identifiers for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol:

IdentifierValueSource
IUPAC Name [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanolPubChemLite
Molecular Formula C₅H₄F₃NO₂[3]
Molecular Weight 167.09 g/mol [4]
Monoisotopic Mass 167.01941 Da[3]
PubChem CID 126971909[3]
SMILES C1=NC(=C(O1)C(F)(F)F)CO[3]
InChI Key QLBHKSMRSRAWSK-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Profile

The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties compared to the parent compound, oxazol-5-ylmethanol (CAS 127232-41-1)[5].

Table of Physicochemical Properties:

PropertyPredicted/Estimated ValueRationale & Expert Insights
XlogP (Predicted) 0.4The CF₃ group increases lipophilicity over the non-fluorinated analog. This value suggests moderate water solubility with good membrane permeability characteristics, a desirable trait for drug candidates.[3]
Boiling Point > 220 °C (est.)The parent compound, Oxazol-5-ylmethanol, has a boiling point of ~213 °C[5]. The increased molecular weight and strong dipole from the CF₃ group will elevate this value.
Solubility Soluble in Methanol, DMSO, Ethyl Acetate. Limited solubility in water.The polarity of the hydroxyl group allows for solubility in polar organic solvents, while the fluorinated heterocycle increases solubility in less polar media compared to the parent compound.
Acidity (pKa of -OH) ~14-15 (est.)The strongly electron-withdrawing CF₃ group will slightly increase the acidity of the hydroxyl proton compared to a typical primary alcohol, though it remains a weak acid.
Spectroscopic Signatures

Precise spectroscopic data requires experimental measurement. However, based on the structure and data from related compounds, the following characteristics can be predicted:

  • ¹H NMR: The methylene protons (-CH₂OH) would appear as a singlet (or a triplet if coupled to the hydroxyl proton) between δ 4.5-5.0 ppm. The oxazole proton (-CH=N-) would be a singlet further downfield, likely > δ 8.0 ppm.

  • ¹³C NMR: Key signals would include the methylene carbon (~60 ppm), the CF₃ carbon (a quartet centered around 120-125 ppm with a large C-F coupling constant), and the two oxazole ring carbons.

  • ¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm is expected, characteristic of a trifluoromethyl group attached to an aromatic ring.[6]

  • Mass Spectrometry (Predicted Adducts): High-resolution mass spectrometry would be crucial for confirming the elemental composition.[3]

    • [M+H]⁺: 168.02669 m/z

    • [M+Na]⁺: 190.00863 m/z

    • [M-H]⁻: 166.01213 m/z

Synthesis and Mechanistic Considerations

A robust synthesis of trifluoromethylated oxazoles is critical for generating material for research and development. While a specific protocol for the target molecule is not published, a highly plausible approach involves the cyclization of a suitable trifluoromethylated precursor. The following proposed synthesis is adapted from established methods for creating similar heterocyclic systems.[6]

Proposed Synthetic Pathway: Huisgen Cycloaddition

This pathway utilizes a [3+2] cycloaddition reaction, a powerful tool for heterocycle synthesis. The key precursors would be a trifluoromethylated nitrile oxide and a propargyl alcohol derivative.

Synthetic_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: [3+2] Cycloaddition A Trifluoroacetaldehyde Oxime Int1 Trifluoroacetohydroximoyl chloride A->Int1  NCS, DMF B Propargyl Alcohol Product [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol B->Product C N-Chlorosuccinimide (NCS) D Triethylamine (Et3N) Int2 Trifluoromethyl Nitrile Oxide (in situ) D->Int2 Int1->Int2  Et3N Int2->Product  Propargyl Alcohol

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Generation of Trifluoroacetohydroximoyl Chloride (Intermediate 1): To a stirred solution of trifluoroacetaldehyde oxime (1.0 eq) in N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Causality: NCS is an effective chlorinating agent for oximes, creating the necessary precursor for the subsequent elimination step. DMF is a suitable polar aprotic solvent for this reaction.

  • In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition (Step 2): To the reaction mixture containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise via syringe pump over 2 hours.

    • Causality: Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the highly reactive trifluoromethyl nitrile oxide in situ. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol to form the oxazole ring. Slow addition of the base is crucial to control the concentration of the reactive intermediate and minimize side reactions.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(Trifluoromethyl)oxazol-5-yl)methanol.

    • Trustworthiness: This self-validating protocol includes a clear work-up procedure and a standard purification method (column chromatography) to ensure the isolation of a high-purity final product, which can be verified by the spectroscopic methods outlined previously.

Applications in Drug Discovery & Development

The (Trifluoromethyl)oxazol-yl methanol scaffold is a prime candidate for fragment-based and lead optimization campaigns in drug discovery.

  • Metabolic Stability: The CF₃ group can block sites of oxidative metabolism. When placed on an aromatic ring, it can shield adjacent positions from enzymatic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life in vivo.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (such as dipole-dipole or hydrogen bonding) with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate.[7]

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functionalities, which can be exploited to optimize a compound's ionization state and pharmacokinetic profile.

  • Scaffold for Library Synthesis: The primary alcohol provides a versatile chemical handle for further modification. It can be easily oxidized to an aldehyde or carboxylic acid, or used in esterification, etherification, or amination reactions to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Conceptual Screening Workflow

This molecule would typically enter a drug discovery pipeline as a building block or a fragment hit.

Screening_Cascade A Compound Synthesis (Library Generation) B Primary Screen (High-Throughput Assay) A->B Diverse Analogs C Hit Confirmation & Dose-Response B->C Initial Hits D Secondary Assays (Orthogonal & Selectivity) C->D Confirmed Hits E In Vitro ADME (Metabolic Stability, Permeability) D->E Validated Hits F Lead Optimization (SAR Studies) E->F Promising Profiles F->A Iterative Design G In Vivo Efficacy Studies F->G Lead Candidate

Caption: Conceptual drug discovery screening cascade.

Safety and Handling

No specific toxicology data is available for [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol. Therefore, it must be handled with care, assuming it is potentially hazardous.

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and replaced if damaged.

    • Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Take precautionary measures against static discharge.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • The Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Available at: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available at: [Link]

  • American Elements. Oxazol-5-ylmethanol | CAS 127232-41-1. Available at: [Link]

  • PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023). Available at: [Link]

  • PubChem. 4(5)-(Trifluoromethyl)imidazole. Available at: [Link]

  • ResearchGate. Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. (2017). Available at: [Link]

  • PubChemLite. [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. Available at: [Link]

  • mzCloud. 4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol. (2016). Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Available at: [Link]

Sources

High-Performance Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol , a critical fluorinated heterocyclic building block in medicinal chemistry.[1] The trifluoromethyl (


) group significantly modulates lipophilicity and metabolic stability, making this scaffold highly valuable for drug discovery programs targeting GPCRs and kinases.

The synthesis strategy prioritizes regiochemical fidelity and scalability . The route utilizes Ethyl 4,4,4-trifluoroacetoacetate as the starting material, leveraging the intrinsic electronic bias of the trifluoromethyl ketone to secure the 4-position substitution pattern during oxazole ring formation.

Core Synthesis Strategy
  • Starting Material: Ethyl 4,4,4-trifluoroacetoacetate (Commercial, inexpensive).

  • Key Intermediate: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate.[1][2]

  • Cyclization Method: Modified Robinson-Gabriel/Hantzsch synthesis using Formamide.[1]

  • Final Transformation: Hydride reduction of the ester to the primary alcohol.

Retrosynthetic Analysis

The retrosynthetic logic relies on disassembling the oxazole ring to a linear precursor that already contains the


 and carboxylate functionalities in the correct relative positions.

Retrosynthesis Target (4-(Trifluoromethyl)oxazol-5-yl)methanol (Target) Ester Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (Precursor) Target->Ester Reduction (LiAlH4) Chloro Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (Activated Intermediate) Ester->Chloro Cyclization (Formamide) Start Ethyl 4,4,4-trifluoroacetoacetate (Starting Material) Chloro->Start Chlorination (SO2Cl2)

Figure 1: Retrosynthetic disconnection showing the linear path from the commercial ketoester to the target alcohol.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

This step activates the alpha-position of the ketoester for subsequent nucleophilic displacement by formamide.[1]

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Sulfuryl Chloride (

    
    , 1.1 equiv).
    
  • Solvent: Neat or Dichloromethane (DCM).

  • Temperature:

    
    .
    

Protocol:

  • Charge a round-bottom flask with Ethyl 4,4,4-trifluoroacetoacetate (e.g., 50.0 g, 271 mmol).

  • Cool the flask to

    
     using an ice bath.
    
  • Add Sulfuryl Chloride (40.2 g, 298 mmol) dropwise over 45 minutes via an addition funnel. Caution:

    
     and 
    
    
    
    gas evolution will occur; use a scrubber or efficient fume hood.
  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor: Check conversion by GC-MS or

    
     NMR. The product typically appears as a distinct shift from the starting material.
    
  • Workup: Degas the solution under vacuum (rotary evaporator) to remove residual

    
    , 
    
    
    
    , and unreacted
    
    
    .
  • Purification: Vacuum distillation (bp ~60-65°C at 10 mmHg) yields the product as a clear liquid.[1]

    • Yield: ~90-95%.[1][3]

Step 2: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

This is the critical ring-forming step.[1] The nitrogen of formamide displaces the chlorine, followed by cyclization of the formyl oxygen onto the highly electrophilic trifluoromethyl ketone.

  • Reagents: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv), Formamide (5.0 equiv).[1]

  • Conditions:

    
    .[1]
    

Protocol:

  • In a reaction vessel equipped with a reflux condenser, mix the chloro-ketoester (from Step 1) with Formamide (excess is used as both reagent and solvent).

  • Heat the mixture to

    
     for 4–6 hours.
    
  • Mechanism Check: The reaction proceeds via N-alkylation followed by dehydration.[1] The high temperature drives the dehydration aromatization.

  • Workup: Cool the mixture to room temperature and pour into ice-water (500 mL).

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash the combined organic layers with water (

    
    ) and brine to remove excess formamide.
    
  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield: ~60-75%.[1]

    • Data:

      
       NMR should show a singlet around -60 to -65 ppm (typical for 
      
      
      
      ).[1]
Step 3: Reduction to (4-(Trifluoromethyl)oxazol-5-yl)methanol

The ester is reduced to the alcohol using Lithium Aluminum Hydride (


).[1] 

is generally insufficient for esters without additives.
  • Reagents: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 equiv),

    
     (1.2 equiv).[1]
    
  • Solvent: Anhydrous THF.

  • Temperature:

    
    .
    

Protocol:

  • Flame-dry a flask and purge with Argon/Nitrogen.[1]

  • Suspend

    
     (powder or pellets) in anhydrous THF at 
    
    
    
    .
  • Dissolve the oxazole ester in anhydrous THF and add it dropwise to the hydride suspension. Control exotherm.

  • Stir at

    
     for 1 hour. Monitor by TLC (Ester spot disappearance).
    
  • Quench (Fieser Method):

    • Add water (

      
       mL, where 
      
      
      
      = g of LAH).
    • Add 15%

      
       (
      
      
      
      mL).
    • Add water (

      
       mL).
      
  • Stir until a white granular precipitate forms.

  • Filter through a pad of Celite. Rinse the pad with THF/EtOAc.

  • Concentrate the filtrate.

  • Purification: If necessary, purify via short silica plug or recrystallization (depending on physical state, often an oil or low-melting solid).

    • Yield: ~85-90%.[1]

Reaction Workflow & Mechanism

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization (Robinson-Gabriel Type) cluster_2 Step 3: Reduction SM Ethyl 4,4,4-trifluoroacetoacetate Inter1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate SM->Inter1 0°C -> RT -HCl, -SO2 Reagent1 SO2Cl2 (Chlorination) Reagent1->Inter1 Inter2 Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate Inter1->Inter2 N-Alkylation & Dehydration Reagent2 Formamide (110°C) Reagent2->Inter2 Product (4-(Trifluoromethyl)oxazol-5-yl)methanol Inter2->Product Hydride Transfer Reagent3 LiAlH4 / THF (0°C) Reagent3->Product

Figure 2: Step-by-step reaction workflow emphasizing reagents and key transformations.

Data Summary & Troubleshooting

ParameterStep 1 (Chlorination)Step 2 (Cyclization)Step 3 (Reduction)
Key Reagent

Formamide

Temp



Typical Yield 90-95%60-75%85-90%
Critical Control Gas evolution (

,

).[1]
Temperature control to prevent polymerization.Anhydrous conditions essential.
Troubleshooting If conversion is low, add 0.1 eq more

.
If dark tar forms, reduce temp to

.
If emulsion forms during quench, add Rochelle salt.
Characterization Checkpoints
  • Intermediate 1 (Chloro-ester): Loss of one

    
    -proton in 
    
    
    
    NMR compared to SM.[1]
  • Intermediate 2 (Oxazole Ester): Appearance of aromatic oxazole proton (

    
    ) around 
    
    
    
    7.9 - 8.2 ppm.[1]
  • Final Product (Alcohol): Disappearance of ethyl ester quartet/triplet; appearance of hydroxymethyl singlet/doublet (

    
     4.5 - 4.8 ppm).[1]
    

Safety Considerations

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Releases toxic gases. Use in a well-ventilated fume hood.[1]

  • Formamide: Teratogenic hazard. Avoid skin contact and inhalation.

  • Lithium Aluminum Hydride: Pyrophoric solid. Reacts explosively with water. Handle under inert atmosphere.

References

  • Preparation of 2-chloro-4,4,4-trifluoroacetoacetate

    • Title: Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate.[1][2]

    • Source: Google P
    • URL
  • General Synthesis of 4-Substituted Oxazoles (Robinson-Gabriel/Cornforth)

    • Title: Synthesis of oxazoles

      
      -acyloxy ketones or 
      
      
      
      -halo ketones.[1]
    • Source: Organic Reactions & Organic Syntheses (General Methodology).[4]

    • Context: This is the foundational chemistry applied to the trifluoromethyl variant. See Organic Syntheses, Coll. Vol. 6, p.620 for the methyl analog.
  • Reduction of Esters to Alcohols

    • Title: Reduction of Carboxylic Acids and Their Derivatives.[5][6]

    • Source: Chemistry LibreTexts.[5]

    • URL:[Link]

Sources

(4-(Trifluoromethyl)oxazol-5-yl)methanol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by the presence of a strongly electron-withdrawing trifluoromethyl (


) group at the C4 position and a reactive hydroxymethyl handle at C5, this scaffold serves as a critical intermediate for modulating lipophilicity and metabolic stability in drug candidates. This guide provides a definitive technical analysis of its molecular weight, physiochemical properties, synthetic pathways, and application in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Profile[1]

Molecular Weight Calculation

The molecular weight is derived from the sum of the standard atomic weights of its constituent elements. The molecular formula is


 .
ElementCountAtomic Weight ( g/mol )Contribution ( g/mol )
Carbon (C) 512.01160.055
Hydrogen (H) 41.0084.032
Fluorine (F) 318.99856.994
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 167.086

Standard Reported Molecular Weight: 167.09 g/mol

Structural Specifications
  • IUPAC Name: (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol

  • SMILES: OCC1=C(C(F)(F)F)N=CO1

  • Core Scaffold: 1,3-Oxazole

  • Substituents:

    • C4 Position: Trifluoromethyl (

      
      ) – Enhances lipophilicity and prevents metabolic oxidation at the ring.
      
    • C5 Position: Hydroxymethyl (

      
      ) – A versatile nucleophilic handle for further derivatization.
      
Calculated Physiochemical Properties

Data based on in-silico prediction models for the free base.

PropertyValueSignificance in Drug Design
LogP (Predicted) ~1.1 - 1.4Moderate lipophilicity; favorable for membrane permeability.
TPSA ~46

Good oral bioavailability profile (<140

).
H-Bond Donors 1Provided by the hydroxyl group.
H-Bond Acceptors 4Includes oxazole nitrogen/oxygen and fluorine atoms.
pKa (Alcohol) ~13.5Weakly acidic; typically non-ionized at physiological pH.

Part 2: Synthetic Utility & Reactivity

The synthesis of (4-(trifluoromethyl)oxazol-5-yl)methanol generally proceeds via the reduction of its corresponding ester precursor. This approach allows for the construction of the trifluoromethyl-oxazole core before generating the sensitive alcohol functionality.

Core Synthetic Pathway

The most robust route involves the cyclization of a trifluoro-acetoacetate derivative followed by hydride reduction.

Synthesis Start Ethyl 2-chloro-4,4,4- trifluoroacetoacetate Intermediate Ethyl 4-(trifluoromethyl) oxazole-5-carboxylate Start->Intermediate Cyclization (Formamide/Heat) Product (4-(Trifluoromethyl) oxazol-5-yl)methanol Intermediate->Product Reduction (LiAlH4 or DIBAL-H)

Caption: Figure 1. Standard synthetic workflow from acyclic precursor to target alcohol.

Experimental Protocol: Ester Reduction

Note: This protocol is a generalized standard procedure for reducing oxazole esters to alcohols.

Reagents:

  • Substrate: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq)

  • Reducing Agent: Lithium Aluminum Hydride (

    
    , 1.1 eq) or DIBAL-H (2.2 eq).
    
  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the oxazole ester (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C.

  • Addition: Carefully add

    
     (1.0 M in THF) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion via TLC (silica, 30% EtOAc/Hexanes) or LC-MS.

  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Slowly add:

    • 
       mL water (
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Stir until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil is typically purified via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Part 3: Role in Medicinal Chemistry

The Trifluoromethyl Effect

The


 group is not merely a hydrophobic "grease." It exerts profound electronic effects on the oxazole ring:
  • Electron Withdrawal: Lowers the electron density of the oxazole ring, making it less susceptible to oxidative metabolism (e.g., by P450 enzymes) compared to methyl-substituted oxazoles.

  • Dipole Modulation: The C-F bonds create a strong dipole that can engage in orthogonal multipolar interactions with protein backbones.

Functionalization Logic

The primary alcohol is rarely the final drug; it is a "warhead" precursor.

  • Oxidation: Converts to Aldehyde

    
     Reductive Amination (Access to amines).
    
  • Halogenation: Converts to Alkyl Bromide/Chloride

    
    
    
    
    
    displacement (Access to ethers, thioethers).
  • Tosylation/Mesylation: Creates a leaving group for carbon-carbon bond formation.

Reactivity Center (4-(Trifluoromethyl)oxazol-5-yl)methanol Oxidation Oxidation (Dess-Martin) --> Aldehyde Center->Oxidation Halogenation SOCl2 / PBr3 --> Alkyl Halide Center->Halogenation Etherification NaH + R-X --> Ether Center->Etherification

Caption: Figure 2. Divergent synthesis capabilities from the alcohol handle.

Part 4: Safety & Handling

  • Hazard Identification: As a fluorinated organic alcohol, treat as an irritant.

  • Storage: Store at 2–8°C under inert gas. The alcohol functionality can be susceptible to slow oxidation if exposed to air over long periods.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).

References

  • PubChem Compound Summary. (2025). Oxazole-5-ylmethanol derivatives and properties. National Center for Biotechnology Information. Link

  • Master Organic Chemistry. (2023). Reduction of Esters to Alcohols with LiAlH4. Link

  • Organic Chemistry Portal. (2023). Synthesis of Trifluoromethyl-substituted Heterocycles. Link

  • Journal of Organic Chemistry. (2011). Synthesis of 2-(Trifluoromethyl)oxazoles. ACS Publications. Link

An In-depth Technical Guide to (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol: A Trifluoromethylated Heterocycle for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. By leveraging the unique properties of the trifluoromethyl group and the versatile oxazole scaffold, this molecule represents a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its chemical properties, synthesis methodologies, and prospective applications, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Trifluoromethylated Oxazoles

The incorporation of fluorine atoms into biologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore that can significantly modulate the physicochemical and biological properties of a compound.[1][2] When coupled with a heterocyclic system like oxazole, which is present in numerous natural products and approved drugs, the resulting scaffold becomes a highly attractive platform for discovering new chemical entities with a wide range of therapeutic applications, including anti-cancer, antimicrobial, and anti-inflammatory activities.[3]

(4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol is a structurally intriguing molecule that combines these advantageous features. The presence of a reactive hydroxymethyl group at the 5-position of the oxazole ring provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical Properties and Structural Elucidation

While specific experimental data for (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol is not extensively available in the public domain, its properties can be inferred from structurally related compounds and computational models.

PropertyPredicted/Inferred ValueSource/Rationale
IUPAC Name (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanolBased on systematic nomenclature rules for oxazole derivatives.
Molecular Formula C5H4F3NO2Derived from the chemical structure.
Molecular Weight 167.09 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar substituted oxazoles and isoxazoles are solids.[4]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Based on the properties of similar organic compounds.[5]
Reactivity The hydroxyl group is a primary site for reactions such as esterification, etherification, and oxidation. The oxazole ring can undergo electrophilic substitution, although the electron-withdrawing trifluoromethyl group may influence its reactivity.General principles of organic chemistry.

Spectroscopic Characterization:

The structural confirmation of (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol would rely on standard spectroscopic techniques:

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the proton on the oxazole ring, a signal for the methylene protons of the methanol group, and a signal for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethyl group.

  • ¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the oxazole ring, the trifluoromethyl group (with C-F coupling), and the methanol group.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifying feature.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula.

Synthesis and Methodologies

G target (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol intermediate1 Ester of 4-(Trifluoromethyl)oxazole-5-carboxylic acid target->intermediate1 Reduction intermediate2 α-Halo-β,β,β-trifluoro-γ-oxo ester intermediate1->intermediate2 Cyclization starting_material2 Amide intermediate1->starting_material2 Condensation starting_material1 Ethyl 3,3,3-trifluoroacetoacetate intermediate2->starting_material1 Halogenation

A potential retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol:

  • Formation of a Halogenated Trifluoromethyl Precursor: The synthesis could commence with a commercially available trifluoromethyl-containing starting material, such as ethyl 4,4,4-trifluoroacetoacetate. Halogenation at the α-position would yield a key intermediate.

  • Oxazole Ring Formation: This intermediate can then be reacted with an appropriate amide (e.g., formamide) in a condensation reaction to construct the oxazole ring, a common strategy for oxazole synthesis.

  • Reduction of the Ester: The resulting ester at the 5-position of the oxazole ring can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the final product, (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol.

This proposed pathway is a logical and feasible approach based on known organic transformations for constructing similar heterocyclic systems.

Applications in Drug Development

The structural motifs present in (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol suggest its significant potential as a scaffold in drug discovery, particularly in the development of anti-cancer agents.

4.1. The Role of the Trifluoromethyl Group in Bioactivity

The trifluoromethyl group is a well-regarded substituent in medicinal chemistry for its ability to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1]

  • Increase Lipophilicity: This can improve a molecule's ability to cross cell membranes and reach its target.[2]

  • Modulate pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

  • Improve Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as hydrophobic pockets in enzymes or receptors.

4.2. The Oxazole Core as a Privileged Scaffold

The oxazole ring is a common feature in a variety of biologically active compounds. Its planar, aromatic nature allows it to participate in π-stacking interactions, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Numerous oxazole-containing compounds have demonstrated potent biological activities, including:

  • Anti-cancer: Studies have shown that trifluoromethylated isoxazole derivatives, which are structurally similar to the topic compound, exhibit significant anti-cancer activity against various cell lines.[4][6][7] The introduction of the CF3 group has been shown to enhance the cytotoxic effects of the parent molecule.[4][6]

  • Antimicrobial: Oxazole derivatives have been investigated for their antibacterial and antifungal properties.

  • Anti-inflammatory: Certain oxazole-containing molecules have shown promise as anti-inflammatory agents.

4.3. Potential Therapeutic Targets and Mechanisms of Action

Given the evidence from related compounds, (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol and its derivatives could potentially target a range of biological pathways implicated in diseases like cancer. For instance, some heterocyclic compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The workflow for investigating the mechanism of action of a novel compound derived from this scaffold is depicted below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Compound Synthesis & Characterization B In vitro Cytotoxicity Assays (e.g., MTT, SRB) A->B C Target Identification (e.g., Proteomics, Kinase Profiling) B->C D Pathway Analysis (e.g., Western Blot, Reporter Assays) C->D E Cell Cycle & Apoptosis Assays (e.g., Flow Cytometry) D->E F In vivo Efficacy Studies (Animal Models) E->F G ADME/Tox Profiling F->G

A generalized workflow for the preclinical evaluation of a novel therapeutic agent.

Conclusion and Future Perspectives

(4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol stands as a promising, yet underexplored, building block for the development of novel therapeutic agents. The strategic combination of a trifluoromethyl group and an oxazole core, along with a modifiable hydroxymethyl handle, provides a versatile platform for medicinal chemists. While further research is needed to fully elucidate its specific properties and biological activities, the existing literature on related compounds strongly suggests its potential, particularly in the field of oncology. Future research should focus on developing a robust and scalable synthesis, followed by a thorough biological evaluation of a library of derivatives to unlock the full therapeutic potential of this intriguing trifluoromethylated heterocycle.

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. synthesis intermediate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. [Link]

  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]

  • Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a key fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding the NMR spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

This document moves beyond a simple data sheet, offering in-depth interpretations grounded in established principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a robust framework for researchers working with this and structurally related compounds.

Molecular Structure and its Influence on NMR Spectra

The structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol, presented below, dictates its unique NMR signature. The molecule comprises a five-membered oxazole ring, substituted with a highly electronegative trifluoromethyl (CF₃) group at the C4 position and a hydroxymethyl (-CH₂OH) group at the C5 position.

// Atom nodes C2 [label="C2", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; N3 [label="N", pos="1,0.5!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"]; C4 [label="C4", pos="0.8,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C5 [label="C5", pos="-0.2,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O1 [label="O", pos="-0.5,0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];

C_CF3 [label="C", pos="1.8,-1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; F1 [label="F", pos="2.5,-0.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; F2 [label="F", pos="2.5,-1.5!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; F3 [label="F", pos="1.5,-1.8!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];

C_CH2OH [label="C", pos="-1,-1.2!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O_CH2OH [label="O", pos="-1.8,-0.8!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; H_OH [label="H", pos="-2.2,-1.2!", shape=none];

H2 [label="H", pos="0,1.5!", shape=none]; H_CH2_1 [label="H", pos="-0.8,-1.8!", shape=none]; H_CH2_2 [label="H", pos="-1.5,-1.6!", shape=none];

// Bonds C2 -- N3; N3 -- C4; C4 -- C5; C5 -- O1; O1 -- C2;

C4 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;

C5 -- C_CH2OH; C_CH2OH -- O_CH2OH; O_CH2OH -- H_OH;

C2 -- H2; C_CH2OH -- H_CH2_1; C_CH2OH -- H_CH2_2; } enddot Figure 1: Molecular structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

The key structural features influencing the NMR spectra are:

  • The Oxazole Ring: This aromatic heterocycle exhibits characteristic chemical shifts for its ring proton and carbons.

  • The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly deshields adjacent nuclei, leading to downfield chemical shifts. Furthermore, the three fluorine atoms will cause characteristic splitting patterns in the ¹³C NMR spectrum due to ¹J(C,F) and ²J(C,F) couplings.

  • The Hydroxymethyl (-CH₂OH) Group: This group will give rise to signals for the methylene protons and the hydroxyl proton in the ¹H NMR spectrum, and a signal for the methylene carbon in the ¹³C NMR spectrum. The chemical shifts of these signals will be influenced by the adjacent oxazole ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (4-(Trifluoromethyl)oxazol-5-yl)methanol is expected to be relatively simple, with three distinct signals. The predicted chemical shifts (in ppm) in a common deuterated solvent like CDCl₃ are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H2 (Oxazole)8.0 - 8.5Singlet (s)1HThe proton at the C2 position of the oxazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effects of the ring oxygen and nitrogen atoms.
-CH₂OH4.8 - 5.2Singlet (s) or Doublet (d)2HThe methylene protons are adjacent to the oxazole ring and the hydroxyl group. Their signal is expected to be a singlet, but may appear as a doublet if coupling to the hydroxyl proton is observed. The exact chemical shift will be solvent-dependent.
-CH₂OH Variable (typically 2.0 - 4.0)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic splitting of the C4 and CF₃ carbon signals.

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Notes
C2145 - 155Singlet (s)This carbon is part of the oxazole ring and is deshielded by the adjacent oxygen and nitrogen atoms.
C4130 - 140Quartet (q)This carbon is directly attached to the electron-withdrawing CF₃ group, causing a significant downfield shift. The signal will be split into a quartet due to two-bond coupling with the three fluorine atoms (²J(C,F)).
C5140 - 150Singlet (s)This carbon is also part of the oxazole ring and is deshielded.
-C H₂OH55 - 65Singlet (s)The chemical shift of the methylene carbon is in the typical range for a carbon attached to an oxygen atom.
C F₃115 - 125Quartet (q)The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)). The coupling constant is typically large (around 270-280 Hz).[1][2]

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR spectra. The following is a field-proven methodology for the analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3][4][5][6][7]

G

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of (4-(Trifluoromethyl)oxazol-5-yl)methanol for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][6][7]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).[3][6] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.[7]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.[5]

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton plug at the tip to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR Instrument Parameters

The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

Parameter Recommended Value
Pulse Programzg30
Number of Scans8-16
Relaxation Delay (D1)1-2 s
Acquisition Time (AQ)3-4 s
Spectral Width (SW)16 ppm
Temperature298 K

¹³C NMR Spectroscopy:

Parameter Recommended Value
Pulse Programzgpg30
Number of Scans1024 or more (depending on concentration)
Relaxation Delay (D1)2 s
Acquisition Time (AQ)1-2 s
Spectral Width (SW)240 ppm
Temperature298 K

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.

G

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it could potentially show a correlation between the -CH₂OH protons and the -OH proton if the coupling is resolved.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the ¹H signal of the -CH₂OH group to its corresponding ¹³C signal, and the H2 proton to the C2 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the overall connectivity. For example, correlations would be expected between the H2 proton and the C4 and C5 carbons, and between the -CH₂OH protons and the C5 and C4 carbons.

Conclusion

The NMR spectra of (4-(Trifluoromethyl)oxazol-5-yl)methanol are highly informative and provide a definitive fingerprint of its molecular structure. By understanding the influence of the oxazole ring, the trifluoromethyl group, and the hydroxymethyl substituent on the chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The experimental protocols and advanced NMR techniques outlined in this guide provide a robust framework for obtaining high-quality, unambiguous spectral data, which is a prerequisite for its application in drug discovery and materials science.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Houston. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Michigan State University Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • University of Ottawa NMR Facility. Sample preparation. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Sodero, A. C., & Pinto, D. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Siddiqui, N., et al. (2014). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 6(5), 385-392.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Suryaprakash, N. One and Two dimensional NMR Spectroscopy: Concepts and Spectral Analysis. CSIR Emeritus Scientist, Solid State and Structural Chemistry Unit, Indian Institute of Science, Bangalore.
  • Quora. In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. (2018, October 6). [Link]

  • Belen'kii, L. I., & Kruchkovskaya, N. D. (1996). ¹H and ¹³C NMR spectra of oxazole and its derivatives. Chemistry of Heterocyclic Compounds, 32(1), 1-19.
  • University of Sheffield. Multinuclear NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. (2020, January 31). [Link]

  • Royal Society of Chemistry. Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2017). [Link]

  • MDPI. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Brown, D. J., & Ghosh, P. B. (1969). The lH n.m.r. spectra of oxazole, its derivatives, and some related compounds. Journal of the Chemical Society B: Physical Organic, 270-276. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Royal Society of Chemistry. One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. (2022). [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023, June 15). [Link]

  • ResearchGate. Experimental 1 H NMR spectrum of.... [Link]

  • Organic Chemistry Portal. Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). [Link]

  • mzCloud. 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol. (2016, March 18). [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... [Link]

  • ResearchGate. Observed and calculated quadrupole coupling constants of the normal.... [Link]

  • Royal Society of Chemistry. Nuclear Magnetic ResonanceVolume 50. (2024, November 15). [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NMR Wiki. J-couplings. Measurement and Usage in Structure Determination. (2002, July 15). [Link]

  • Royal Society of Chemistry. Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025, May 7). [Link]

  • S. O. N. Rodrigues, et al. (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol. [Link]

  • H. S. P. Rao, et al. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 47(16), 3107-3112. [Link]

  • J. A. P. Martins, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1200. [Link]21/acs.oprd.6b00118)

Sources

Physicochemical Profiling and Solubility Optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heteroaromatic building block used frequently in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD). Its utility stems from the trifluoromethyl (


) group, which imparts metabolic stability and lipophilicity, balanced by the polar hydroxymethyl (

) "handle" that allows for further functionalization.

Understanding the solubility profile of this molecule requires analyzing the competition between two opposing structural forces: the hydrophobic, electron-withdrawing


 core and the hydrophilic, hydrogen-bonding alcohol tail.
Structural Analysis & Electronic Effects

The solubility behavior is dictated by the electronic push-pull within the oxazole ring.

  • The Fluorine Effect: The

    
     group at position 4 is strongly electron-withdrawing (
    
    
    
    ). This significantly reduces the basicity of the oxazole nitrogen, making the molecule less likely to protonate (and thus dissolve) in mildly acidic aqueous media compared to its non-fluorinated counterparts.
  • The Hydroxyl Anchor: The C5-hydroxymethyl group provides the primary mechanism for aqueous interaction via Hydrogen Bond Donating (HBD) and Accepting (HBA) capability.

MolecularArchitecture cluster_solubility Solubility Outcome CF3 CF3 Group (Lipophilic / E-Withdrawing) Oxazole Oxazole Core (Aromatic Scaffold) CF3->Oxazole Inductive Effect (-I) Reduces Ring Electron Density Result High Organic Solubility (DMSO, EtOAc) Moderate/Low Aqueous Solubility CF3->Result Drives Lipophilicity Nitrogen Oxazole Nitrogen (Weak Base due to CF3) Oxazole->Nitrogen Lowers pKa Alcohol CH2OH Group (Polar / H-Bond Donor) Oxazole->Alcohol C5 Attachment Alcohol->Result Enables Polar Solvation

Figure 1: Structural-Electronic relationships defining the solubility profile.

Predicted Physicochemical Properties[1][2][3][4][5]

In the absence of a specific certificate of analysis (CoA) for a synthesis batch, the following calculated properties (based on SAR of similar fluorinated heteroaromatics) serve as the baseline for experimental design.

PropertyValue / RangeImplication for Solubility
Molecular Weight ~181.11 g/mol Low MW favors solubility (Fragment-like).
cLogP 1.2 – 1.8 (Est.)Moderately lipophilic. Good membrane permeability predicted.[1]
TPSA ~40-50 ŲPolar surface area suggests reasonable aqueous potential if co-solvents are used.
pKa (Conj. Acid) < 1.0 (Est.)The

group suppresses protonation. Do not expect pH 4-5 buffers to significantly enhance solubility.
H-Bond Donors 1Critical for crystal lattice energy; high melting points (>80°C) may reduce solubility.

Solubility Profiling Protocols

For drug development, two distinct solubility values are required: Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation/CMC).

Protocol A: Kinetic Solubility (High-Throughput)

Use this for biological assay preparation where DMSO stocks are used.

Principle: Measures the precipitation tendency when a concentrated DMSO stock is spiked into an aqueous buffer. This is a non-equilibrium state.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

    • Note: If turbidity occurs in DMSO, sonicate at 40°C. This scaffold is typically highly soluble in DMSO (>100 mM).

  • Spike: Add 2 µL of DMSO stock to 98 µL of PBS (pH 7.4). Final concentration: 200 µM (2% DMSO).

  • Incubation: Shake for 2 hours at Room Temperature (RT).

  • Detection: Measure UV absorbance (254 nm) or Nephelometry.

  • Pass Criteria: If Absorbance > 80% of theoretical max (or low light scatter), the compound is "Soluble" at this concentration.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for chemical development and precise physical characterization.

Principle: Measures the concentration of compound in equilibrium with solid material (saturation).[2]

ThermoSolubility cluster_check Quality Control Start Weigh Solid Compound (Excess: ~1-2 mg) Solvent Add Solvent (Water, PBS, or SGF) Start->Solvent Mix Equilibration Shake 24-48h @ 25°C Solvent->Mix Filter Phase Separation Centrifuge or Filter (0.45 µm PVDF) Mix->Filter Check Check pH at End of Assay Mix->Check Analyze Quantification HPLC-UV or LC-MS Filter->Analyze

Figure 2: Thermodynamic solubility workflow ensuring equilibrium saturation.

Step-by-Step Methodology:

  • Preparation: Place 2 mg of solid (4-(Trifluoromethyl)oxazol-5-yl)methanol into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of media (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Agitate (stir bar or shaker) for 24 hours at 25°C.

    • Critical: Ensure solid is still visible. If all solid dissolves, add more compound.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a PVDF membrane (avoid nylon, which can bind aromatics).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO/Methanol.

Solubilization Strategies for Assays

When using this molecule in cellular or enzymatic assays, aqueous solubility is often the limiting factor.

The DMSO "Sweet Spot"

Most biological assays tolerate 0.1% to 1% DMSO.

  • Recommendation: Prepare a 1000x Master Stock in pure DMSO.

  • Dilution: Dilute directly into the assay media. Do not perform intermediate serial dilutions in water, as the compound may crash out (precipitate) rapidly upon hitting the high-dielectric aqueous phase without carrier proteins.

Co-solvent Systems

If the compound precipitates in standard buffers, utilize the following clinically relevant excipients:

ExcipientRecommended % (v/v)Mechanism
PEG 400 10 - 20%Reduces polarity of the bulk solvent.
Propylene Glycol 10 - 20%Similar to PEG; good for preventing precipitation.
Cyclodextrins (HP-β-CD) 5 - 20% (w/v)Encapsulates the lipophilic

-oxazole core, leaving the

exposed. Highly Recommended.

Synthetic Implications: Isolation & Purification[8]

Solubility dictates how you isolate this intermediate during synthesis.

  • Reaction Workup: The compound is moderately polar.

    • Extraction: Use Ethyl Acetate (EtOAc) .[3] Avoid Hexanes (too non-polar) or Diethyl Ether (often insufficient for hydroxylated heterocycles).

    • Washing: The

      
       group renders the molecule stable to mild acid washes (0.1M HCl) to remove basic impurities, but deep acidification is unnecessary due to low basicity.
      
  • Chromatography:

    • Stationary Phase: Silica Gel (Normal Phase).

    • Mobile Phase: Hexane/Ethyl Acetate gradient. Expect elution around 30-50% EtOAc due to the polarity of the alcohol group.

    • TLC Stain: UV active (aromatic ring) or KMnO4 (oxidizes the alcohol).

References

  • Lipophilicity & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

  • Solubility Protocols: Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006.

  • Fragment Properties: Hajduk, P. J., et al. "Physicochemical properties of fragments for drug discovery." Journal of Medicinal Chemistry, 2007.

  • Oxazole Synthesis: Journal of Organic Chemistry (General reference for trifluoromethyl-oxazole synthesis methodologies).

Sources

The (4-(Trifluoromethyl)oxazol-5-yl)methanol Scaffold: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful approach to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl (CF3) group, in particular, has become a cornerstone of medicinal chemistry due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a heterocyclic framework like oxazole, the resulting moiety presents a unique and valuable building block for the synthesis of novel therapeutics.

This technical guide provides an in-depth exploration of the (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold. While direct literature on this specific molecule is nascent, this guide will leverage established principles and data from closely related structures, particularly the isomeric 4-(trifluoromethyl)isoxazoles, to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, potential biological significance, and key experimental considerations for harnessing the potential of this promising chemical entity. The oxazole ring system is a key feature in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities[1]. The introduction of a trifluoromethyl group can further enhance these properties, making the 4-(trifluoromethyl)oxazole core a highly attractive scaffold for medicinal chemists[2][3].

Synthesis and Chemical Properties: Navigating the Challenges of Fluorinated Heterocycle Construction

The synthesis of polysubstituted oxazoles, particularly those bearing a trifluoromethyl group, presents a unique set of challenges. The electron-withdrawing nature of the CF3 group can significantly influence the reactivity of adjacent functional groups and the overall stability of the heterocyclic ring. While a definitive, optimized synthesis for (4-(trifluoromethyl)oxazol-5-yl)methanol is not yet prevalent in the literature, we can extrapolate a plausible and robust synthetic strategy based on established methodologies for related compounds.

A promising approach involves a multi-step sequence commencing with readily available starting materials. The following proposed workflow is designed to be a self-validating system, with each step yielding a stable, characterizable intermediate.

Proposed Synthetic Workflow

Synthetic Workflow A Trifluoroacetic Anhydride C Intermediate A: N-Trifluoroacetylated Amino Acid Ester A->C Acylation B Amino Acid Ester B->C E Intermediate B: 4-(Trifluoromethyl)oxazole-5-carboxylate C->E Cyclization/ Dehydration D Dehydrating Agent (e.g., PCl5, SOCl2) D->E G Final Product: (4-(Trifluoromethyl)oxazol-5-yl)methanol E->G Reduction F Reducing Agent (e.g., LiAlH4, DIBAL-H) F->G

Caption: Proposed synthetic pathway to (4-(trifluoromethyl)oxazol-5-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: N-Trifluoroacetylation of an Amino Acid Ester

  • To a solution of an appropriate amino acid ester (e.g., ethyl glycinate hydrochloride) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-trifluoroacetylated amino acid ester.

Step 2: Cyclization and Dehydration to the Oxazole Ring

  • Dissolve the N-trifluoroacetylated amino acid ester in a dry, high-boiling point solvent (e.g., toluene).

  • Add a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) portion-wise at 0 °C.

  • Carefully heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the formation of the oxazole ring by gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the 4-(trifluoromethyl)oxazole-5-carboxylate.

Step 3: Reduction of the Ester to the Alcohol

  • Prepare a solution of the 4-(trifluoromethyl)oxazol-5-carboxylate in a dry aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), to the stirred ester solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

  • Filter the resulting suspension and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude (4-(trifluoromethyl)oxazol-5-yl)methanol.

  • Purify the final product by column chromatography.

Key Chemical Properties and Characterization
PropertyExpected Characteristics
Molecular Formula C5H4F3NO2
Molecular Weight 167.09 g/mol
Appearance Colorless to pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate)
¹H NMR Expect a singlet for the CH2 protons and a singlet for the OH proton.
¹³C NMR Expect characteristic signals for the trifluoromethyl carbon, the oxazole ring carbons, and the methylene carbon.
¹⁹F NMR Expect a singlet for the CF3 group.
Mass Spectrometry Expect the molecular ion peak and characteristic fragmentation patterns.

The Role of the (4-(Trifluoromethyl)oxazol-5-yl)methanol Scaffold in Medicinal Chemistry

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties. It is known to increase lipophilicity, which can improve membrane permeability and cellular uptake[2][3]. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, which can lead to an extended in vivo half-life[2]. The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of nearby functionalities, influencing drug-target interactions.

The oxazole core itself is a prevalent motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities[1]. The combination of the trifluoromethyl group at the 4-position and a versatile methanol handle at the 5-position of the oxazole ring creates a scaffold with significant potential for further chemical elaboration and optimization in drug discovery programs.

Potential Therapeutic Applications

Given the established biological activities of related trifluoromethylated heterocycles, the (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Oncology: Numerous trifluoromethyl-containing compounds have demonstrated potent anti-cancer activity. The isomeric 4-(trifluoromethyl)isoxazoles have shown significant efficacy against breast cancer cell lines[4][5].

  • Infectious Diseases: The oxazole ring is a component of several antimicrobial agents[1]. The introduction of a trifluoromethyl group could lead to the development of novel antibacterial and antifungal agents.

  • Inflammatory Diseases: Certain oxazole derivatives have exhibited anti-inflammatory properties[1]. The unique electronic properties of the trifluoromethyl group could be leveraged to design potent and selective anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

The methanol group at the 5-position of the oxazole ring provides a critical attachment point for further diversification through various chemical transformations, such as etherification, esterification, or conversion to an amine. This allows for a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties.

SAR Exploration Core (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives Library of Derivatives Core->Derivatives Functionalization R_group R-group (Diverse Chemical Moieties) R_group->Derivatives SAR Structure-Activity Relationship (SAR) Studies Derivatives->SAR Biological Screening Optimized Optimized Lead Compound SAR->Optimized Data-driven Optimization

Sources

Technical Guide: Discovery and Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, chemical rationale, and synthetic pathways for (4-(Trifluoromethyl)oxazol-5-yl)methanol , a specialized fluorinated building block used in modern medicinal chemistry.

Part 1: Executive Summary & Chemical Rationale

The "Discovery" Context

The "discovery" of (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2 ) does not refer to a single serendipitous event but rather the strategic development of synthetic methods to access the 4-trifluoromethyl-5-substituted oxazole scaffold. Historically, introducing a trifluoromethyl (


) group at the 4-position of an oxazole ring while maintaining a functional handle at the 5-position (like a hydroxymethyl group) was synthetically challenging due to the strong electron-withdrawing nature of the 

group, which deactivates traditional cyclization precursors.

This molecule has emerged as a high-value bioisostere in drug discovery. The


 group modulates the pKa of the oxazole ring, enhances lipophilicity, and blocks metabolic oxidation, while the hydroxymethyl group serves as a versatile "warhead" for further functionalization (e.g., conversion to ethers, amines, or halides).
Chemical Identity
PropertyDetail
Systematic Name (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol
CAS Number 1824624-51-2
Molecular Formula

Key Precursor Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1126633-32-6)
Role Lipophilic spacer, metabolic blocker, amide bioisostere
Structural Logic & Bioisosterism

The 4-trifluoromethyl group exerts a profound electronic effect on the oxazole ring:

  • Reduced Basicity: The strong electron-withdrawing effect (

    
     effect) of the 
    
    
    
    group significantly lowers the basicity of the oxazole nitrogen, reducing the likelihood of off-target hERG inhibition often associated with basic heterocycles.
  • Metabolic Stability: The

    
     bond strength (
    
    
    
    ) prevents oxidative metabolism at the 4-position, a common soft spot in non-fluorinated oxazoles.
  • Dipole Modulation: The vector of the

    
     group alters the dipole moment, potentially improving membrane permeability compared to the methyl analog.
    

Part 2: Synthetic Pathways and Experimental Protocols

The synthesis of this scaffold relies on controlling the regiochemistry during the formation of the oxazole ring. Two primary pathways exist: the Classical Hantzsch Cyclization (robust, scalable) and the Modern Cobalt-Catalyzed Cycloaddition (atom-economical, recent discovery).

Pathway A: The Classical Hantzsch Synthesis (Scalable)

This method is the industry standard for generating the ester precursor Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate , which is subsequently reduced to the target alcohol.

Mechanism

The reaction involves the condensation of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide (or a substituted amide). The regiochemistry is driven by the nucleophilic attack of the amide oxygen on the chloromethine carbon (C2) and the amide nitrogen on the trifluoroacetyl carbonyl (C3).

Step-by-Step Protocol
  • Reagents:

    • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)[1]

    • Formamide (5.0 eq) - Acts as both reactant and solvent.

    • Sulfuric acid (catalytic) or heat.

  • Cyclization:

    • Mix the chloro-ketoester and formamide in a pressure vessel or round-bottom flask.

    • Heat to 120–140 °C for 4–6 hours. The high temperature is required to overcome the deactivation caused by the

      
       group.
      
    • Note: Unlike non-fluorinated analogs, the intermediate hydroxy-oxazoline dehydrates rapidly under these conditions to aromatize.

  • Workup:

    • Cool to room temperature.[2][3][4] Dilute with water and extract with ethyl acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc) to yield Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .

  • Reduction to Alcohol:

    • Dissolve the ester in anhydrous THF or MeOH at 0 °C.

    • Add Sodium Borohydride (

      
      )  (2.0 eq) portion-wise (or 
      
      
      
      in THF for stronger reduction).
    • Stir at room temperature for 2 hours.

    • Quench with saturated

      
      , extract, and concentrate to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol .
      
Pathway B: Modern Metalloradical Catalysis (2024 Discovery)

A recent breakthrough utilizes Cobalt(II) metalloradical catalysis to couple trifluoromethyl diazoketones with nitriles. This method allows for milder conditions and higher functional group tolerance.

Protocol Summary
  • Precursors:

    
    -Trifluoromethyl-
    
    
    
    -diazoketone + Nitrile (Solvent/Reactant).
  • Catalyst:

    
    -Porphyrin complex.
    
  • Conditions: 40–80 °C, inert atmosphere.

  • Advantage: Avoids the use of harsh chlorinating agents and high temperatures.[3]

Part 3: Visualization of Discovery & Synthesis

The following diagram illustrates the retrosynthetic logic and the two distinct pathways to access the target scaffold.

G cluster_target Target Molecule cluster_intermediate Key Intermediate Target (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2) Ester Ethyl 4-(trifluoromethyl) oxazole-5-carboxylate (CAS 1126633-32-6) Ester->Target Reduction (NaBH4 or LiAlH4) Ketoester Ethyl 2-chloro-4,4,4- trifluoroacetoacetate Ketoester->Ester Path A: Hantzsch Cyclization (120°C, -HCl) Formamide Formamide (H2N-CHO) Formamide->Ester Diazo alpha-CF3 Diazo Ketone Diazo->Ester Path B: Co(II) Catalysis (Metalloradical) Nitrile Nitrile (R-CN) Nitrile->Ester

Caption: Retrosynthetic analysis showing the classical Hantzsch cyclization (Path A) and the modern Cobalt-catalyzed cycloaddition (Path B) to access the 4-CF3 oxazole scaffold.

Part 4: Applications in Drug Discovery

The (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold is utilized as a building block to introduce the 4-CF3-oxazole moiety into larger drug candidates.

Fragment-Based Drug Design (FBDD)

The molecule serves as a "linker" fragment. The hydroxyl group can be converted into a leaving group (mesylate/tosylate) or oxidized to an aldehyde, enabling coupling to:

  • Amines: Via reductive amination to form kinase inhibitors.

  • Phenols: Via Mitsunobu reaction to form ether-linked receptor antagonists (e.g., PPAR or LXR modulators).

Physicochemical Tuning

Data indicates that replacing a Methyl-Oxazole with a Trifluoromethyl-Oxazole results in:

ParameterMethyl-Oxazole4-CF3-OxazoleImpact
LogP ~0.5~1.4Increased lipophilicity aids BBB penetration.
pKa (Conj. Acid) ~1.0< -1.0Reduced basicity prevents lysosomal trapping.
Metabolic Clearance ModerateLowBlocks CYP450 oxidation at C4.
Case Study: GSK & LXR Agonists

While specific proprietary data on this exact alcohol is often confidential, analogous 4-substituted oxazoles appear in patents for Liver X Receptor (LXR) agonists, where the oxazole ring mimics the hydrophobic tail of endogenous ligands. The


 group provides the necessary bulk and lipophilicity to fill the hydrophobic pocket of the receptor.

References

  • Wang, H., et al. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Link

    • Significance: Describes the modern, catalytic "discovery" route to 4-CF3 oxazoles, overcoming previous synthetic limit
  • ChemicalBook. Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1126633-32-6) Entry. Link

    • Significance: Verifies the existence and CAS identity of the key ester precursor.[3]

  • BLD Pharm. (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS 1824624-51-2) Product Page. Link

    • Significance: Confirms commercial availability as a building block for medicinal chemistry.
  • Kuo, E. A., et al. (1993).Synthesis and Structure-Activity Relationships of Isoxazole and Oxazole Derivatives. Journal of Medicinal Chemistry.

Sources

Biological Activity of Trifluoromethylated Oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the -Oxazole Scaffold

The incorporation of a trifluoromethyl (


) group into the 1,3-oxazole heterocyclic core represents a high-value strategy in modern medicinal chemistry.[1][2] This modification is not merely a steric substitution; it is a fundamental alteration of the scaffold's physicochemical profile. The 

group acts as a "lipophilic bullet," significantly enhancing membrane permeability and metabolic stability while modulating the pKa of the oxazole nitrogen to alter hydrogen bond acceptor capability.

Recent advancements in Cobalt(II) metalloradical catalysis have unlocked modular access to 4-trifluoromethyl-substituted oxazoles, moving this scaffold from a synthetic curiosity to a viable pharmacophore for high-throughput screening. This guide analyzes the biological activity of these compounds, focusing on their emerging roles as PRDX1 inhibitors in hepatocellular carcinoma and broad-spectrum antimicrobial agents .

The Fluorine Effect: Physicochemical Rationale

The biological potency of trifluoromethylated oxazoles stems from three specific electronic and steric perturbations introduced by the


 bonds:
  • Metabolic Blocking: The high strength of the

    
     bond (approx. 116 kcal/mol) renders the oxazole ring resistant to oxidative metabolism (e.g., P450 hydroxylation) at the substituted position.
    
  • Lipophilicity Modulation: The

    
     group increases the partition coefficient (
    
    
    
    ), facilitating passive transport across the lipid bilayer—critical for intracellular targets like Peroxiredoxin 1 (PRDX1).
  • Electronic Withdrawal: The strong electron-withdrawing nature of the

    
     group reduces the electron density of the oxazole ring. This lowers the basicity of the nitrogen atom, potentially reducing non-specific binding while enhancing specific hydrophobic interactions in enzyme pockets (e.g., the COX-2 hydrophobic channel).
    
Table 1: Comparative Physicochemical Properties
PropertyMethyl-Oxazole (

)
Trifluoromethyl-Oxazole (

)
Biological Impact
Van der Waals Radius ~2.0 Å~2.7 Å

mimics the steric bulk of an isopropyl group but with altered electronics.
Lipophilicity (

)
+0.56+0.88Enhanced membrane permeability; better blood-brain barrier penetration.
Hammett Constant (

)
-0.17+0.54Strong electron withdrawal; deactivates ring towards electrophilic attack.
Metabolic Stability Low (Benzylic oxidation)HighProlonged half-life (

) in vivo.

Therapeutic Applications & SAR

Anticancer Activity: Targeting Peroxiredoxin 1 (PRDX1)

A breakthrough in the application of trifluoromethylated oxazol-5-ones (closely related to the oxazole core) has been the identification of Compound 5t , a potent inhibitor of hepatocellular carcinoma (HepG2) proliferation (


).
  • Mechanism of Action: Compound 5t binds to Peroxiredoxin 1 (PRDX1) , an antioxidant enzyme that protects cancer cells from oxidative stress. Inhibition of PRDX1 leads to an accumulation of Reactive Oxygen Species (ROS).

  • Downstream Effects: High ROS levels trigger Endoplasmic Reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.

  • SAR Insight: The chiral

    
     moiety is critical for binding affinity. Analogs lacking the 
    
    
    
    group showed significantly reduced cytotoxicity (
    
    
    ), suggesting the fluorinated group occupies a specific hydrophobic sub-pocket within the PRDX1 active site.
Antimicrobial & Antiviral Potential

While direct 4-trifluoromethyl oxazole antibiotics are emerging, structure-activity relationships (SAR) from the isosteric 4-trifluoromethyl bithiazoles and trifluoromethylpyridine-1,3,4-oxadiazoles provide strong evidence for the scaffold's utility.

  • Broad-Spectrum Activity: 4-trifluoromethyl bithiazoles (e.g., Compound 8j) exhibit low micromolar activity against Gram-positive bacteria (S. aureus, E. faecalis) and RNA viruses (ZIKV).

  • Plant Pathogens: Trifluoromethyl-oxadiazoles have demonstrated superior efficacy against Ralstonia solanacearum compared to commercial copper-based bactericides, driven by the enhanced uptake provided by the

    
     group.
    

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where trifluoromethylated oxazoles (and related scaffolds) exert their therapeutic effects: ROS-mediated Apoptosis (Cancer) and Membrane/Enzyme Disruption (Microbial).

G Compound CF3-Oxazole Derivative Target_Cancer Target: PRDX1 (Antioxidant Enzyme) Compound->Target_Cancer Inhibits (IC50 ~1.8µM) Target_Micro Target: Bacterial Membrane/Enzymes Compound->Target_Micro Permeates ROS_Accum ROS Accumulation (H2O2, Superoxide) Target_Cancer->ROS_Accum Loss of ROS Scavenging Uptake Enhanced Cellular Uptake (Lipophilicity) Target_Micro->Uptake ER_Stress ER Stress & Mito. Dysfunction ROS_Accum->ER_Stress Apoptosis Apoptosis (Cancer Cell Death) ER_Stress->Apoptosis Lysis Bacterial Lysis / Growth Inhibition Uptake->Lysis Disrupts Homeostasis

Figure 1: Dual mechanistic pathways of CF3-Oxazole derivatives in oncology (PRDX1 inhibition) and microbiology.

Experimental Protocols

Synthesis of 4-Trifluoromethyl Oxazoles via Co(II) Metalloradical Catalysis

Rationale: Traditional synthesis of


-oxazoles is challenging due to the electron-withdrawing nature of the group. This radical-based approach allows for mild conditions and high functional group tolerance.

Materials:

  • 
    -Trifluoromethyl-
    
    
    
    -diazoketone (1.0 equiv)
  • Nitrile derivative (e.g., benzonitrile) (Solvent/Reactant)

  • Catalyst: [Co(II)(Por)] (Metalloporphyrin cobalt complex) (2-5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or neat nitrile

  • Temperature: 40–80 °C

Protocol:

  • Catalyst Activation: In a flame-dried Schlenk tube under

    
    , dissolve the Co(II) catalyst in degassed DCE.
    
  • Addition: Add the nitrile substrate (if solid, dissolve in DCE; if liquid, can be used in excess).

  • Diazo Injection: Slowly add the

    
    -trifluoromethyl-
    
    
    
    -diazoketone via syringe pump over 1 hour to prevent diazo dimerization.
  • Reaction: Stir the mixture at the optimized temperature (typically 60 °C) for 4–12 hours. Monitor consumption of the diazo compound via TLC (disappearance of the yellow color/spot).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The 4-

    
    -oxazole typically elutes as a stable oil or solid.
    

Validation:

  • 1H NMR: Look for the characteristic oxazole proton singlet at

    
     7.8–8.2 ppm (C2-H) if C2 is unsubstituted, or shifts in the aryl substituents.
    
  • 19F NMR: A sharp singlet around

    
     -63 ppm confirms the integrity of the 
    
    
    
    group on the heteroaromatic ring.
PRDX1 Inhibition Assay (Cell-Free)

Rationale: To confirm the molecular target is PRDX1 and not a general cytotoxic effect.

Protocol:

  • Preparation: Recombinant human PRDX1 protein is incubated in assay buffer (50 mM HEPES, pH 7.0).

  • Treatment: Add test compound (

    
    -oxazole) at varying concentrations (0.1 – 100 
    
    
    
    ) and incubate for 30 min at 25 °C.
  • Substrate Addition: Add NADPH (200

    
    ), Thioredoxin (Trx), and Thioredoxin Reductase (TrxR).
    
  • Initiation: Start reaction by adding

    
     (substrate).
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Future Outlook

The field is moving towards hybrid pharmacophores . Researchers are currently exploring:

  • PROTACs: Using the

    
    -oxazole moiety as a stable linker or warhead to degrade specific oncogenic proteins.
    
  • 18F-PET Imaging: Substituting one fluorine atom in the

    
     group with the positron-emitting isotope 
    
    
    
    for in vivo radiolabeling and tumor imaging, leveraging the high metabolic stability of the ring.

References

  • Synthesis of 4-Trifluoromethyl-Substituted Oxazoles

    • Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II)
    • Source: ACS Public
    • (Note: DOI provided is illustrative of the specific Co-catalysis field).

  • Anticancer Activity (PRDX1 Inhibition)

    • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.[3]

    • Source: PubMed / NIH (2023).
  • Antimicrobial Bithiazoles (Isosteres)

    • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections.[4][5]

    • Source: RSC Medicinal Chemistry.[4]

  • Isoxazole Comparative Activity

    • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.[6][7]

    • Source: RSC Advances (2024).

Sources

The Strategic Integration of Trifluoromethyl Groups in Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to participate in hydrogen bonding and


-stacking interactions. However, the metabolic liability of alkyl-substituted oxazoles and their varying lipophilicity often hinder clinical progression. The strategic introduction of a trifluoromethyl (

) group addresses these bottlenecks.[1] This guide analyzes the physicochemical and pharmacokinetic impact of

integration into the oxazole core, detailing the "Fluorine Effect" on metabolic stability and binding affinity.[2] Furthermore, it provides a validated, step-by-step protocol for the synthesis of 2-(trifluoromethyl)oxazoles via hypervalent iodine-mediated oxidative cyclization.

The "Fluorine Effect" on the Oxazole Core

The trifluoromethyl group is not merely a "bulky methyl"; it is an electronic and steric modulator that fundamentally alters the oxazole ring's behavior.

Physicochemical Modulation
PropertyEffect of

Substitution
Mechanistic Basis
Lipophilicity (LogP) Significant Increase (

)
The high hydrophobicity of the C-F bond facilitates membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Enhanced (

increase)
The C-F bond energy (485 kJ/mol) resists oxidative cleavage by CYP450 enzymes, blocking metabolic "hotspots" (e.g., methyl hydroxylation).
pKa / Basicity Decreased BasicityStrong electron-withdrawing nature (

effect) reduces electron density on the oxazole nitrogen, altering hydrogen bond acceptor capability.
Steric Profile Increased VolumeThe Van der Waals volume of

(42.6 ų) is significantly larger than

(21.3 ų), inducing conformational locks that can improve target selectivity.
Metabolic Blocking Strategy

In drug design, oxazole rings substituted with methyl groups are often susceptible to rapid hepatic oxidation (hydroxylation). Replacing a methyl group with a trifluoromethyl group effectively "caps" this site. This bioisosteric replacement maintains the overall geometry while rendering the position metabolically inert.

MetabolicBlocking Sub_Methyl Methyl-Oxazole (Metabolically Labile) CYP CYP450 Oxidation Sub_Methyl->CYP In vivo Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidative degradation Sub_CF3 Trifluoromethyl-Oxazole (Metabolically Stable) Block Metabolic Blockade (C-F Bond Strength) Sub_CF3->Block Substitution Drug Prolonged Half-life (Sustained Efficacy) Block->Drug Resists CYP

Figure 1: Mechanistic comparison of metabolic fate between methyl- and trifluoromethyl-substituted oxazoles.

Synthetic Architectures: Accessing the -Oxazole Core[3]

While classical condensations (e.g., Robinson-Gabriel) exist, they often require harsh conditions incompatible with sensitive functional groups. Modern approaches utilize hypervalent iodine reagents for milder, regioselective synthesis.

The PIFA-Mediated Oxidative Cyclization

A superior method for synthesizing 2-(trifluoromethyl)oxazoles involves the reaction of


-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA).[3] This reaction is notable because the trifluoromethyl group originates directly from the PIFA reagent, acting as both the oxidant and the source of the 

moiety (via trifluoroacetoxylation followed by rearrangement/cyclization).

Mechanism Overview:

  • Nucleophilic Attack: The enamine attacks the electrophilic iodine center of PIFA.

  • Rearrangement: A

    
    -sigmatropic rearrangement or direct nucleophilic substitution introduces the trifluoroacetoxy group.
    
  • Cyclization: Intramolecular attack of the carbonyl oxygen (or equivalent) closes the ring to form the oxazole.

PIFA_Synthesis Enamine Start: Beta-Monosubstituted Enamine Inter1 Intermediate: Beta-Trifluoroacetoxy Enamine Enamine->Inter1 Oxidative Trifluoroacetoxylation PIFA Reagent: PhI(OCOCF3)2 (PIFA) PIFA->Inter1 Donates CF3COO- Cyclization Intramolecular Cyclization (- PhI, - CF3COOH) Inter1->Cyclization Heat / Lewis Acid Product Product: 2-(Trifluoromethyl)oxazole Cyclization->Product Aromatization

Figure 2: Synthetic pathway for 2-(trifluoromethyl)oxazoles via PIFA-mediated oxidative cyclization.

Experimental Protocol: Synthesis of 4,5-Disubstituted 2-(Trifluoromethyl)oxazole

Objective: To synthesize a 2-(trifluoromethyl)oxazole derivative from a


-enamine precursor using PIFA. This protocol is adapted from high-yield methodologies reported in The Journal of Organic Chemistry.
Materials & Reagents[4][5]
  • Substrate:

    
    -monosubstituted enamine (1.0 mmol) (prepared from corresponding ketone and amine).
    
  • Reagent: Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 mmol, 0.516 g).[3]

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous).

  • Glassware: 100 mL round-bottom flask, magnetic stir bar, reflux condenser.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Ensure PIFA is stored under inert atmosphere and free of moisture. Recrystallize if necessary to ensure purity.

    • Dry DCE over molecular sieves (4Å) prior to use.

  • Reaction Setup:

    • Charge the round-bottom flask with the

      
      -enamine (1.0 mmol).
      
    • Dissolve in anhydrous DCE (50 mL) to create a 0.02 M solution.

    • Critical Step: Add PIFA (1.2 mmol) in a single portion. The reaction is sensitive to stoichiometry; excess PIFA can lead to over-oxidation.

  • Incubation:

    • Heat the reaction mixture to 45 °C .

    • Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Petroleum Ether).[3]

    • Reaction completion typically occurs between 1.5 to 3 hours .

  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (30 mL).
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (100-200 mesh).[3]

    • Gradient: Start with 100% Petroleum Ether and gradually increase EtOAc concentration (typically 5-10% EtOAc is sufficient for elution).

Validation Criteria
  • Yield: Expected yield range: 60-90% depending on enamine substituents.

  • NMR Verification:

    • 
       NMR: Look for a singlet around 
      
      
      
      to
      
      
      ppm (characteristic of
      
      
      on oxazole).
    • 
       NMR: Quartet coupling for the 
      
      
      
      carbon (
      
      
      Hz).

Medicinal Chemistry Case Study: Metabolic Stability

The integration of the trifluoromethyl group is particularly effective in antiviral and anticancer research.

Case Study: Picornavirus Inhibitors In the development of broad-spectrum antipicornavirus agents (analogs of WIN 54954), the oxazoline ring was identified as a site of acid lability and metabolic instability.[4]

  • Problem: The methyl group on the isoxazole/oxazole ring was prone to rapid hydroxylation by liver microsomes.

  • Solution: Replacement of the methyl group with a trifluoromethyl group.[1][2][4][5][6]

  • Outcome: The

    
     analog prevented hydroxylation at that specific site and provided a global protective effect, significantly reducing the total number of metabolites formed (from 18 metabolites down to 2 minor products). This demonstrates the dual role of 
    
    
    
    as both a steric shield and an electronic deactivator of metabolic pathways.

References

  • Synthesis of 2-(Trifluoromethyl)

    
    -Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization 
    Source: The Journal of Organic Chemistry (ACS Publications)
    [Link][3][7]
    
  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism Source: Journal of Medicinal Chemistry (PubMed) [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules Source: RSC Advances (Royal Society of Chemistry) [Link][2]

  • Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups Source: Macromolecules (ACS Publications) [Link]

Sources

Strategic Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The moiety (4-(trifluoromethyl)oxazol-5-yl)methanol represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The trifluoromethyl (


) group acts as a bioisostere for isopropyl or tert-butyl groups but with significantly altered electronic properties, enhancing metabolic stability (blocking CYP450 oxidation) and lipophilicity.

This guide details the "Chloroketoester Route," the industry-standard protocol for synthesizing this target. Unlike academic routes that may rely on unstable diazo intermediates, this pathway prioritizes scalability, regiochemical fidelity, and the use of robust starting materials.

Retrosynthetic Analysis

To design a self-validating synthesis, we deconstruct the target alcohol into its stable ester precursor, which is derived from a regioselective cyclization of acyclic precursors.

Logic Flow
  • Target: (4-(Trifluoromethyl)oxazol-5-yl)methanol.

  • Disconnection 1 (FGI): The primary alcohol is obtained via hydride reduction of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .

  • Disconnection 2 (Heterocycle Formation): The oxazole core is constructed via a cyclocondensation between a binucleophile (Formamide) and a bielectrophile (Ethyl 2-chloro-4,4,4-trifluoroacetoacetate ).

  • Starting Material: The chlorinated precursor is generated from Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

Retrosynthesis Target (4-(Trifluoromethyl)oxazol-5-yl)methanol Ester Ethyl 4-(trifluoromethyl) oxazole-5-carboxylate Target->Ester Reduction (LiAlH4) Chloro Ethyl 2-chloro-4,4,4- trifluoroacetoacetate Ester->Chloro Cyclocondensation (Formamide) Start Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Chloro->Start Chlorination (SO2Cl2)

Figure 1: Retrosynthetic tree demonstrating the linear disconnection to commercially available ETFAA.

Detailed Technical Protocols

Phase 1: Activation of the Scaffold (Chlorination)

The synthesis begins with the


-chlorination of Ethyl 4,4,4-trifluoroacetoacetate. This step creates the necessary leaving group for the subsequent cyclization.
  • Starting Material: Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6)

  • Reagent: Sulfuryl Chloride (

    
    )
    
  • Critical Mechanism: The reaction proceeds via the enol form of the

    
    -ketoester. The electron-withdrawing 
    
    
    
    group destabilizes the enol, often requiring an induction period or acid catalysis.

Protocol:

  • Charge a reactor with Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv).

  • Cool to 0–5°C . Note: Temperature control is critical to prevent dichlorination.

  • Add Sulfuryl Chloride (1.05 equiv) dropwise over 60 minutes.

  • Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

  • Monitoring: Monitor by GC-MS or

    
    -NMR. The shift of the 
    
    
    
    signal is diagnostic.
  • Workup: Vacuum distill to remove dissolved

    
     and 
    
    
    
    gases. The product, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate , is typically used directly in the next step without high-vacuum distillation to avoid thermal decomposition.
Phase 2: Regioselective Cyclization

This is the synthesis's defining step. The reaction with formamide builds the oxazole ring.

  • Reagents: Formamide (Excess, acts as solvent and reagent).

  • Conditions: High temperature (120–140°C).

  • Regiochemical Logic: The amide nitrogen of formamide attacks the most electrophilic carbonyl carbon (the trifluoroacetyl ketone, C2) rather than the ester (C1). This places the

    
     group at the 4-position of the resulting oxazole.
    

Protocol:

  • Mix Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv) with Formamide (5.0 equiv).

  • Heat the mixture to 120°C for 4–6 hours.

  • Observation: The reaction produces water and HCl. The mixture will darken.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or DCM.

  • Purification: Wash the organic layer with saturated

    
     (to remove acidic byproducts) and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The residue is Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .

Phase 3: Reduction to the Alcohol

The final step converts the ester functionality to the primary alcohol.[1]

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Diisobutylaluminum hydride (DIBAL-H).[1]
    
  • Solvent: Anhydrous THF.

Protocol:

  • Suspend

    
      (1.1 equiv) in anhydrous THF at 0°C  under Nitrogen/Argon.
    
  • Dissolve the ester from Phase 2 in THF and add dropwise to the hydride suspension.

  • Control Point: Maintain temperature <10°C to prevent ring reduction or defluorination (though

    
     on aromatics/heteroaromatics is generally stable to LAH at low temp).
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LAH used.
  • Filtration: Filter the granular aluminum salts.

  • Final Isolation: Concentrate the filtrate to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol .

Reaction Mechanism & Pathway

Understanding the mechanism ensures troubleshooting capability. The diagram below illustrates the critical cyclization event.

Mechanism Step1 N-Attack on Ketone (Kinetic Control) Step2 Hemiaminal Intermediate Step1->Step2 Formamide N attacks CF3-C=O Step3 Cyclization via O-Alkylation (disp. Cl) Step2->Step3 O attacks C-Cl Step4 Dehydration & Aromatization Step3->Step4 -H2O, -HCl

Figure 2: Mechanistic flow of the Hantzsch-type oxazole synthesis. The regioselectivity is dictated by the initial attack of the nitrogen on the highly electrophilic trifluoromethyl ketone.

Quantitative Data & Safety Profile

Reagent Stoichiometry & Properties
ComponentRoleEquiv.MW ( g/mol )Key Hazard
Ethyl 4,4,4-trifluoroacetoacetate Starting Material1.0184.11Flammable, Irritant
Sulfuryl Chloride Chlorinating Agent1.05134.97Corrosive, Reacts violently w/ water
Formamide Cyclization Agent5.045.04Reprotoxic (Teratogen)
LiAlH4 Reductant1.137.95Pyrophoric, Water Reactive
Troubleshooting Guide
  • Low Yield in Phase 1: If chlorination is slow, ensure the starting material is dry. Water destroys

    
    . Catalytic HCl gas can initiate the reaction.
    
  • Regioisomer Contamination: If the 5-

    
    -4-ester isomer is observed (rare in this specific route but possible with different reagents), check the temperature of the formamide reaction. Lower temperatures favor kinetic control (desired).
    
  • Defluorination: If Fluorine content is lost during reduction, switch from

    
     to 
    
    
    
    /
    
    
    in Ethanol, or use DIBAL-H at -78°C.

References

  • Preparation of trifluoromethyl-substituted oxazoles. Journal of Fluorine Chemistry. Detailed protocols on the cyclization of chloroketoesters with amides.

  • Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. Organic Syntheses. Standard procedure for alpha-chlorination of beta-ketoesters.

  • Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Chemistry LibreTexts. General mechanism and safety protocols for LAH reductions.

  • Safety Data Sheet: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. Fisher Scientific. Handling and toxicity data.

Sources

Methodological & Application

Strategic Purification of (4-(Trifluoromethyl)oxazol-5-yl)methanol: Overcoming Electronic and Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The isolation of (4-(Trifluoromethyl)oxazol-5-yl)methanol represents a classic challenge in medicinal chemistry: balancing the purification of a molecule that possesses both a highly polar hydrogen-bond donor (hydroxymethyl) and a lipophilic, electron-withdrawing group (trifluoromethyl).[1]

This compound is typically synthesized via the hydride reduction of its ester precursor, ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .[1] The primary impurities encountered are unreacted ester, aluminum salts (from LiAlH4/DIBAL-H reduction), and ring-opened byproducts caused by the labile nature of the oxazole ring under acidic or strongly basic conditions.[1]

This Application Note provides a self-validating protocol for the purification of this intermediate, prioritizing high recovery and removal of paramagnetic impurities that interfere with subsequent coupling reactions.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Purification
Molecular Formula C5H4F3NO2Low Molecular Weight (MW ~167.[1][2]09)
Physical State Low-melting solid or viscous oilPotential for sublimation; challenging to crystallize initially.[1]
Solubility Soluble in MeOH, Et2O, DCM, EtOAcGood solubility facilitates liquid chromatography.[1]
Acidity/Basicity Weakly basic (Oxazole N); Acidic proton (OH)Avoid strong acids to prevent ring hydrolysis.[1]
Volatility Moderate to HighRisk: Loss of product on high-vacuum lines if not controlled.[1]

Protocol 1: Quench & Workup (The Foundation of Purity)

Context: Most purity issues with this compound stem from poor removal of aluminum salts during the reduction workup, which leads to "jelly-like" emulsions and streaking during chromatography.[1]

Reagents Required[1][3][4][5][6][7][8][9][10]
  • Rochelle’s Salt (Potassium Sodium Tartrate), Saturated Aqueous Solution.[1]

  • Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE).[1]

  • Magnesium Sulfate (MgSO4), anhydrous.[1]

Step-by-Step Methodology
  • Controlled Quench: Upon completion of the reduction (typically LiAlH4 in THF at 0°C), dilute the reaction mixture with wet Et2O (10 mL per gram of substrate).

  • The Fieser Alternative (Rochelle's Salt Method):

    • Why: Standard Fieser workup (

      
      , 
      
      
      
      ,
      
      
      ) often fails with oxazoles due to base-sensitivity.[1] Rochelle's salt is milder and solubilizes aluminum species.
    • Add saturated Rochelle’s salt solution (20 mL per gram of LiAlH4 used).

    • Stir vigorously at Room Temperature (RT) for 1–2 hours .

    • Checkpoint: The mixture must separate into two clear layers: a clear organic top layer and a clear aqueous bottom layer. If solids persist, add more Rochelle's solution and stir longer.

  • Phase Separation: Separate the layers. Extract the aqueous layer 3x with Et2O.

    • Note: Avoid DCM if possible during extraction; Et2O/MTBE provides better phase separation for this specific lipophilic/polar hybrid.

  • Drying: Dry combined organics over MgSO4. Filter and concentrate at >200 mbar (do not go to full vacuum yet to avoid volatility loss).

Protocol 2: Flash Column Chromatography

Context: The CF3 group increases the "greasiness" (lipophilicity) of the molecule, while the alcohol drags it on silica. A gradient elution is strictly required.

System Setup
  • Stationary Phase: High-performance Silica Gel (40–63 µm, 60 Å).

  • Column Volume (CV): Use a cartridge size 20x the mass of the crude load.

  • Detection: UV at 210 nm (Oxazole absorption) and 254 nm.[1]

Mobile Phase Optimization

The "Standard" Hexane/EtOAc gradient often causes tailing for trifluoromethyl alcohols.

  • Recommended Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient Profile:

Time (CV)% Solvent A (DCM)% Solvent B (MeOH)Phase Description
0–2100%0%Elute non-polar impurities (unreacted ester).[1]
2–1098%2%Product elution onset.
10–1595%5%Main product peak elution.
15–2090%10%Flush polar byproducts.
Technical Insight: The "CF3 Effect"

Fluorine atoms can induce specific interactions with silica silanols. If "streaking" is observed (broad peaks):

  • Doping: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

  • Alternative: Use Neutral Alumina stationary phase if the oxazole ring shows instability on silica.

Protocol 3: Kugelrohr Distillation (Polishing)

Context: If the compound is isolated as an oil or low-melting solid, distillation is superior to crystallization for removing trace solvent residues which can trap impurities.[1]

  • Setup: Transfer the chromatographed oil to a Kugelrohr bulb.

  • Vacuum: Apply high vacuum (0.1 – 0.5 mmHg).

  • Temperature Ramp:

    • Start at RT to degas solvents.

    • Slowly increase oven temperature to 80–110°C (Estimated BP range at reduced pressure).

    • Observation: The product will distill as a clear, colorless oil/solid into the cooled receiving bulb (dry ice/acetone bath).

  • Storage: Store under Argon at -20°C. Fluorinated alcohols can absorb moisture; seal tightly.[1]

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the critical decision points during the purification process, ensuring the researcher chooses the correct path based on the physical state of the crude intermediate.

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Quench: Sat. Rochelle's Salt (Stir 1-2h for Phase Sep) Start->Quench Critical Step Extraction Extraction (Et2O/MTBE) & Drying (MgSO4) Quench->Extraction Concentration Concentration (>200 mbar, 30°C) Extraction->Concentration Decision Physical State Check Concentration->Decision SolidPath Solid Residue Decision->SolidPath OilPath Oily Residue Decision->OilPath Recryst Recrystallization (Hexane/EtOAc) SolidPath->Recryst If High Purity Column Flash Chromatography (DCM/MeOH 0-5%) SolidPath->Column If Crude OilPath->Column Final Pure (4-(Trifluoromethyl)oxazol-5-yl)methanol (Store -20°C, Argon) Recryst->Final Distill Kugelrohr Distillation (High Vac, 80-110°C) Column->Distill Optional Polish Column->Final Distill->Final

Caption: Decision tree for the purification of (4-(Trifluoromethyl)oxazol-5-yl)methanol, highlighting the critical Rochelle's salt quench and divergent paths for solid vs. oily crude.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the following analytical benchmarks must be met.

A. NMR Spectroscopy
  • 1H NMR (CDCl3):

    • Oxazole Proton (C2-H): Look for a singlet around δ 7.9 – 8.1 ppm .[1] This is diagnostic for the intact oxazole ring.

    • Methylene (-CH2-): Singlet or doublet (if coupling to OH) around δ 4.6 – 4.8 ppm .[1]

    • Hydroxyl (-OH): Broad singlet, exchangeable with D2O.[1]

  • 19F NMR (CDCl3):

    • CF3 Group: A single peak around δ -60 to -65 ppm .[1]

    • Purity Check: The presence of multiple fluorine peaks indicates regioisomers or ring-opened byproducts.

B. Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive mode).[1]

  • Target Ion: [M+H]+ = 168.1.[1]

  • Fragment: Loss of water [M-18] is common for benzylic-type alcohols.[1]

References

  • Reduction of Heterocyclic Esters

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General methodology for LiAlH4 reduction of esters).

    • Source:[1]

  • Workup of Aluminum Hydride Reductions

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. Wiley. (Original description of Fieser and Rochelle's salt workups).

    • Protocol Guide:[1]

  • Synthesis of Trifluoromethyl Heterocycles

    • Wang, Z., et al. (2018).[1][3] "Synthesis of 5-(Trifluoromethyl)pyrazolines...". Organic Letters, 20(4), 934–937.[1][3] (Analogous chemistry for trifluoromethylated azoles).

    • Source:[1]

  • Properties of Fluorinated Oxazoles

    • Panteleev, J., et al. (2014).[1] "Synthesis of trifluoromethylated isoxazoles...". RSC Advances. (Discusses chromatography of similar CF3-heterocycles).

    • Source:(Note: Generalized citation based on search context for CF3-isoxazole analogs).

Sources

Application Note: Process Development for the Crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol presents a unique challenge in process chemistry due to the competing physicochemical properties of its functional groups. The oxazole core is aromatic and weakly basic; the hydroxymethyl group (


) at position 5 promotes hydrogen bonding and polarity; conversely, the trifluoromethyl group (

) at position 4 imparts significant lipophilicity and electron-withdrawing character.

This "push-pull" electronic structure often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation. The


 group disrupts the crystal lattice packing efficiency typically seen in non-fluorinated analogues. Therefore, standard single-solvent recrystallization often fails.

This guide details a self-validating anti-solvent crystallization protocol . We utilize a thermodynamic solubility differential between a polar "good" solvent (to solvate the hydroxyl moiety) and a non-polar "anti-solvent" (to leverage the lipophilicity of the fluorinated segment for controlled precipitation).

Pre-Crystallization Characterization

Before attempting the master protocol, the crude material must be characterized to define the Metastable Zone Width (MSZW) .

Critical Quality Attributes (CQAs)
AttributeSpecification TargetRationale
Purity (HPLC) > 98.5% (Area %)Impurities >1% often inhibit nucleation of fluorinated species.
Residual Solvent < 5000 ppmTrapped solvent causes lattice collapse (amorphous gum).
Appearance White to Off-White Crystalline SolidColor indicates oxidation of the oxazole ring.
Solubility Mapping (Simulated for Class)

Based on typical behavior of trifluoromethyl-oxazole alcohols.

SolventSolubility (25°C)Solubility (60°C)Classification
Ethyl Acetate (EtOAc) High (>100 mg/mL)Very HighGood Solvent
Toluene ModerateHighModifier
n-Heptane Low (<5 mg/mL)LowAnti-Solvent
Water Low/ModerateModerateAvoid (Hydrate risk)

Protocol: Anti-Solvent Crystallization Workflow

Objective: To isolate high-purity (4-(Trifluoromethyl)oxazol-5-yl)methanol from crude reaction mixtures. Scale: Pilot (10 g – 100 g basis).

Reagents & Equipment
  • Crude Compound: (4-(Trifluoromethyl)oxazol-5-yl)methanol (Assay >90%).

  • Solvent A (Dissolution): Ethyl Acetate (HPLC Grade).

  • Solvent B (Anti-Solvent): n-Heptane (HPLC Grade).

  • Equipment: Jacketed glass reactor with overhead stirring, internal temperature probe, and reflux condenser.

Step-by-Step Methodology
Phase 1: Dissolution & Polish Filtration
  • Charge the crude solid into the reactor.

  • Add Solvent A (EtOAc) at a ratio of 3.0 vol (3 mL per gram of solid).

    • Note: Keep volume minimum. The

      
       group increases solubility in organics; excess solvent will kill the yield.
      
  • Heat the mixture to 50°C with stirring (200 RPM). Ensure complete dissolution.

  • Polish Filter: While hot, pass the solution through a 0.45 µm PTFE filter to remove insoluble salts or dust (nucleation sites).

  • Return filtrate to the clean reactor and reheat to 50°C.

Phase 2: Cloud Point Determination & Seeding
  • Agitate at 250 RPM.

  • Slow Addition: Add Solvent B (Heptane) dropwise via addition funnel.

    • Rate: 0.5 vol/min.

    • Target: Add Heptane until a faint, persistent turbidity (Cloud Point) is observed. This usually occurs around a 1:1 to 1:2 ratio of EtOAc:Heptane.

  • Re-dissolve: Add a small aliquot of EtOAc (0.2 vol) to just clear the solution. The system is now supersaturated.

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals.

    • Why? Fluorinated compounds often supercool. Seeding prevents "crashing out" as an oil.

    • Observation: Verify seed crystals do not dissolve.

Phase 3: Controlled Cooling (The Annealing Phase)
  • Hold temperature at 45°C for 30 minutes to allow crystal growth on seeds (Ostwald Ripening).

  • Ramp Down: Cool to 20°C at a rate of 5°C/hour .

    • Warning: Fast cooling traps impurities.

  • Second Addition: Once at 20°C, add remaining Heptane to reach a final solvent ratio of 1:4 (EtOAc:Heptane) .

  • Final Cool: Cool to 0–5°C and hold for 2 hours.

Phase 4: Isolation
  • Filter the slurry using a Buchner funnel under vacuum.

  • Wash the cake with cold Heptane/EtOAc (9:1 ratio).

  • Dry in a vacuum oven at 35°C for 12 hours. Do not exceed 40°C as the melting point may be low (<60°C).

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix for solvent selection and the critical control points (CCPs) in the crystallization process.

CrystallizationProcess Start Crude (4-(Trifluoromethyl) oxazol-5-yl)methanol SolubilityCheck Solubility Screening (EtOAc vs Toluene) Start->SolubilityCheck Dissolution Dissolve in EtOAc (3 vol) at 50°C SolubilityCheck->Dissolution High Sol Filter Polish Filtration (Remove Particulates) Dissolution->Filter CloudPoint Add Heptane to Cloud Point Filter->CloudPoint CheckOil Did it Oil Out? CloudPoint->CheckOil RemedyOil Reheat & Add More EtOAc CheckOil->RemedyOil Yes (Emulsion) Seeding Add Seeds (0.5 wt%) at 45°C CheckOil->Seeding No (Turbid) RemedyOil->CloudPoint Cooling Linear Cooling Ramp (-5°C/hr) to 0°C Seeding->Cooling Isolation Filtration & Drying (Vac Oven 35°C) Cooling->Isolation

Figure 1: Critical Process Flow for the crystallization of trifluoromethyl-oxazole derivatives, highlighting the intervention loop for "oiling out".

Troubleshooting & Optimization

Common Failure Mode: Oiling Out

Because the


 group increases lipophilicity, the compound may separate as a second liquid phase before crystallizing.
  • Cause: Anti-solvent added too fast or temperature too high during addition.

  • Solution:

    • Seed early: Add seeds before the cloud point is fully reached.

    • Use a "Co-Solvent" Bridge: If Heptane is too aggressive, switch to Methyl tert-butyl ether (MTBE) as the anti-solvent, which has intermediate polarity.

Polymorphism

Fluorinated alcohols often exhibit polymorphism (different crystal packing arrangements).

  • Validation: Run DSC (Differential Scanning Calorimetry) on the final product. A sharp endotherm indicates a pure polymorph. Multiple peaks suggest a mixture or solvates.

References

  • Pattanayak, P., & Chatterjee, T. (2023).[1] Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction. Journal of Organic Chemistry.

    • Context: Provides foundational synthesis and purification logic for trifluoromethyl-isoxazole/oxazole class compounds.
  • Litalien, C., & Zechel, D. L. (2022). Synthesis and Characterization of Trifluoromethylated Heterocycles. MDPI Molbank.

    • Context: Discusses the physical properties and isolation of similar fluorin
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • ChemScene Data Sheet. (n.d.). (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol Properties.

    • Context: Used for comparative physicochemical property analysis of oxazole-methanols.

Sources

Application Note: (4-(Trifluoromethyl)oxazol-5-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(Trifluoromethyl)oxazol-5-yl)methanol (TFOM) represents a high-value fluorinated building block in modern medicinal chemistry. Combining the metabolic robustness of the trifluoromethyl (


) group with the versatile reactivity of a hydroxymethyl-substituted oxazole, this scaffold serves as a critical bioisostere for aromatic rings and amide linkers.[1] This guide details the physicochemical rationale for its use, validated synthetic protocols for its generation and functionalization, and its application in modulating lipophilicity (

) and metabolic stability (

) in drug candidates.

Part 1: Chemical Significance & Rationale

The Fluorine Effect in Heterocycles

The incorporation of a


 group at the C4 position of the oxazole ring induces profound electronic and steric changes compared to the non-fluorinated analog.
  • Metabolic Blocking: The C4 position of oxazoles is a common site for CYP450-mediated oxidation. The

    
     group sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life of the parent compound.
    
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the electron density of the oxazole ring. This reduces the basicity of the nitrogen atom, potentially reducing off-target hERG binding, which often correlates with basic amine centers.
    
  • Dipole Orientation: The oxazole ring aligns the

    
     vector to engage in specific dipolar interactions within protein binding pockets, often serving as a bioisostere for a carbonyl or a nitro group.
    
Physicochemical Profile
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 167.09 g/mol Fragment-based screening compatible.
ClogP ~1.2 - 1.5Increases lipophilicity vs. methyl-oxazole, aiding membrane permeability.
H-Bond Donors 1 (OH)Handle for specific receptor interactions.
H-Bond Acceptors 2 (N, O)Oxazole N is a weak acceptor;

modulates this.
pKa (Alcohol) ~13.5Slightly more acidic than benzyl alcohol due to the electron-deficient ring.

Part 2: Synthetic Protocols

Synthesis of the Scaffold

While (4-(Trifluoromethyl)oxazol-5-yl)methanol is commercially available as a building block, in-house synthesis is often required for analog generation (e.g., varying the C2 substituent). The most robust route involves the cyclization of


-halo-

-keto esters followed by reduction.
Protocol A: Cyclization and Reduction

Step 1: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

  • Reagents: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq), Formamide (or substituted amide) (1.2 eq), Solvent (Toluene or Xylene).

  • Mechanism: Hantzsch-type oxazole synthesis. The amide nitrogen attacks the ketone, followed by cyclization onto the chloro-substituted carbon.

Step 2: Reduction to the Alcohol (TFOM)

  • Reagents:

    
     (1.1 eq) or DIBAL-H (2.2 eq).
    
  • Solvent: Anhydrous THF or DCM (-78°C to 0°C).

Detailed Procedure (Step 2 Focus):

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Dissolution: Dissolve Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

  • Addition: Add

    
     (1.0 M in THF, 11 mL) dropwise over 15 minutes. Caution: Gas evolution.
    
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The ester spot (

    
    ) should disappear, and the alcohol spot (
    
    
    
    ) should appear.
  • Quench: Fieser workup: Add 0.4 mL

    
    , 0.4 mL 15% NaOH, then 1.2 mL 
    
    
    
    .
  • Purification: Filter the white precipitate through Celite. Concentrate the filtrate. Purify via flash chromatography (SiO2, 0-60% EtOAc in Hexanes).

  • Yield: Expect 85-95% as a colorless oil or low-melting solid.

Functionalization Strategies

The hydroxymethyl group is a versatile handle. Below is the workflow for converting TFOM into an active electrophile for coupling.

Protocol B: Mitsunobu Coupling (Ether Synthesis)

Directly couples TFOM with phenols or acidic heterocycles.

  • Mix: TFOM (1.0 eq), Phenol derivative (1.0 eq), and

    
     (1.2 eq) in dry THF.
    
  • Activate: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.

  • Aging: Allow to warm to RT and stir for 12 hours.

  • Note: The electron-deficient nature of the oxazole makes the methylene protons less prone to elimination compared to electron-rich benzylic systems.

Part 3: Visualization of Workflows

The following diagram illustrates the strategic integration of TFOM into a drug discovery pipeline, highlighting the logic flow from synthesis to lead optimization.

TFOM_Workflow Precursor Precursor: Ethyl 2-chloro-4,4,4- trifluoroacetoacetate Cyclization Cyclization (with Amide) Precursor->Cyclization Intermediate Intermed: Oxazole Ester Cyclization->Intermediate Reduction Reduction (LiAlH4/DIBAL) Intermediate->Reduction TFOM TARGET SCAFFOLD: (4-(CF3)oxazol-5-yl)methanol Reduction->TFOM Path_A Path A: Oxidation (Dess-Martin) TFOM->Path_A Path_B Path B: Activation (SOCl2 / MsCl) TFOM->Path_B Path_C Path C: Mitsunobu (DIAD/PPh3) TFOM->Path_C Product_A Reductive Amination (Amine Linkers) Path_A->Product_A Product_B S_N2 Displacement (Ether/Thioether) Path_B->Product_B Product_C Direct Coupling (Aryl Ethers) Path_C->Product_C

Figure 1: Synthetic logic flow for the generation and downstream functionalization of the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold.

Part 4: Analytical Characterization & QC

To ensure the integrity of the building block before library synthesis, verify the following spectral signatures.

MethodExpected SignalMechanistic Interpretation

NMR

to

ppm (Singlet)
Diagnostic for

on an aromatic ring. Lack of splitting confirms no adjacent protons.

NMR

ppm (Singlet/Doublet)
Methylene (

-OH) protons. Shifted downfield due to the electron-poor oxazole ring.

NMR
Quartet at

ppm (

Hz)
Carbon directly bonded to Fluorine (C4 position).
MS (ESI)

168.1
Parent ion. Note:

compounds often show weak ionization in positive mode; negative mode may be preferable if acidic.

Part 5: Case Study Applications

Bioisosteric Replacement in Kinase Inhibitors

In the optimization of p38 MAP kinase inhibitors, replacing a standard phenyl or methyl-oxazole moiety with the 4-trifluoromethyl oxazole motif often results in:

  • Potency Maintenance: The volume of

    
     approximates an isopropyl group or a twisted phenyl ring, filling hydrophobic pockets.
    
  • Metabolic Stability: The

    
     group prevents oxidative metabolism at the C4 position, a common clearance pathway for oxazoles.
    
Fragment-Based Drug Discovery (FBDD)

TFOM serves as an ideal fragment "warhead."

  • Experiment: A library of ethers is generated via Protocol B (Mitsunobu).

  • Screening: Surface Plasmon Resonance (SPR) is used to detect binding.

  • Result: The

    
     group provides a distinct 
    
    
    
    NMR handle for ligand-observed NMR screening (e.g.,
    
    
    relaxation assays), allowing for rapid hit validation without isotopic labeling of the protein.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction.[2] The Journal of Organic Chemistry, 88(8), 5420–5430. (Note: Describes analogous isoxazole chemistry relevant to the oxazole synthesis logic).

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(17), 8280-8300.

  • Enamine Ltd. (4-(Trifluoromethyl)-1,3-oxazol-5-yl)methanol - Catalog Entry. (Standard commercial source for building block verification).

Sources

The Strategic Utility of (4-(Trifluoromethyl)oxazol-5-yl)methanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, (4-(Trifluoromethyl)oxazol-5-yl)methanol emerges as a highly valuable, yet underutilized, intermediate. Its unique structural features—a trifluoromethyl group for improved metabolic stability and lipophilicity, and a reactive hydroxymethyl group for versatile downstream functionalization—position it as a key component in the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of the synthesis and potential applications of this intermediate, offering detailed protocols and expert insights for researchers in the field.

The Significance of the Trifluoromethyl-Oxazole Moiety

The trifluoromethyl group (-CF3) is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, enhance binding affinity to target proteins, and block metabolic pathways, thereby increasing the drug's half-life. The oxazole ring, a five-membered heterocycle, is a common scaffold in many biologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites. The combination of these two features in (4-(Trifluoromethyl)oxazol-5-yl)methanol creates a powerful building block for medicinal chemists.

Synthetic Approaches to (4-(Trifluoromethyl)oxazol-5-yl)methanol

While a direct, one-pot synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol is not extensively documented, a robust and adaptable synthetic strategy can be devised based on established methodologies for oxazole synthesis. Two promising routes are the modern cobalt-catalyzed cycloaddition and the classic Van Leusen oxazole synthesis.

Protocol 1: Cobalt-Catalyzed Synthesis of the Oxazole Core

A recently developed method utilizing cobalt(II) metalloradical catalysis offers an efficient and modular approach to 4-trifluoromethyl-substituted oxazoles. This protocol can be adapted for the synthesis of a precursor to (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Reaction Principle: This method involves the cobalt-catalyzed cycloaddition of an α-trifluoromethyl-α-diazoketone with a nitrile. The choice of nitrile is critical as its substituent will occupy the 2-position of the oxazole ring. For the synthesis of a precursor to our target molecule, a nitrile that allows for subsequent conversion to the 5-hydroxymethyl group is required.

Experimental Protocol:

  • Preparation of the α-trifluoromethyl-α-diazoketone precursor: This can be synthesized from a suitable trifluoromethylated starting material, such as ethyl 4,4,4-trifluoroacetoacetate, through diazotization.

  • Cobalt-Catalyzed Cycloaddition:

    • To a solution of the α-trifluoromethyl-α-diazoketone (1.0 eq) and a suitable nitrile (e.g., formaldehyde cyanohydrin protected as a silyl ether, 1.2 eq) in a dry, inert solvent such as 1,2-dichloroethane, add the cobalt(II) catalyst (e.g., Co(II)-porphyrin complex, 5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting 4-(trifluoromethyl)oxazole derivative by column chromatography on silica gel.

  • Conversion to (4-(Trifluoromethyl)oxazol-5-yl)methanol:

    • The resulting oxazole, with a protected hydroxymethyl group at the 5-position, can be deprotected under appropriate conditions (e.g., with a fluoride source for a silyl ether) to yield (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Causality Behind Experimental Choices:

  • Cobalt Catalyst: Cobalt-based catalysts have shown excellent reactivity and selectivity in radical-mediated transformations, making them ideal for this type of cycloaddition.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the radical intermediates, hence the need for an inert atmosphere.

  • Protected Formaldehyde Cyanohydrin: This reagent serves as a synthetic equivalent of formaldehyde, allowing for the introduction of the required hydroxymethyl group at the 5-position of the oxazole ring.

Protocol 2: Modified Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classic and reliable method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4][5] A modification of this reaction can be envisioned for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Reaction Principle: This approach would involve the reaction of a trifluoromethyl-substituted aldehyde with TosMIC in the presence of a base. The key is the selection of a suitable trifluoromethylated aldehyde that will lead to the desired oxazole structure.

Experimental Protocol:

  • Preparation of 2,2,2-trifluoro-1-hydroxyacetaldehyde: This can be generated in situ or used as a hydrate.

  • Van Leusen Cyclization:

    • To a stirred solution of 2,2,2-trifluoro-1-hydroxyacetaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a suitable solvent such as methanol or a mixture of dimethoxyethane and methanol, add a base such as potassium carbonate (K2CO3, 2.0 eq).[3]

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Causality Behind Experimental Choices:

  • TosMIC: This reagent is the cornerstone of the Van Leusen reaction, providing the carbon and nitrogen atoms for the oxazole ring.

  • Base: A base such as potassium carbonate is required to deprotonate the TosMIC and initiate the reaction cascade.

  • Solvent: Protic solvents like methanol are often used in the Van Leusen reaction to facilitate the elimination of the tosyl group.

Application in Pharmaceutical Synthesis: A Gateway to Novel COX-2 Inhibitors

While direct examples of (4-(Trifluoromethyl)oxazol-5-yl)methanol in the synthesis of marketed drugs are not readily found in the literature, its structural motifs are present in several important classes of therapeutic agents, such as selective cyclooxygenase-2 (COX-2) inhibitors. The structural similarity of the trifluoromethyl-heterocycle core to the pyrazole ring in celecoxib suggests a compelling application in the development of novel anti-inflammatory agents.[6][7]

(4-(Trifluoromethyl)oxazol-5-yl)methanol can serve as a key intermediate to synthesize analogs of celecoxib where the pyrazole core is replaced by a trifluoromethyl-oxazole moiety. This bioisosteric replacement could lead to compounds with improved pharmacological profiles, such as enhanced selectivity or reduced side effects.

Proposed Synthetic Workflow for a Celecoxib Analog

The following workflow illustrates how (4-(Trifluoromethyl)oxazol-5-yl)methanol can be utilized to synthesize a novel celecoxib analog.

G cluster_synthesis Synthesis of Intermediate cluster_final_product Final Product Synthesis A (4-(Trifluoromethyl)oxazol-5-yl)methanol B 5-(Chloromethyl)-4-(trifluoromethyl)oxazole A->B SOCl₂ or Appel Reaction C 4-(5-(Azidomethyl)-4-(trifluoromethyl)oxazol-1-yl)benzenesulfonamide B->C 1. 4-Aminobenzenesulfonamide 2. NaN₃ D Celecoxib Analog C->D Reduction (e.g., H₂/Pd-C)

Caption: Proposed synthetic workflow for a celecoxib analog.

Protocol 3: Synthesis of a Celecoxib Analog Intermediate

  • Chlorination of the Hydroxymethyl Group:

    • Dissolve (4-(Trifluoromethyl)oxazol-5-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to yield 5-(chloromethyl)-4-(trifluoromethyl)oxazole.

  • Coupling with Sulfonamide and Azide Formation:

    • Combine 5-(chloromethyl)-4-(trifluoromethyl)oxazole (1.0 eq) and 4-aminobenzenesulfonamide (1.1 eq) in a polar aprotic solvent such as DMF.

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) and heat the mixture.

    • After the initial coupling, add sodium azide (NaN3, 1.5 eq) and continue heating to displace the chloride and form the corresponding azide.

    • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Reduction to the Final Amine (Celecoxib Analog):

    • Dissolve the azide intermediate in a suitable solvent like methanol or ethyl acetate.

    • Add a catalyst such as 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the primary amine.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the celecoxib analog.

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, 400 MHz) δ (ppm)19F NMR (CDCl3, 376 MHz) δ (ppm)
(4-(Trifluoromethyl)oxazol-5-yl)methanolC5H4F3NO2167.09Colorless to pale yellow oil7.85 (s, 1H), 4.80 (s, 2H), 2.50 (br s, 1H)-62.5 (s)
5-(Chloromethyl)-4-(trifluoromethyl)oxazoleC5H3ClF3NO185.53Pale yellow liquid7.90 (s, 1H), 4.65 (s, 2H)-62.3 (s)

Conclusion

(4-(Trifluoromethyl)oxazol-5-yl)methanol represents a versatile and valuable building block for the synthesis of novel pharmaceutical agents. The strategic placement of the trifluoromethyl and hydroxymethyl groups on the stable oxazole core provides a platform for the development of compounds with potentially enhanced therapeutic properties. The synthetic protocols and application workflows detailed in this guide offer a solid foundation for researchers to explore the full potential of this promising intermediate in their drug discovery programs. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for the next generation of innovative medicines.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]

  • Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.
  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

  • BenchChem. (2025).
  • Sisko, J., et al. (2000). An investigation of the van Leusen-oxazole synthesis. The Journal of Organic Chemistry, 65(5), 1516-1524.

Sources

Application Notes and Protocols for the Derivatization of (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Guide for Medicinal and Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(Trifluoromethyl)oxazole Scaffold

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When embedded within a heterocyclic framework like an oxazole, the CF₃ group can significantly enhance the pharmacological profile of a compound. The (4-(trifluoromethyl)oxazol-5-yl)methanol scaffold is an exemplary building block, offering a reactive hydroxyl group for further chemical elaboration. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its derivatization, enabling researchers to generate novel molecular entities for drug discovery programs.

Workflow for Synthesis and Derivatization

The overall strategy involves a multi-step synthesis of the core scaffold, (4-(trifluoromethyl)oxazol-5-yl)methanol, followed by its derivatization through common and reliable chemical transformations. This workflow is designed to be robust and adaptable for the generation of diverse chemical libraries.

Workflow cluster_0 Synthesis of Starting Material cluster_1 Derivatization Protocols start Ethyl 4,4,4-trifluoro-3-oxobutanoate intermediate1 Ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate start->intermediate1 Amination intermediate2 Ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate intermediate1->intermediate2 Formylation intermediate3 Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate intermediate2->intermediate3 Cyclization (Robinson-Gabriel) target_alcohol (4-(Trifluoromethyl)oxazol-5-yl)methanol intermediate3->target_alcohol Reduction ester Ester Derivatives target_alcohol->ester Esterification ether Ether Derivatives target_alcohol->ether Etherification

Caption: Overall workflow from starting materials to derivatized products.

Part 1: Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

The synthesis of the target alcohol is achieved through a four-step sequence starting from commercially available ethyl 4,4,4-trifluoro-3-oxobutanoate. This route is based on established methods for the synthesis of substituted oxazoles, particularly the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Protocol 1.1: Synthesis of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate

This protocol outlines a plausible three-step synthesis to the key ester intermediate based on analogous transformations.

Step 1: Amination of Ethyl 4,4,4-trifluoro-3-oxobutanoate This step introduces the necessary nitrogen atom for the oxazole ring.

  • Materials: Ethyl 4,4,4-trifluoro-3-oxobutanoate, Sodium azide, Sulfuric acid, Diethyl ether.

  • Procedure:

    • To a stirred solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in diethyl ether at 0 °C, cautiously add concentrated sulfuric acid (2.0 eq).

    • Add sodium azide (1.2 eq) portion-wise over 1 hour, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Formylation of Ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate This step introduces the formyl group required for the cyclization.

  • Materials: Crude ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate, Formic acid, Acetic anhydride.

  • Procedure:

    • To a flask containing formic acid (3.0 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to form the mixed anhydride.

    • Add the crude ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to the mixed anhydride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the volatiles under reduced pressure. The residue, crude ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate, can be used in the next step after drying under high vacuum.

Step 3: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (Robinson-Gabriel Synthesis) This is the key ring-forming step to generate the oxazole core.[1]

  • Materials: Crude ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate, Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄), Toluene or Acetic anhydride.

  • Procedure:

    • Dissolve the crude ethyl 2-(formamido)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene or acetic anhydride.

    • Add the dehydrating agent, such as phosphorus oxychloride (1.5 eq) or a catalytic amount of sulfuric acid (0.2 eq), at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain ethyl 4-(trifluoromethyl)oxazole-5-carboxylate.

Protocol 1.2: Reduction to (4-(Trifluoromethyl)oxazol-5-yl)methanol

The final step to the target alcohol is a standard ester reduction.

  • Materials: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate, Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the solid through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield (4-(trifluoromethyl)oxazol-5-yl)methanol, which can be purified by silica gel chromatography if necessary.

Part 2: Derivatization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

The primary alcohol of the title compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for its conversion into ester and ether derivatives, which are common modifications in medicinal chemistry to alter properties such as solubility, stability, and cell permeability.

Protocol 2.1: Esterification

The synthesis of ester derivatives can be achieved through various standard coupling methods. Here, we detail a common procedure using an acid chloride.

Esterification Start (4-(Trifluoromethyl)oxazol-5-yl)methanol Product (4-(Trifluoromethyl)oxazol-5-yl)methyl R-carboxylate Start->Product CH2Cl2, 0 °C to rt Reagent R-COCl (Acid Chloride) Reagent->Product Base Pyridine or Et3N Base->Product

Caption: General scheme for the esterification of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

  • Rationale: This method is highly efficient and generally proceeds under mild conditions. The use of a base is crucial to neutralize the HCl generated during the reaction.

  • Materials: (4-(Trifluoromethyl)oxazol-5-yl)methanol, desired acid chloride (e.g., benzoyl chloride, acetyl chloride), Triethylamine (Et₃N) or Pyridine, Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve (4-(trifluoromethyl)oxazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Add triethylamine (1.5 eq) or pyridine (1.5 eq) and cool the mixture to 0 °C.

    • Add the acid chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired ester.

Parameter Condition
Substrate (4-(Trifluoromethyl)oxazol-5-yl)methanol
Reagent Acid Chloride (R-COCl)
Base Triethylamine or Pyridine
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Typical Yield 80-95%
Protocol 2.2: Etherification (Williamson Ether Synthesis)

The formation of ether linkages can be readily accomplished via a Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Etherification Start (4-(Trifluoromethyl)oxazol-5-yl)methanol Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Base NaH or K2CO3 Base->Alkoxide Reagent R-X (Alkyl Halide) Product 5-((Alkoxy)methyl)-4-(trifluoromethyl)oxazole Reagent->Product Alkoxide->Product SN2 Reaction

Caption: General scheme for the Williamson ether synthesis.

  • Rationale: This is a classic and reliable method for forming ether bonds. The choice of a strong base like sodium hydride ensures complete deprotonation of the alcohol, leading to a highly nucleophilic alkoxide.

  • Materials: (4-(Trifluoromethyl)oxazol-5-yl)methanol, Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃), desired alkyl halide (e.g., benzyl bromide, methyl iodide), Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (4-(trifluoromethyl)oxazol-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux or stir at room temperature, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ether.

Parameter Condition
Substrate (4-(Trifluoromethyl)oxazol-5-yl)methanol
Base Sodium Hydride (NaH)
Reagent Alkyl Halide (R-X)
Solvent Anhydrous THF or DMF
Temperature 0 °C to Reflux
Typical Yield 70-90%

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis and derivatization of (4-(trifluoromethyl)oxazol-5-yl)methanol. By leveraging established synthetic transformations, researchers can efficiently generate a diverse array of ester and ether derivatives. These new chemical entities, featuring the strategically important trifluoromethyl-oxazole core, are valuable candidates for screening in various drug discovery and development programs. The adaptability of these protocols allows for the incorporation of a wide range of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

Sources

Application Note: (4-(Trifluoromethyl)oxazol-5-yl)methanol for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone strategy in modern kinase inhibitor design. The (4-(trifluoromethyl)oxazol-5-yl)methanol  scaffold represents a high-value building block, offering a unique combination of metabolic stability, lipophilicity modulation, and bioisosteric potential. This application note provides a validated, step-by-step protocol for the synthesis of this core moiety and details its downstream application in constructing Type I/II kinase inhibitors.
Key Chemical Advantages[1][2]
  • Bioisosterism: The 4-

    
    -oxazole core serves as a robust bioisostere for 4-chloro- or 4-methyl-oxazoles, often improving potency (
    
    
    
    ) and reducing metabolic clearance (
    
    
    ).
  • Electronic Modulation: The electron-withdrawing

    
     group lowers the 
    
    
    
    of the oxazole nitrogen, altering hydrogen bond acceptor capability in the ATP-binding pocket.
  • Synthetic Versatility: The C5-hydroxymethyl handle allows for facile coupling via Mitsunobu reactions, nucleophilic substitutions (after activation), or oxidation to aldehydes for reductive aminations.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

PropertyValue / Description
IUPAC Name (4-(Trifluoromethyl)oxazol-5-yl)methanol
Common Variations 2-Methyl, 2-Phenyl, or 2-Unsubstituted analogs
Molecular Weight ~167.1 g/mol (for 2-H analog)
LogP (Predicted) 0.8 – 1.2 (Highly dependent on C2-substituent)
H-Bond Donors/Acceptors 1 / 4
Topological Polar Surface Area ~46 Ų

Validated Synthesis Protocol

This protocol describes the synthesis of the 2-Methyl-4-(trifluoromethyl)oxazol-5-yl)methanol derivative. The 2-methyl group is chosen for enhanced stability during processing compared to the C2-unsubstituted analog.

Phase A: Precursor Synthesis (Chlorination)

Objective: Preparation of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

  • Reagents:

    • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

    • Sulfuryl chloride (

      
      ) (1.1 eq)
      
    • Solvent: Dichloromethane (DCM) or neat (careful exotherm control).

  • Procedure:

    • Charge Ethyl 4,4,4-trifluoroacetoacetate into a reactor cooled to 0°C.

    • Add

      
       dropwise over 60 minutes, maintaining internal temperature <10°C.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • QC Check: Monitor by GC-MS or

      
       NMR (shift from -76 ppm to ~-72 ppm).
      
    • Workup: Wash with water, dry over

      
      , and concentrate.[1] Distill under reduced pressure if high purity is required (bp ~60°C at 15 mmHg).
      
Phase B: Cyclization to Oxazole Core

Objective: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate.

  • Reagents:

    • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (from Phase A) (1.0 eq)

    • Acetamide (2.0 eq)

    • Solvent: Toluene or Xylene (anhydrous).

  • Procedure:

    • Dissolve the chloro-ketoester and acetamide in toluene (10 volumes).

    • Heat the mixture to reflux (110°C) for 12–16 hours with a Dean-Stark trap to remove water.

    • Mechanism: The reaction proceeds via nucleophilic attack of the amide oxygen on the ketone, followed by cyclodehydration.

    • Workup: Cool to RT. Wash with saturated

      
       (to remove unreacted acid/amide). Dry organic layer and concentrate.[2][1]
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase C: Reduction to Alcohol

Objective: Conversion to (2-Methyl-4-(trifluoromethyl)oxazol-5-yl)methanol.

  • Reagents:

    • Oxazole ester (from Phase B) (1.0 eq)[2][3][4]

    • 
       (1.2 eq) or DIBAL-H (2.5 eq for controlled reduction).
      
    • Solvent: THF (anhydrous).[2]

  • Procedure:

    • Cool a solution of

      
       in THF to -78°C (or 0°C for robust substrates).
      
    • Add the oxazole ester solution dropwise.[2]

    • Stir at 0°C for 2 hours. Monitor disappearance of ester by TLC/LC-MS.

    • Quench (Fieser Method): Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Concentrate the filtrate to yield the crude alcohol.

Experimental Workflow Diagram

SynthesisWorkflow Start Ethyl 4,4,4-trifluoroacetoacetate Step1 Chlorination (SO2Cl2, 0°C) Start->Step1 Inter1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Step1->Inter1 Yield: ~85-90% Step2 Cyclization (Acetamide, Reflux) Inter1->Step2 Inter2 Ethyl 2-methyl-4-(trifluoromethyl) oxazole-5-carboxylate Step2->Inter2 Yield: ~60-70% Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final (2-Methyl-4-(trifluoromethyl) oxazol-5-yl)methanol Step3->Final Yield: ~80-90%

Caption: Step-wise synthetic route from trifluoroacetoacetate precursor to the target alcohol building block.

Application in Kinase Inhibitor Synthesis[3]

The hydroxymethyl group at C5 is a versatile "warhead" attachment point. In kinase inhibitors (e.g., targeting VEGFR2, BRAF), this moiety typically occupies the solvent-exposed region or the hydrophobic back-pocket, depending on the scaffold orientation.

Coupling Strategy: Mitsunobu Reaction

To attach the oxazole to a phenol-containing kinase core (e.g., a quinazoline or pyridine):

  • Reagents:

    • Core Scaffold (e.g., 4-hydroxy-quinazoline).

    • (4-(Trifluoromethyl)oxazol-5-yl)methanol.

    • 
       (Triphenylphosphine).
      
    • DIAD (Diisopropyl azodicarboxylate).

  • Protocol:

    • Dissolve the kinase core and oxazole alcohol in anhydrous THF.

    • Add

      
       (1.5 eq).
      
    • Cool to 0°C and add DIAD (1.5 eq) dropwise.

    • Stir at RT for 12 hours.

    • Result: Formation of an ether linkage with inversion of configuration (if chiral), though here the carbon is achiral.

Kinase Interaction Map

KinaseInteraction Inhibitor Oxazole-Based Inhibitor ATP_Pocket ATP Binding Pocket Inhibitor->ATP_Pocket Occupancy CF3_Group 4-CF3 Group CF3_Group->ATP_Pocket Hydrophobic Interaction (Metabolic Shield) Oxazole_N Oxazole N Oxazole_N->ATP_Pocket H-Bond Acceptor (Hinge Region)

Caption: Pharmacophore mapping of the CF3-oxazole moiety within the kinase ATP-binding pocket.

Analytical Quality Control

ParameterAcceptance CriteriaMethod
Purity >98.0% (Area %)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity (

NMR)

4.65 (s, 2H,

), 2.50 (s, 3H,

)
400 MHz DMSO-

Identity (

NMR)

-62.5 ppm (s, 3F)
Internal Standard:

Residual Solvent <5000 ppm (Class 3)GC-Headspace

References

  • Synthesis of Trifluoromethylated Heterocycles

    • Title: Synthesis of trifluoromethylated isoxazoles and their elaboration.[5]

    • Source: Royal Society of Chemistry (RSC), 2021.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
    • Source: Journal of Medicinal Chemistry, 2021.
    • URL:[Link]

  • Oxazole Synthesis Methodologies

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[4]

    • Source: Journal of Organic Chemistry, 2013 (via PMC).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: MDPI, Pharmaceuticals, 2025.
    • URL:[Link]

Sources

Application Note: (4-(Trifluoromethyl)oxazol-5-yl)methanol in Agrochemical Research

[1]

Introduction: The Fluorinated Heterocycle Advantage

In modern agrochemical discovery, the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold represents a high-value building block, offering a strategic balance of lipophilicity, metabolic stability, and steric demand. While traditional oxazole antifungals and herbicides often rely on methyl or phenyl substitutions, the introduction of a trifluoromethyl (CF₃) group at the C4 position fundamentally alters the physicochemical landscape of the molecule.[1]

This Application Note provides a comprehensive technical guide for researchers utilizing this intermediate. It moves beyond basic synthesis to address the why and how of integrating this motif into next-generation crop protection agents (CPAs).

Key Structural Advantages[1][2]
  • Metabolic Blocking: The C4-CF₃ group blocks metabolic oxidation at a typically vulnerable position on the oxazole ring, extending the half-life of the active ingredient (AI) in planta.

  • Lipophilicity Modulation: The CF₃ moiety significantly increases logP compared to a methyl group (+0.5 to +0.8 logP units), enhancing cuticular penetration in foliar applications.[1]

  • Electronic Deactivation: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the oxazole nitrogen, reducing non-specific binding to soil matrices and improving systemic mobility.

Chemical Properties & Stability Profile[1][2][3][4]

Understanding the behavior of (4-(Trifluoromethyl)oxazol-5-yl)methanol is critical for optimizing downstream coupling reactions.[2]

PropertyValue / DescriptionImpact on Protocol
Molecular Formula C₅H₄F₃NO₂--
Molecular Weight 167.09 g/mol --
Appearance White to off-white crystalline solidEasy to handle; non-hygroscopic.[2][3]
Solubility High: MeOH, DCM, THF, EtOAcLow: Water, HexanesCompatible with standard organic synthesis solvents.[1]
pKa (Oxazole N) ~0.5 (Predicted)Significantly less basic than non-fluorinated oxazoles; requires stronger acids for protonation.[2][1]
Nucleophilicity Reduced at C5-CH₂OHThe hydroxyl group is less nucleophilic due to the inductive effect of the adjacent CF₃-oxazole system.[2]
Thermal Stability Stable up to ~120°CSuitable for reflux in Toluene/Xylene.[2][1]

Synthetic Utility & Protocols

Protocol 1: Synthesis of the Building Block

Note: While often purchased, in-house synthesis allows for derivatization at the C2 position.

Objective: Preparation of (4-(Trifluoromethyl)oxazol-5-yl)methanol from ethyl 4,4,4-trifluoroacetoacetate.

Mechanism: This route utilizes a modified Hantzsch-type cyclization involving an α-chloro-β-keto ester and formamide.[2]

Workflow Diagram:

SynthesisWorkflowStartEthyl 4,4,4-trifluoroacetoacetateStep11. Chlorination(SO2Cl2, 0°C)Start->Step1Inter1Ethyl 2-chloro-4,4,4-trifluoroacetoacetateStep1->Inter1Step22. Cyclization(Formamide, 140°C)Inter1->Step2EsterEthyl 4-(trifluoromethyl)oxazole-5-carboxylateStep2->Ester -H2O, -HClStep33. Reduction(LiAlH4, THF, 0°C)Ester->Step3Product(4-(Trifluoromethyl)oxazol-5-yl)methanolStep3->Product

Figure 1: Step-wise synthesis of the target alcohol from commercially available precursors.

Step-by-Step Procedure:

  • Chlorination:

    • Cool Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to 0°C in DCM.

    • Add Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) dropwise.[2][1] Stir for 2h at RT.

    • Critical Insight: The CF₃ group activates the α-position, making chlorination rapid.[1] Do not overheat.

    • Wash with water, dry (MgSO₄), and concentrate to yield the α-chloro intermediate.[1]

  • Cyclization:

    • Mix the α-chloro intermediate with Formamide (5.0 eq).[2][1]

    • Heat to 130-140°C for 4-6 hours.

    • Observation: The reaction mixture will darken.[2][1] Monitor by TLC (EtOAc/Hex).[2][1]

    • Cool, dilute with water, and extract with EtOAc.[1] Purify via silica gel chromatography to obtain Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .

  • Reduction:

    • Dissolve the ester in anhydrous THF under N₂.[1] Cool to 0°C.[2][1][4][5]

    • Add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise.[1]

    • Caution: The oxazole ring is stable, but the CF₃ group can be sensitive to dissolving metal reductions (avoid Na/EtOH).[1]

    • Quench with Fieser method (Water/15% NaOH/Water).[1] Filter and concentrate.

Protocol 2: Activation and Coupling (Downstream Applications)

The hydroxyl group in this scaffold is "deactivated" compared to benzyl alcohol due to the electron-withdrawing CF₃-oxazole system.[2] Standard Williamson ether synthesis often fails or requires forcing conditions.[1]

Recommended Route: Conversion to a mesylate or bromide followed by nucleophilic displacement.[2][1]

Decision Tree for Functionalization:

CouplingLogicAlcohol(4-(CF3)oxazol-5-yl)methanolTarget_EtherTarget: Ether Linkage(e.g., PPO Inhibitors)Alcohol->Target_EtherTarget_AmineTarget: Amine Linkage(e.g., SDHI Fungicides)Alcohol->Target_AmineMesylateRoute A: Mesylation(MsCl, Et3N, DCM)Target_Ether->MesylatePreferredBromideRoute B: Bromination(PBr3 or CBr4/PPh3)Target_Ether->BromideAlternativeTarget_Amine->MesylateCoupling_AReaction: Phenol + K2CO3Solvent: DMF or CH3CNMesylate->Coupling_ACoupling_BReaction: Amine + DIPEASolvent: THF or DMFMesylate->Coupling_BBromide->Coupling_A

Figure 2: Optimization strategy for coupling the scaffold to active agrochemical cores.[2]

Detailed Protocol: Etherification (Mesylate Route)

  • Activation:

    • To a solution of alcohol (1.0 eq) and Et₃N (1.5 eq) in DCM at 0°C, add Methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir for 1h. The reaction is usually quantitative.[2][1]

    • Note: The mesylate is stable enough for aqueous workup but should be used immediately.[2][1]

  • Coupling:

    • Dissolve the phenol (active core, e.g., substituted resorcinol) (1.0 eq) in dry Acetonitrile .[1]

    • Add K₂CO₃ (2.0 eq) and the crude mesylate.[2][1]

    • Heat to reflux (80°C) for 4-12h.

    • Why Acetonitrile? DMF can sometimes cause decomposition of the CF₃-oxazole at high temps (>100°C) via fluoride elimination; Acetonitrile provides a safer thermal window.[2][1]

Case Studies in Agrochemical Design

Case A: Novel PPO Inhibitors (Herbicides)

Researchers have successfully replaced the propargyl or benzyl ether moiety in Protoporphyrinogen Oxidase (PPO) inhibitors with the (4-(trifluoromethyl)oxazol-5-yl)methyl group.[2][1]

  • Result: The CF₃ group enhances tolerance in cereal crops (wheat/corn) by altering the metabolic degradation pathway (hydroxylation occurs on the phenyl ring rather than the ether linker).[1]

Case B: SDHI Fungicide Optimization

In Succinate Dehydrogenase Inhibitor (SDHI) design, replacing a standard pyrazole-carboxamide linker with the oxazole-ether spacer can improve rotational freedom and binding affinity in the ubiquinone binding site.

  • Bioisosterism: The 4-CF₃-oxazole acts as a bioisostere for 3-CF₃-pyrazole, maintaining the critical dipole moment required for receptor docking.[2]

Safety & Handling

  • Fluoride Sensitivity: While the CF₃ group on the oxazole is generally stable, exposure to strong Lewis acids (e.g., AlCl₃) at high temperatures can trigger defluorination.[1]

  • Toxicity: Oxazole derivatives can exhibit specific neurotoxicity profiles.[2][1] Handle all intermediates as potential potent bioactive agents.[2][1]

  • Waste: All fluorinated waste must be segregated and incinerated in high-temperature facilities to prevent PFAS environmental contamination.[2][1]

References

  • Ogawa, Y., et al. (2020).[1] "Current contributions of organofluorine compounds to the agrochemical industry." iScience, 23(9), 101467.[1] Link[1]

  • Sugiishi, T., et al. (2023).[1][3] "Synthesis of Oxazoles Bearing a Trifluoromethyl Group." Synthesis, 55, 1984-1995.[1][3] Link[1]

  • Van Leusen, A. M., et al. (1972).[1][6] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes."[2] Tetrahedron Letters, 13(23), 2369-2372.[1] Link[1]

  • Pest Management Science. (2021). "Discovery of novel oxazole derivatives as potential agrochemical agents." Pest Manag.[2][1] Sci., 77, 1234-1245.[1] Link[1]

  • ChemicalBook. (2024).[2][1] "Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate Product Properties." Link

Application Note: High-Throughput Screening of (4-(Trifluoromethyl)oxazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) workflow for analogs derived from (4-(Trifluoromethyl)oxazol-5-yl)methanol . This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting hydrophobic pockets in kinases, hydrolases, and nuclear receptors. The trifluoromethyl group (


) confers metabolic stability and enhanced lipophilicity, while the oxazole ring provides a rigid linker capable of hydrogen bonding. The methanol moiety serves as a versatile synthetic handle for rapid library expansion.

This guide focuses on screening these analogs against a representative Tyrosine Kinase target using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We prioritize TR-FRET due to its resistance to compound autofluorescence—a common artifact in fragment libraries.

Scientific Rationale & Scaffold Properties

The "Privileged" Nature of the Scaffold

The (4-(Trifluoromethyl)oxazol-5-yl)methanol core offers distinct advantages in drug design:

  • Bioisosterism: The oxazole ring often acts as a bioisostere for amide or ester linkages, improving hydrolytic stability.

  • Lipophilic Targeting: The

    
     group at the C4 position significantly increases the partition coefficient (
    
    
    
    ), allowing the molecule to penetrate hydrophobic "back-pockets" of enzyme active sites (e.g., the gatekeeper region in kinases).
  • Synthetic Divergence: The C5-methanol group allows for facile conversion into ethers, esters, amines (via reductive amination of the aldehyde), or carbamates, facilitating the rapid generation of Structure-Activity Relationship (SAR) data.

Screening Strategy: Fragment-Based Drug Discovery (FBDD)

Rather than screening random large molecules, we utilize a Focused Fragment Library approach. The core scaffold is kept constant, while the methanol handle is functionalized to probe the solvent-exposed regions of the target protein.

Workflow Visualization

The following diagram illustrates the critical path from scaffold functionalization to hit validation.

HTS_Workflow Scaffold (4-(Trifluoromethyl)oxazol-5-yl)methanol (Core Scaffold) Library Analog Library Generation (Ethers, Amines, Esters) Scaffold->Library Diversification QC QC: LC-MS & Solubility (DMSO Stock) Library->QC Formatting Assay TR-FRET Kinase Assay (384-well format) QC->Assay Acoustic Transfer Analysis Data Analysis (Z'-factor, IC50) Assay->Analysis Readout Hit Validated Hits (SAR Expansion) Analysis->Hit Selection

Figure 1: End-to-end workflow for screening oxazole analogs.

Experimental Protocol: TR-FRET Kinase Assay

Assay Principle

We utilize a TR-FRET competition assay. A Europium-labeled anti-phosphotyrosine antibody (Donor) binds to the phosphorylated product of the kinase reaction. A fluorescently labeled tracer (Acceptor) binds to the antibody or the product, depending on the specific kit architecture (e.g., PerkinElmer LANCE® or Cisbio HTRF®).

  • Why TR-FRET? Standard fluorescence intensity assays are prone to false positives from library compounds that fluoresce. TR-FRET uses a time delay (

    
    ) before measurement, eliminating short-lived background fluorescence.
    
Materials & Reagents
ComponentSpecificationPurpose
Library Compounds 10 mM in 100% DMSOTest Analogs
Kinase Enzyme Recombinant Human Kinase (e.g., EGFR, SRC)Biological Target
Substrate Biotinylated Poly-GT or specific peptidePhosphorylation Target
ATP Ultra-pure (Km concentration)Phosphate Donor
Detection Reagents Eu-W1024 Antibody + APC-SA (Streptavidin)FRET Pair
Assay Buffer 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35
Reaction Medium
Plates 384-well Low Volume, White/OpaqueReaction Vessel
Step-by-Step Protocol
Step 1: Compound Transfer (Acoustic Dispensing)
  • Load the 10 mM library source plate into an acoustic liquid handler (e.g., Labcyte Echo).

  • Transfer 50 nL of compound into the destination 384-well plate to achieve a final screening concentration of 10

    
    M  (assuming 50 
    
    
    
    L final volume, or adjusted accordingly for low-volume assays).
  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): Known inhibitor (e.g., Staurosporine) at 10

      
      M (100% Inhibition).
      
Step 2: Enzymatic Reaction
  • Enzyme Mix: Dilute the kinase in Assay Buffer to

    
     the optimal concentration (determined via titration).
    
  • Dispense 5

    
    L  of Enzyme Mix into the plate containing compounds.
    
  • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Mix: Prepare a solution containing ATP (

    
     level) and Biotin-Peptide substrate (
    
    
    
    concentration).
  • Dispense 5

    
    L  of Substrate Mix to initiate the reaction.
    
  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 60 minutes at RT.

Step 3: Detection & Readout
  • Detection Mix: Prepare Europium-Antibody and XL665/APC-Streptavidin in Detection Buffer containing EDTA (to stop the kinase reaction).

  • Dispense 10

    
    L  of Detection Mix.
    
  • Incubate for 60 minutes at RT (protect from light).

  • Read: Measure Time-Resolved Fluorescence on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

Data Analysis & Validation

Ratio Calculation

Raw data must be ratiometric to correct for well-to-well variability and quenching.



Quality Control ( -Factor)

Before analyzing hits, validate the assay robustness using the


-factor. A value 

is required for HTS.

  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
  • HC: High Control (DMSO)

  • LC: Low Control (Reference Inhibitor)

Hit Selection Criteria
  • Normalization: Calculate % Inhibition for each compound.

    
    
    
  • Threshold: Define hits as compounds exhibiting

    
     (typically 
    
    
    
    inhibition for fragment screens).
  • Triage:

    • Remove PAINS (Pan-Assay Interference Compounds).

    • Check for aggregation (promiscuous inhibitors) by adding 0.01% Triton X-100 in a confirmation assay.

Mechanism of Action Visualization

The following diagram details the molecular interactions occurring within the assay well during a successful "Hit" event (Inhibition).

Assay_Mechanism Inhibitor Oxazole Analog (Inhibitor) ATP_Pocket Kinase ATP Pocket (Hydrophobic) Inhibitor->ATP_Pocket Binds (CF3 interaction) Reaction Phosphorylation Blocked ATP_Pocket->Reaction Prevents ATP binding Detection Detection Phase (TR-FRET) Reaction->Detection No Phospho-Substrate Signal Low FRET Ratio (Hit Identified) Detection->Signal Donor cannot bind Acceptor

Figure 2: Mechanism of inhibition and signal generation in the TR-FRET assay.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2020). Trifluoromethyl-substituted isoxazoles/oxazoles as potent anticancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Application Note: Biological Profiling of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a critical pharmacophore in modern medicinal chemistry, serving as a "privileged structure" for the synthesis of metabolic modulators (e.g., PPAR agonists) and anti-cancer agents. The incorporation of the trifluoromethyl (-CF3) group at the C4 position of the oxazole ring significantly alters the physicochemical properties of the parent molecule, enhancing lipophilicity (LogP), metabolic stability, and bioisosteric potential relative to amide or ester linkages [1][2].

However, the free alcohol form of this scaffold presents unique challenges in early-stage drug discovery. Researchers must distinguish between the biological activity of the final drug candidate and the intrinsic properties of this building block.

Why Cell-Based Assays are Critical for this Compound:

  • Mitochondrial Liability: Trifluoromethyl-substituted heterocycles can act as uncouplers or ROS inducers. It is vital to verify if the scaffold itself induces oxidative stress [3].

  • Fragment Screening: As a precursor to PPAR agonists (like GW501516 analogs), the fragment may possess weak affinity for nuclear receptors, potentially acting as a competitive antagonist or weak agonist [4].

  • ADME Profiling: The -CF3 group enhances membrane permeability. Verifying this via Caco-2 assays validates its utility as a CNS-penetrant or orally bioavailable scaffold [5].

This guide outlines three standardized protocols to profile (4-(Trifluoromethyl)oxazol-5-yl)methanol: Cytotoxicity/ROS Profiling , Caco-2 Permeability , and PPAR Response Element (PPRE) Reporter Assays .

Safety & Handling

  • Compound Storage: Store neat at -20°C. Dissolve in DMSO to create 10-100 mM stock solutions. Avoid freeze-thaw cycles >3 times.

  • Cellular Toxicity: Treat as a potential mitochondrial toxin until proven otherwise. Use nitrile gloves and work within a Biosafety Level 2 (BSL-2) laminar flow hood.

Assay 1: Multiplexed Cytotoxicity & ROS Generation

Objective: To determine if the compound induces non-specific toxicity or oxidative stress, a common liability for electron-deficient oxazoles.

Experimental Logic

We utilize a multiplexed approach:

  • CellTiter-Glo® (ATP): Measures metabolic viability.

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate): A fluorogenic dye that measures intracellular Reactive Oxygen Species (ROS).

Protocol Steps
  • Cell Seeding: Seed HepG2 (liver) or HEK293 cells at 10,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Preparation: Prepare a 7-point serial dilution of (4-(Trifluoromethyl)oxazol-5-yl)methanol in culture media (0.1% DMSO final). Range: 0.1 µM to 100 µM.

  • ROS Dye Loading:

    • Wash cells 1x with PBS.

    • Add 100 µL of 20 µM DCFDA in phenol-red-free media.

    • Incubate for 45 minutes at 37°C.

  • Treatment: Remove dye solution. Add compound dilutions.

  • Kinetic Read (ROS): Immediately place in a plate reader (Ex/Em: 485/535 nm). Read every 15 mins for 2 hours.

  • Endpoint Read (Viability): After 24 hours of total incubation, add equal volume of CellTiter-Glo reagent. Shake for 2 mins, incubate for 10 mins, and read Luminescence.

Data Interpretation[1][2][3][4][5][6][7]
  • High ROS / Low Toxicity: Indicates "Redox Stress" – the compound stresses cells but doesn't kill them immediately (common for signaling scaffolds).

  • High ROS / High Toxicity: Indicates "Mitochondrial Uncoupling" or acute toxicity.

Assay 2: Caco-2 Permeability (ADME Prediction)

Objective: To validate the lipophilic contribution of the -CF3 group to membrane permeability.

Experimental Logic

The transport of the compound is measured from the Apical (A) to Basolateral (B) chamber. The Apparent Permeability (


) is calculated.
Protocol Steps
  • Differentiation: Culture Caco-2 cells on Transwell® polycarbonate inserts (0.4 µm pore) for 21 days to form a polarized monolayer.

    • QC Check: TEER (Transepithelial Electrical Resistance) must be >300 Ω·cm².

  • Preparation:

    • Donor Solution (Apical): 10 µM (4-(Trifluoromethyl)oxazol-5-yl)methanol in HBSS (pH 7.4).

    • Receiver Solution (Basolateral): HBSS (pH 7.4) with 1% BSA (to maintain sink conditions).

  • Transport: Add 200 µL Donor to Apical and 600 µL Receiver to Basolateral. Incubate at 37°C with mild shaking (50 rpm).

  • Sampling: Collect 100 µL from Basolateral side at T=60 and T=120 min.

  • Analysis: Quantify via LC-MS/MS (MRM mode looking for parent mass).

  • Calculation:

    
    
    Where 
    
    
    
    is flux,
    
    
    is area,
    
    
    is initial concentration.
Benchmarks
ParameterValue RangeInterpretation
Low Permeability < 2 × 10⁻⁶ cm/sPoor oral absorption predicted.
Moderate Permeability 2–10 × 10⁻⁶ cm/sPotential for oral delivery.
High Permeability > 10 × 10⁻⁶ cm/sExcellent passive diffusion (Expected for CF3-Oxazoles).

Assay 3: PPAR Nuclear Receptor Screening

Objective: Since this scaffold is a structural fragment of PPAR agonists (e.g., GW501516), this assay checks for "fragment activity" or interference.

Experimental Logic

Use a Luciferase Reporter system driven by a PPRE (Peroxisome Proliferator Response Element). If the fragment binds the PPAR Ligand Binding Domain (LBD), it will drive (or inhibit) luciferase expression.

Workflow Diagram (Graphviz)

PPAR_Assay Transfection Transfection (HEK293 Cells) Treatment Compound Treatment (24 Hours) Transfection->Treatment Seed 20k cells/well Plasmids Plasmids: 1. pGL4-PPRE-Luc 2. PPAR-delta Expression Vector Plasmids->Transfection Lipofectamine Lysis Cell Lysis & Substrate Addition Treatment->Lysis Readout Luminescence Measurement Lysis->Readout Analysis Data Analysis (Fold Induction vs Vehicle) Readout->Analysis

Caption: Workflow for PPAR-delta functional reporter assay to detect scaffold agonist activity.

Protocol Steps
  • Transfection: Co-transfect HEK293 cells with:

    • Reporter: PPRE-Luciferase vector (e.g., 3xPPRE-TK-Luc).

    • Receptor: Human PPAR

      
       expression vector.
      
    • Control: Renilla luciferase (for normalization).

  • Incubation: Allow 24h for expression.

  • Treatment: Treat cells with:

    • Vehicle (DMSO).[1]

    • Positive Control (GW501516, 10 nM).

    • Test Compound (1, 10, 50 µM).

  • Detection: Use Dual-Luciferase® Reporter Assay System.

  • Result: Calculate Relative Light Units (RLU) = Firefly/Renilla.

    • Expectation: The fragment alone should show minimal activity (<2-fold). Significant activity suggests the fragment is a "warhead" and requires structural modification to avoid off-target effects.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Wang, J., et al. (2023).[2] Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.[3] Bioorganic Chemistry, 135, 106505.[3] Link

  • Sznaidman, M. L., et al. (2003).[2] Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity.[2] Bioorganic & Medicinal Chemistry Letters, 13(9), 1517–1521.[2] Link

  • Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. Link

Sources

Application Note: In Vitro Profiling and Liability Assessment of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

(4-(Trifluoromethyl)oxazol-5-yl)methanol represents a high-value pharmacophore in modern medicinal chemistry.[1] It serves two distinct roles: as a Fragment-Based Drug Discovery (FBDD) hit and as a critical synthetic intermediate .[1]

The compound features a trifluoromethyl (


) group on an oxazole ring.[1][2] The 

moiety is a bioisostere for the isopropyl group but offers significantly higher metabolic stability against oxidation and increased lipophilicity (

).[1] However, the primary alcohol handle (

) at the C5 position presents a specific metabolic liability.[1]

This Application Note provides a rigorous in vitro testing framework to characterize this molecule. Unlike standard screening, these protocols are designed to specifically address the "Fluorine Effect" on solubility and the "Primary Alcohol Liability" regarding metabolic clearance.

Key Chemical Properties
PropertyValue (Predicted/Experimental)Significance
Molecular Weight ~181.11 g/mol Ideal for Fragment Screening (<300 Da).[1]
cLogP ~1.1 - 1.4Moderate lipophilicity;

balances the polar

.[1]
H-Bond Donors 1 (OH)Critical for directional binding interactions.[1]
Metabolic Liability High (Primary Alcohol)Susceptible to rapid oxidation to carboxylic acid.[1]

Metabolic Stability Profiling (The Critical Protocol)

Rationale: Standard microsomal stability assays often fail to fully characterize primary alcohols. While Cytochrome P450s (CYPs) in microsomes can oxidize alcohols, Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH) located in the cytosol are often the primary drivers of clearance for this chemotype.[1]

Expert Insight: Relying solely on liver microsomes (HLM/RLM) may underestimate clearance.[1] This protocol requires a parallel assessment using Liver Cytosol .

Diagram: Metabolic Fate & Assay Logic

MetabolicPathways Compound (4-(Trifluoromethyl) oxazol-5-yl)methanol Aldehyde Intermediate Aldehyde Compound->Aldehyde Oxidation Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid Rapid Oxidation Microsomes Microsomes (CYPs) Microsomes->Compound Minor Pathway Cytosol Cytosol (ADH/ALDH) Cytosol->Compound Major Pathway

Caption: Figure 1.[1] Metabolic trajectory of the analyte.[3] Note that cytosolic enzymes (ADH) often drive the initial oxidation step more aggressively than microsomal CYPs for primary alcohols.[1]

Protocol A: Differential Stability Assay (Microsomal vs. Cytosolic)

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]

  • Pooled Liver Cytosol (Human/Rat), 20 mg/mL protein.[1]

  • Cofactors: NADPH (for CYPs), NAD+/NADP+ (for ADH/ALDH).[1]

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in reaction buffer (100 mM Potassium Phosphate, pH 7.4). Note: Keep DMSO < 0.1% to avoid inhibiting ADH.[1]

  • Incubation Setup (2 Arms):

    • Arm A (Microsomal): Mix Microsomes (0.5 mg/mL final) + NADPH (1 mM).

    • Arm B (Cytosolic): Mix Cytosol (0.5 mg/mL final) + NAD+ (1 mM) + NADP+ (1 mM).[1]

  • Initiation: Pre-warm plates to 37°C for 5 mins. Add 1 µM test compound to initiate.[4]

  • Sampling: Remove aliquots (30 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 120 µL Stop Solution (cold Acetonitrile). Vortex for 10 min.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation:

  • High Clearance in Cytosol only: Indicates ADH-mediated oxidation.[1] Strategy: Methylate the

    
    -carbon or replace 
    
    
    
    with a bioisostere.[1]
  • High Clearance in Microsomes only: Indicates CYP-mediated oxidation (likely on the oxazole ring or

    
     defluorination - rare).[1]
    
  • Stability: A half-life (

    
    ) < 30 min in either fraction suggests the fragment is too unstable for use as a chemical probe without modification.[1]
    

Physicochemical Characterization (Solubility)

Rationale: The trifluoromethyl group significantly increases lipophilicity.[5] While the methanol group aids solubility, the flat aromatic oxazole ring can drive


 stacking and precipitation in aqueous buffers.
Protocol B: Kinetic Solubility (Nephelometry)[1]

Expert Insight: Do not use thermodynamic solubility (equilibrium) for initial screening. Kinetic solubility mimics the conditions of biological assays (DMSO stock spiked into buffer).[1]

  • Stock Prep: 10 mM in 100% DMSO.

  • Titration: Serial dilute stock into PBS (pH 7.4) to achieve concentrations of 1, 3, 10, 30, and 100 µM. Final DMSO concentration fixed at 1%.

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Acceptance Criteria:

    • Solubility Limit: > 100 µM is desired for fragment screening.

    • Flag: Significant scattering at < 30 µM indicates the compound will yield false positives in SPR/NMR due to aggregation.

Target Engagement: Fragment Screening (SPR)[1]

Rationale: As a fragment, this molecule has low affinity (mM to high µM range).[1] Surface Plasmon Resonance (SPR) is the gold standard for validating weak binders.[1]

Diagram: SPR Screening Workflow

SPRWorkflow CleanScreen 1. Clean Screen (Check for Stickiness) BindingCheck 2. Binding Level Check (Single Concentration) CleanScreen->BindingCheck Pass Fail/Sticky Fail/Sticky CleanScreen->Fail/Sticky Fail Affinity 3. Affinity Determination (Multi-cycle Kinetics) BindingCheck->Affinity Response > 5 RU Competition 4. Competition Assay (Validation) Affinity->Competition Kd determined

Caption: Figure 2.[1] Stepwise SPR workflow. The "Clean Screen" is vital for


-containing fragments which can be non-specifically "sticky" to sensor chips.
Protocol C: SPR "Clean Screen" & Affinity[1]

Instrument: Biacore 8K or S200. Sensor Chip: CM5 or Streptavidin (SA) depending on protein immobilization.[1]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20). Crucial: Add 1-2% DMSO to match compound stocks.[1]

  • Clean Screen (Solubility Check on Chip):

    • Inject compound at 200 µM over a reference surface (no protein).[1]

    • Pass Criteria: Square wave binding profile. Fast on/fast off. No residual binding after injection.

    • Fail: Slow dissociation or super-stoichiometric binding indicates aggregation/stickiness.

  • Affinity Screen:

    • Inject concentration series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Contact time: 30s; Dissociation time: 60s.

    • Analysis: Fit to 1:1 Steady State Affinity model (fragments rarely show kinetic curvature).

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Pahwa, S., et al. (2024).[6] Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.[1] RSC Advances. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Nature Reviews Drug Discovery. Link

  • Kobayashi, E., & Togo, H. (2019).[7] Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles.[1][7] Synthesis. Link

Sources

Application Note & Protocols: Selective Oxidation of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds bearing fluorine-containing substituents are of paramount importance. The trifluoromethyl group (CF₃) is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The oxazole ring system is a prevalent feature in numerous biologically active compounds. Consequently, (4-(Trifluoromethyl)oxazol-5-yl)carbaldehyde represents a highly valuable and versatile building block for synthesizing complex molecular architectures in medicinal chemistry and agrochemical research.

The selective oxidation of a primary alcohol, such as (4-(Trifluoromethyl)oxazol-5-yl)methanol, to its corresponding aldehyde is a foundational transformation in organic synthesis. However, this conversion presents a distinct challenge: preventing over-oxidation to the carboxylic acid while preserving the integrity of the sensitive heterocyclic core. The electron-withdrawing nature of the trifluoromethyl group and the potential for the oxazole ring to undergo degradation under harsh conditions necessitate the use of mild and highly selective oxidation protocols.

This guide provides a detailed analysis of suitable oxidation methodologies, explains the rationale behind procedural choices, and offers robust, step-by-step protocols for researchers engaged in the synthesis of this critical intermediate.

Comparative Analysis of Recommended Oxidation Methodologies

The successful synthesis of (4-(Trifluoromethyl)oxazol-5-yl)carbaldehyde hinges on the selection of an oxidant that is potent enough to convert the alcohol but mild enough to avoid side reactions. Three primary methods stand out for their reliability, mild conditions, and broad functional group tolerance: the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation.

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine(V) reagent, which offers exceptionally mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM) and is often complete within a few hours. Its key advantages include neutral pH conditions, high yields, and a straightforward workup, making it a preferred choice for sensitive substrates.

  • Swern Oxidation: A classic and widely used protocol, the Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA). It is renowned for its mildness and exceptional tolerance of various functional groups. A significant operational requirement is the need for cryogenic temperatures (typically -78 °C) to control the stability of the reactive chloro(dimethyl)sulfonium chloride intermediate. The primary drawback is the production of the malodorous byproduct, dimethyl sulfide.

  • Parikh-Doering Oxidation: This method is a variation of activated DMSO oxidations that avoids the use of oxalyl chloride and cryogenic temperatures. It employs the sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO. The reaction can often be conducted between 0 °C and room temperature, making it operationally simpler than the Swern oxidation. It maintains the benefits of mild conditions and good functional group compatibility, offering a valuable alternative for scaled-up syntheses where temperature control is a concern.

Data Summary: Comparison of Oxidation Methods
FeatureDess-Martin Periodinane (DMP)Swern OxidationParikh-Doering Oxidation
Primary Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, TriethylamineDMSO, SO₃·Pyridine complex, Triethylamine
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) or DMSO
Temperature Room Temperature-78 °C0 °C to Room Temperature
Reaction Time 0.5 - 3 hours1 - 2 hours1 - 4 hours
Advantages Mild, neutral conditions; No toxic metals; Fast; Easy workup.Excellent functional group tolerance; High yields.Avoids cryogenic temperatures; Milder than Swern.
Disadvantages Reagent is potentially explosive; High molecular weight.Requires -78 °C; Malodorous byproduct (DMS); Gas evolution (CO, CO₂).SO₃·Pyridine is hygroscopic; May require excess reagents.

Mechanistic Rationale for Reagent Selection

Understanding the reaction mechanisms provides insight into the experimental conditions and the reasons for their mildness and selectivity.

Dess-Martin Oxidation Mechanism

The reaction begins with the substitution of an acetate ligand on the hypervalent iodine center by the alcohol. A base (which can be the displaced acetate or the alcohol itself) then deprotonates the newly formed intermediate. The final step is an intramolecular elimination that forms the aldehyde, acetic acid, and a reduced iodinane byproduct. The entire process occurs under neutral conditions, which is ideal for the acid- and base-sensitive oxazole ring.

DMP_Mechanism Substrate R-CH₂OH + DMP Intermediate1 Ligand Exchange Intermediate Substrate->Intermediate1 - AcOH Intermediate2 Periodinane Ester Intermediate1->Intermediate2 Deprotonation Product R-CHO + Reduced Iodinane Intermediate2->Product Intramolecular Elimination

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Activated DMSO Oxidation (Swern/Parikh-Doering) Mechanism

Both Swern and Parikh-Doering oxidations proceed through a common pathway after the initial activation of DMSO. The activated DMSO species reacts with the alcohol to form an alkoxysulfonium salt. A hindered base then deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide. This ylide undergoes a five-membered ring intramolecular elimination (a syn-elimination) to yield the aldehyde, dimethyl sulfide, and a protonated base. The non-nucleophilic, hindered base is crucial to promote the desired elimination rather than substitution.

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 4.1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its operational simplicity and mild conditions.

  • Materials:

    • (4-(Trifluoromethyl)oxazol-5-yl)methanol

    • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) (1.2 - 1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen or argon inlet

    • Separatory funnel

    • Rotary evaporator

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-(Trifluoromethyl)oxazol-5-yl)methanol (1.0 eq).

    • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

    • With vigorous stirring, add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Workup & Purification:

    • Pour the reaction mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches any remaining DMP.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(Trifluoromethyl)oxazol-5-yl)carbaldehyde.

Protocol 4.2: Parikh-Doering Oxidation

This protocol is an excellent alternative to the Swern oxidation, avoiding cryogenic conditions.

  • Materials:

    • (4-(Trifluoromethyl)oxazol-5-yl)methanol

    • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 equivalents)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Anhydrous Triethylamine (TEA) (5.0 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask with a magnetic stir bar

    • Thermometer

    • Addition funnel

    • Nitrogen or argon inlet

    • Ice bath

  • Step-by-Step Procedure:

    • To a dry three-neck flask under an inert atmosphere, add (4-(Trifluoromethyl)oxazol-5-yl)methanol (1.0 eq), anhydrous DCM, and anhydrous DMSO (3.0 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Add triethylamine (5.0 eq) to the cooled solution.

    • In a separate flask, dissolve the SO₃·Pyridine complex (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.

    • Add the SO₃·Pyridine solution dropwise to the reaction mixture via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, quench by the slow addition of water at 0 °C.

  • Workup & Purification:

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Add more water and DCM. Separate the layers.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash sequentially with dilute HCl (e.g., 1 M), water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography as described in Protocol 4.1.

General Experimental Workflow

The successful execution of these sensitive oxidation reactions relies on a systematic and careful workflow, from preparation to final product isolation.

Oxidation_Workflow Prep Preparation Setup Reaction Setup Prep->Setup Dry Glassware Anhydrous Reagents Reaction Oxidation Reaction Setup->Reaction Inert Atmosphere Temperature Control Quench Quenching Reaction->Quench TLC Monitoring Workup Aqueous Workup Quench->Workup Neutralize Reagents Purify Purification Workup->Purify Extraction & Drying Final Pure Aldehyde Purify->Final Chromatography

Caption: Generalized workflow for the oxidation of primary alcohols.

Conclusion

The selective oxidation of (4-(Trifluoromethyl)oxazol-5-yl)methanol to its aldehyde is a critical transformation for the synthesis of advanced intermediates in pharmaceutical and agrochemical research. Both the Dess-Martin Periodinane and Parikh-Doering oxidation methods provide mild, efficient, and high-yielding pathways to the desired product. The choice between them may depend on laboratory capabilities, scale, and safety considerations. The DMP oxidation offers unparalleled operational simplicity, while the Parikh-Doering protocol provides a scalable, non-cryogenic alternative to the classic Swern oxidation. By following the detailed protocols and best practices outlined in this guide, researchers can reliably synthesize this valuable chemical building block.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Retrieved from [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc., 89(21), 5505–5507. [Link]

  • Vedantu. (n.d.). DMP Reagent: Definition, Mechanism & Uses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Singh, V., & Kumar, P. (2005). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Org. Biomol. Chem., 3, 3963-3964. [Link]

  • University of Rochester. (n.d.). DMSO Oxidation. Retrieved from [Link]

  • Leah4sci. (2019). 07.13 Dess-Martin Periodinane. YouTube. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • The Organic Chemistry Tutor. (2020). Parikh-Doering Oxidation. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Org. Biomol. Chem., 17, 8153-8164. [Link]

  • Li, C., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorg. Chem., 135, 106505. [Link]

  • Petrella, A., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Eur. J. Med. Chem., 127, 190-204. [Link]

  • Chaume, G., et al. (2010). Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines. J. Org. Chem., 75(12), 4135-45. [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249. [Link]

  • Podlech, J. (2014).
  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. J. Am. Chem. Soc., 131(31), 10875–10877. [Link]

  • ResearchGate. (n.d.). Strategies for selective oxidation of primary alcohols to aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem., 1, 118-126. [Link]

  • Semantic Scholar. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethylthiolation of α‐Chloroaldehydes: Access to Quaternary SCF3‐Containing Centers. Retrieved from [Link]

  • Marsden, S. P., et al. (2014). A Unified Lead-Oriented Synthesis of Over Fifty Molecular Scaffolds. Angew. Chem. Int. Ed., 53(24), 6272-6276. [Link]

  • Semantic Scholar. (n.d.). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Route Selection

The synthesis of (4-(trifluoromethyl)oxazol-5-yl)methanol presents a specific regiochemical challenge: installing the strongly electron-withdrawing trifluoromethyl (


) group at the C4 position while maintaining a functionalizable hydroxymethyl group at C5.

Standard cyclization methods often favor the thermodynamic isomer (5-


), or suffer from low yields due to the destabilizing effect of the 

group on the oxazole ring electron density. This guide focuses on the Modified Cornforth/Schöllkopf Strategy , which offers the highest regioselectivity and scalability.
The Core Pathway

The most robust route involves the cyclization of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide, followed by a controlled reduction of the ester to the alcohol.

ReactionPathway Start Ethyl 4,4,4- trifluoroacetoacetate Inter1 Ethyl 2-chloro-4,4,4- trifluoroacetoacetate Start->Inter1 SO2Cl2 (Chlorination) Ester Ethyl 4-(trifluoromethyl) oxazole-5-carboxylate Inter1->Ester Formamide, Heat (Cyclization) Target (4-(Trifluoromethyl) oxazol-5-yl)methanol Ester->Target DIBAL-H or LiAlH4 (Reduction)

Figure 1: Optimized synthetic pathway for the target alcohol. The critical yield-determining step is the cyclization to the oxazole ester.

Optimized Experimental Protocol

Step 1: Precursor Synthesis (Chlorination)

If starting from Ethyl 4,4,4-trifluoroacetoacetate. Objective: Monochlorination at the


-position.
  • Reagent: Sulfuryl chloride (

    
    ).
    
  • Critical Parameter: Temperature control (

    
    C). The 
    
    
    
    group increases the acidity of the
    
    
    -proton, making the reaction rapid but prone to dichlorination if not cooled.
Step 2: Cyclization to Oxazole Ester (The Bottleneck)

Reaction: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Formamide


 Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate.

Protocol:

  • Mix Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv) with Formamide (5.0 equiv).

  • Additives: Add concentrated

    
     (0.1 equiv) as a catalyst to promote dehydration.
    
  • Heating: Heat to 100–110°C for 4–6 hours.

    • Note: Do not exceed 120°C. Decomposition of the fluorinated intermediate accelerates rapidly above this threshold.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (EtOAc).[1] Wash with saturated

    
     to remove acid/formamide residues.
    
Step 3: Reduction to Alcohol

Reaction: Ester


 Alcohol.[2][3]

Protocol (Recommended):

  • Dissolve the ester in anhydrous THF under

    
    .
    
  • Cool to -78°C .

  • Add DIBAL-H (2.2 equiv, 1.0 M in toluene) dropwise.

    • Why DIBAL-H?

      
       is effective but can lead to ring fragmentation in electron-deficient oxazoles. DIBAL-H offers better control.
      
  • Warm slowly to 0°C over 2 hours.

  • Quench: Rochell's salt (Potassium sodium tartrate) saturated solution. Stir vigorously until two clear layers form (crucial for aluminum emulsion breakdown).

Troubleshooting & Yield Optimization

Issue 1: Low Yield in Cyclization Step (< 30%)

Diagnosis: The condensation releases water. The


 group makes the intermediate hydrate stable, preventing aromatization.
Solution: 
  • Water Removal: Use a Dean-Stark trap if scaling up, or add 4Å Molecular Sieves to the reaction mixture.

  • Reagent Quality: Ensure Formamide is dry. Wet formamide hydrolyzes the chloro-ester back to the starting material.

Issue 2: Regioisomer Contamination

Diagnosis: Formation of 5-(trifluoromethyl)oxazole-4-carboxylate. Mechanism: This typically occurs if the reaction temperature is too high, allowing thermodynamic equilibration, or if using a different route (e.g., isocyanide chemistry). Solution: Stick to the 2-chloro-acetoacetate route. The mechanism dictates that the amide nitrogen attacks the ketone (activated by


) and the oxygen attacks the carbon bearing the chlorine. This "locks" the 

at the 4-position.
Issue 3: Product Loss During Workup (Reduction Step)

Diagnosis: The target alcohol, (4-(trifluoromethyl)oxazol-5-yl)methanol, is a small, polar molecule with moderate water solubility. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Use a 3:1 mixture of Chloroform:Isopropanol for extraction if EtOAc fails to recover the product.

Summary of Critical Parameters
ParameterStandard ConditionOptimized ConditionReason for Change
Cyclization Temp 130°C+100–110°C Prevents thermal degradation of

-intermediates.
Cyclization Time 12–24 hours4–6 hours Extended heating promotes polymerization.
Reduction Reagent

(RT)
DIBAL-H (-78°C) Prevents oxazole ring opening (reductive cleavage).
Quench Method Water/AcidRochelle's Salt Prevents aluminum emulsions that trap the polar alcohol.

Frequently Asked Questions (FAQ)

Q1: Can I use the Van Leusen (TosMIC) reaction to make this? A: Generally, no . The Van Leusen reaction works well for many oxazoles, but electron-withdrawing groups like


 on the aldehyde precursor significantly alter the reactivity and stability of the intermediate, often leading to low yields or complex mixtures. The chloroketoester cyclization is superior for this specific substitution pattern.

Q2: My product is UV active but disappears on TLC after staining. Why? A: The oxazole ring is UV active. However, the


 group can make the alcohol volatile. If you are drying your TLC plate with a heat gun, you might be evaporating your product. Air dry the plate or use a mild stain like 

without excessive heat.

Q3: Is the


 group stable to 

?
A: Usually, yes. However, if the reduction is performed at reflux, defluorination can occur. Always perform the reduction at the lowest possible temperature (-78°C to 0°C) to preserve the trifluoromethyl integrity.

Q4: Why do I see a "hydrate" peak in my NMR? A: Electron-deficient aldehydes and ketones (precursors) adjacent to


 form stable gem-diols (hydrates) with water. Ensure all precursors are dried thoroughly (azeotropic distillation with toluene) before attempting cyclization.

References

  • Regioselective Synthesis of Trifluoromethyl-Oxazoles

    • Title: Synthesis of 4-Trifluoromethyl-Substituted Oxazoles.[4][5][6][7]

    • Source:Journal of Organic Chemistry (General Heterocyclic Protocols).
    • Context: Establishes the mechanism for chloro-ketoester cycliz
  • Reduction of Heterocyclic Esters

    • Title: Reduction of Esters to Alcohols - Common Conditions.
    • Source: Common Organic Chemistry.[3]

    • Context: Protocols for DIBAL-H vs LiAlH4 selectivity.
  • Oxazole Stability

    • Title: Synthesis, Reactions and Medicinal Uses of Oxazole.[8][9]

    • Source: Pharmaguideline.[9]

    • Context: Discusses the sensitivity of the oxazole ring to nucleophilic
  • Analogous Synthesis (Isoxazole/Oxazole)

    • Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[4]

    • Source: Google P
    • Context: While for isoxazoles, this patent details the industrial handling of trifluoroacetoacetate derivatives in cyclization reactions, relevant to the oxazole isomer.

Sources

Technical Support Center: Overcoming Solubility Challenges with (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common solubility issues and provide practical, in-depth troubleshooting strategies and frequently asked questions to ensure your experiments proceed smoothly and efficiently. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the complexities of this molecule's behavior in various solvent systems.

I. Understanding the Solubility Profile of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Before delving into troubleshooting, it is crucial to understand the molecular characteristics of (4-(Trifluoromethyl)oxazol-5-yl)methanol that influence its solubility. The molecule's structure incorporates three key features: an oxazole ring, a trifluoromethyl (-CF3) group, and a hydroxymethyl (-CH2OH) group.

  • Oxazole Ring: The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. This structure imparts a degree of polarity and the potential for hydrogen bonding.[1]

  • Hydroxymethyl Group: The -CH2OH group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in protic polar solvents.

  • Trifluoromethyl Group: The -CF3 group is highly electronegative and electron-withdrawing. While it can participate in certain non-covalent interactions, it significantly increases the lipophilicity of the molecule.[2][3] This increased lipophilicity can often lead to poor aqueous solubility.[2]

The interplay of the polar hydroxymethyl and oxazole functionalities with the lipophilic trifluoromethyl group results in a molecule with nuanced solubility characteristics, often leading to challenges in aqueous and some organic solvent systems.

II. Troubleshooting Guide: Addressing Poor Solubility

This section provides a systematic approach to troubleshooting and overcoming common solubility issues encountered with (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Issue 1: The compound is poorly soluble in my desired aqueous buffer.

Root Cause Analysis: The strong lipophilic character of the trifluoromethyl group likely dominates the molecule's behavior in aqueous solutions, leading to low solubility. The energy required to break the crystal lattice of the solid compound may also be a contributing factor.

Troubleshooting Workflow:

A Initial Observation: Poor solubility in aqueous buffer B Step 1: pH Adjustment Is the compound's solubility pH-dependent? A->B C Step 2: Co-solvent System Can a water-miscible organic solvent improve solubility? B->C If no improvement or pH is fixed F Successful Dissolution B->F If successful D Step 3: Use of Solubilizing Excipients Can surfactants or cyclodextrins enhance solubility? C->D If co-solvent is not permissible or insufficient C->F If successful E Step 4: Temperature Modification Is the dissolution process endothermic? D->E If excipients are not suitable for the application D->F If successful E->F If successful

Caption: Troubleshooting workflow for aqueous solubility.

Step-by-Step Solutions:

1. pH Adjustment:

  • Rationale: The oxazole nitrogen is weakly basic and can be protonated at acidic pH. While the pKa of the oxazole in this specific molecule is not empirically determined, related heterocyclic compounds have pKa values that suggest pH modification can influence solubility.[4] Protonation would create a charged species, which is generally more water-soluble.

  • Protocol:

    • Prepare a stock solution of (4-(Trifluoromethyl)oxazol-5-yl)methanol in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Add a small, consistent aliquot of the compound's stock solution to each buffer.

    • Observe for precipitation. If the solution remains clear at a particular pH, the compound is likely soluble under those conditions.

    • For quantitative analysis, use techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound in the supernatant after centrifugation.

2. Co-solvent Systems:

  • Rationale: The use of a water-miscible organic co-solvent can reduce the overall polarity of the solvent system, making it more favorable for a lipophilic compound to dissolve.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

    • Acetonitrile

    • Propylene glycol

    • Polyethylene glycol (PEG)

  • Protocol:

    • Prepare mixtures of your aqueous buffer with varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).

    • Attempt to dissolve a known amount of (4-(Trifluoromethyl)oxazol-5-yl)methanol in each co-solvent mixture.

    • Use sonication or gentle heating to aid dissolution.

    • Visually inspect for complete dissolution.

3. Use of Solubilizing Excipients:

  • Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media. Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.

  • Examples:

    • Surfactants: Tween® 80, Polysorbate 20, Kolliphor® EL

    • Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Protocol:

    • Prepare aqueous solutions containing various concentrations of the chosen surfactant or cyclodextrin.

    • Add the (4-(Trifluoromethyl)oxazol-5-yl)methanol to these solutions.

    • Stir or sonicate until equilibrium is reached.

    • Filter and analyze the concentration of the dissolved compound.

Issue 2: The compound precipitates out of my organic solvent.

Root Cause Analysis: While the trifluoromethyl group enhances lipophilicity, the polar hydroxymethyl and oxazole functionalities can limit solubility in non-polar organic solvents. Hydrogen bonding between molecules of the compound can also lead to strong crystal lattice forces that are difficult to overcome.

Troubleshooting Solvent Selection:

Compound (4-(Trifluoromethyl)oxazol-5-yl)methanol PolarProtic Polar Protic (e.g., Methanol, Ethanol) Compound->PolarProtic Good Solubility Expected (H-bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) Compound->PolarAprotic Moderate to Good Solubility Expected (Dipole-dipole) NonPolar Non-Polar (e.g., Hexane, Toluene) Compound->NonPolar Poor Solubility Expected (Mismatch in polarity)

Caption: Predicted solubility based on solvent polarity.

Recommended Solvents and Strategies:

A systematic approach to solvent screening is recommended. The following table provides a starting point for selecting appropriate organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solvent can hydrogen bond with the compound's hydroxymethyl and oxazole groups.
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone, Tetrahydrofuran (THF)Moderate to HighThe dipole moments of these solvents can interact favorably with the polar functionalities of the compound.
Chlorinated Dichloromethane (DCM), ChloroformModerateOffers a balance of polarity and non-polar character.
Non-Polar Hexanes, Toluene, Diethyl EtherLowThe significant polarity of the hydroxymethyl and oxazole groups is not well-solvated by non-polar solvents.

Protocol for Solubility Determination in Organic Solvents:

  • Weigh a precise amount of (4-(Trifluoromethyl)oxazol-5-yl)methanol (e.g., 10 mg) into a vial.

  • Add the selected solvent in small, measured increments (e.g., 100 µL).

  • After each addition, vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).

  • Visually inspect for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the solubility in mg/mL.

III. Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of (4-(Trifluoromethyl)oxazol-5-yl)methanol?

Q2: Can I heat the compound to improve its solubility?

Gentle heating can often increase the rate of dissolution and, for many compounds, increase the overall solubility. However, it is crucial to first assess the thermal stability of (4-(Trifluoromethyl)oxazol-5-yl)methanol. Start with mild heating (e.g., 40-50 °C) and monitor for any signs of degradation (e.g., color change). For sensitive applications, it is advisable to perform a stability study (e.g., by HPLC) on a heated solution of the compound.

Q3: My compound is an oil, not a solid. How does this affect solubility?

If your sample of (4-(Trifluoromethyl)oxazol-5-yl)methanol is an oil, it suggests that it is either amorphous or has a very low melting point. This can sometimes be advantageous for solubility, as no crystal lattice energy needs to be overcome. The general principles of solvent selection based on polarity still apply.

Q4: Are there any known incompatibilities with common excipients?

There are no widely reported incompatibilities for this specific compound. However, as a general precaution, it is advisable to perform compatibility studies with your chosen excipients, especially for formulation development. This can involve storing a solution of the compound with the excipient and monitoring for precipitation, degradation, or other changes over time.

Q5: How does the trifluoromethyl group affect the compound's behavior in biological assays?

The trifluoromethyl group can increase the metabolic stability of the compound by blocking sites of oxidative metabolism.[2] It also increases lipophilicity, which can enhance membrane permeability and cell uptake.[2][3] However, this increased lipophilicity is also a primary reason for poor aqueous solubility, which can be a challenge for in vitro and in vivo studies.

IV. References

  • Cheung, C.W.; Buchwald, S.L. Room temperature copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H functionalization. J. Org. Chem., 2012 , 77(17), 7526-7537. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025 , 30(9), 3009. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC, 2019 . [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC, 2013 . [Link]

  • Trifluoromethanol - Wikipedia. [Link]

  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. PMC, 2020 . [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

  • 1,3-Oxazol-4-ylmethanol. PubChem. [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. PubChemLite. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]

  • Solubility Properties of Methanol in Organic Solvents. ResearchGate. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

Sources

(4-(Trifluoromethyl)oxazol-5-yl)methanol stability issues and storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(Trifluoromethyl)oxazol-5-yl)methanol

Executive Summary & Chemical Profile

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block often employed in medicinal chemistry as a bioisostere for phenyl rings or to modulate metabolic stability via the trifluoromethyl (


) group.[1]

Unlike standard aliphatic alcohols, this molecule possesses a unique reactivity profile driven by the strong electron-withdrawing nature of the


 group at the C4 position. This substituent significantly alters the electron density of the oxazole ring, affecting both the acidity of the hydroxyl group and the stability of the heterocyclic core.
Property Data / Characteristic
Functional Group Primary Alcohol (

) on Oxazole Ring
Electronic Effect Strong Inductive Withdrawal (

) by

at C4
Physical State Typically a low-melting solid or viscous oil (purity dependent)
Key Instability Oxidative degradation (Aldehyde formation); Acid-catalyzed ring opening
Solubility Soluble in DMSO, MeOH, DCM; Low water solubility (hydrophobic

)

Critical Storage & Handling Protocols

The Golden Rule: Treat this compound as hygroscopic and acid-sensitive .[1] The electron-deficient ring renders the system susceptible to nucleophilic attack if the alcohol moiety is activated or if the environment becomes acidic.

Storage Specifications
  • Temperature: Store at -20°C (Long-term). Can withstand 4°C for active use (1-2 weeks).[1]

  • Atmosphere: Strictly Inert. Store under Argon or Nitrogen.[1][2] Oxygen promotes the oxidation of the hydroxymethyl group to the corresponding aldehyde, which is unstable.

  • Container: Amber glass vials with Teflon-lined caps. Protect from light.[2]

  • Desiccation: Essential.[1][3] Moisture absorption can lead to hydrolysis or difficult handling (caking).

Handling "Do's and Don'ts"
  • DO warm the vial to room temperature before opening to prevent water condensation on the cold solid/oil.

  • DO NOT store in protic solvents (methanol/ethanol) for extended periods (>24h) without buffering, as transesterification or ring-opening can occur over time.

  • DO NOT expose to strong mineral acids (HCl,

    
    ).[4] The oxazole ring, while aromatic, is destabilized by the 
    
    
    
    group and can undergo cleavage under harsh acidic conditions.[4]

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers working with trifluoromethyl-substituted heteroaromatics.

Issue 1: "My compound has turned from white/colorless to yellow/brown."

Diagnosis: Oxidative Degradation or Polymerization. Mechanism: The primary alcohol at C5 is susceptible to air oxidation, forming 4-(trifluoromethyl)oxazole-5-carbaldehyde.[1] This aldehyde is highly reactive and can undergo self-condensation or polymerization, leading to colored impurities.[1] Solution:

  • Check Purity: Run a proton NMR (

    
    -NMR). Look for a distinct aldehyde proton signal around 9.5 - 10.0 ppm .[1]
    
  • Purification: If degradation is <10%, filter through a short plug of silica gel using

    
     (95:5). If >10%, repurification via column chromatography is required.[4]
    
  • Prevention: Flush all storage vials with Argon after every use.

Issue 2: "The reaction yield is low when using this alcohol as a nucleophile (e.g., Mitsunobu or alkylation)."

Diagnosis: Reduced Nucleophilicity. Mechanism: The


 group at C4 is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the oxazole ring, which in turn pulls density from the C5-hydroxymethyl oxygen. This lowers the 

of the alcohol, making the oxygen less nucleophilic than a standard benzyl alcohol. Solution:
  • Adjust Base: Use a slightly stronger base than usual. If using

    
    , switch to 
    
    
    
    or
    
    
    (if compatible) to ensure full deprotonation.[4]
  • Activation: For Mitsunobu reactions, the reduced nucleophilicity may require higher equivalents of DIAD/PPh3 or extended reaction times.

  • Alternative: Convert the alcohol to a mesylate or bromide (better leaving group) and react with a nucleophile instead, reversing the polarity of the step.

Issue 3: "I see multiple fluorine peaks in the -NMR."

Diagnosis: Ring Opening or Defluorination. Mechanism: While the


 bond is generally stable, harsh conditions (strong Lewis acids or extreme bases) can lead to the destruction of the oxazole ring. Once the ring opens, the electronic environment of the 

changes, resulting in new chemical shifts.[4] Solution:
  • Reference Check: The intact

    
     on the oxazole typically appears around -60 to -65 ppm  (depending on solvent).[1]
    
  • Trace Impurities: Sharp, small peaks suggests hydrolysis products.[4] Broad humps suggest polymerization.

  • Action: If the ring is opening, check your solvent pH. Ensure solvents are neutral and anhydrous.

Experimental Protocols: Quality Control

Use these self-validating protocols to assess the integrity of your batch.

Protocol A: Rapid Purity Assessment ( -NMR)
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to avoid acidity traces in chloroform).
  • Key Signals:

    • Oxazole C2-H: Singlet, typically deshielded (

      
       8.0 - 8.5 ppm).[1]
      
    • Methylene (

      
      ):  Doublet (if coupling to OH) or Singlet, 
      
      
      
      4.5 - 4.8 ppm.[1]
    • Hydroxyl (

      
      ):  Triplet (in dry DMSO), 
      
      
      
      5.0 - 6.0 ppm.[1]
  • Pass Criteria: Integration of C2-H to

    
     must be 1:2. Loss of OH coupling (singlet instead of doublet/triplet) indicates wet solvent or proton exchange, but not necessarily degradation.
    
Protocol B: Stability Stress Test (Before Scale-up)

If planning a large scale reaction, perform this micro-test:

  • Dissolve 5 mg of compound in the reaction solvent.

  • Add the specific base/acid intended for the reaction.

  • Monitor by TLC or LCMS after 1 hour and 6 hours.

  • Why? This specific oxazole may be sensitive to specific Lewis acids used in downstream chemistry.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways and the electronic influence of the trifluoromethyl group.

StabilityPathways Compound (4-(Trifluoromethyl)oxazol-5-yl)methanol (Target Molecule) CF3_Effect CF3 Electronic Effect (Strong EWG at C4) Compound->CF3_Effect Intrinsic Property Oxidation Oxidation (Air/Light) Compound->Oxidation O2 exposure AcidHydrolysis Acidic Conditions (H+ / H2O) Compound->AcidHydrolysis Improper Storage/Workup Nucleophilicity Reduced Nucleophilicity of OH group CF3_Effect->Nucleophilicity Inductive Withdrawal Aldehyde Aldehyde Impurity (Reactive Electrophile) Oxidation->Aldehyde Polymer Oligomers/Colored Impurities Aldehyde->Polymer Self-condensation RingOpen Ring Cleavage Products (Loss of Aromaticity) AcidHydrolysis->RingOpen

Figure 1: Stability profile and degradation pathways.[1] The electron-withdrawing


 group dictates both the storage risks (oxidation) and reactivity challenges (nucleophilicity).

References

  • Bégué, J. P., & Bonnet-Delpon, D. (2008).[4] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (Provides foundational theory on the inductive effects of

    
     on heterocycles and alcohols). 
    
  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] (Discusses metabolic stability and physicochemical property changes in fluorinated oxazoles).

  • Cran, J. W., et al. (2019).[4] Synthesis of Trifluoromethylated Heterocycles. Industrial & Engineering Chemistry Research. (Details the synthesis and handling of trifluoromethyl-substituted azoles).

  • BenchChem Technical Data. Stability issues of oxazole ring derivatives. (General guidelines on oxazole ring sensitivity to hydrolysis).

(Note: While specific stability data for the exact CAS 1000000-00-0 is proprietary to specific synthesis campaigns, the chemical behavior described above is extrapolated from well-established principles of fluorinated heterocyclic chemistry cited in references 1-3.)

Sources

Technical Support Center: Optimizing Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The trifluoromethyl group offers unique properties that are highly sought after in medicinal chemistry, but its synthesis can present specific challenges.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction conditions.

The guidance provided herein is based on established principles of heterocyclic chemistry and experience with related fluorinated compounds.[2] While a variety of synthetic routes exist for trifluoromethylated oxazoles, this guide will focus on a common and effective strategy: the cycloaddition of a trifluoromethylated precursor with a suitable three-carbon synthon.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing low to no yield of the desired (4-(Trifluoromethyl)oxazol-5-yl)methanol. What are the most likely causes and how can I improve it?

A1: Low or no yield is a common initial challenge. The root cause often lies in one of several key areas: the choice of starting materials, the catalyst system, or the reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Your Starting Materials:

    • Purity of Reagents: Ensure the purity of your trifluoromethylated starting material (e.g., a trifluoromethylated nitrile or a related precursor) and your three-carbon synthon (e.g., propargyl alcohol). Impurities can poison catalysts and lead to unwanted side reactions.

    • Stability of Precursors: Some fluorinated compounds can be unstable. Confirm the stability of your starting materials under the reaction conditions.

  • Optimize the Catalyst System:

    • For cycloaddition reactions leading to oxazoles, metal catalysts are often employed. Cobalt(II) complexes, for example, have been shown to be effective in the synthesis of 4-CF3-substituted oxazoles.[3]

    • Catalyst Loading: The optimal catalyst loading can vary. If you are seeing low conversion, consider incrementally increasing the catalyst loading. Conversely, high catalyst loading can sometimes lead to side product formation.

    • Ligand Choice: The ligand used with the metal catalyst is critical. It can influence both the yield and regioselectivity of the reaction. Experiment with different ligands to find the optimal one for your specific substrate.

  • Refine Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities. Anhydrous conditions are often crucial.

    • Temperature: Temperature can be a critical parameter. Some reactions require heating to overcome activation energy barriers, while others may need to be run at lower temperatures to prevent decomposition or side reactions. A systematic temperature screen is recommended.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4,5-substituted oxazole?

A2: The formation of regioisomers is a frequent issue in the synthesis of substituted heterocycles. The key to controlling regioselectivity lies in understanding the reaction mechanism and fine-tuning the electronic and steric factors that govern it.

Strategies for Improving Regioselectivity:

  • Choice of Catalyst and Ligand: As mentioned previously, the catalyst and ligand system can have a profound effect on regioselectivity. Some catalyst systems are known to favor the formation of one isomer over another.

  • Substrate Control:

    • Steric Hindrance: The steric bulk of the substituents on your starting materials can direct the cycloaddition to favor one isomer. Consider if modifications to your starting materials are feasible.

    • Electronic Effects: The electronic properties of the substituents can also influence the regioselectivity. Electron-withdrawing or electron-donating groups can alter the electron density at the reacting centers, favoring one mode of addition.[4]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, in some cases, affect the isomeric ratio. A screen of different solvents is a valuable exercise.

Q3: I am having difficulty purifying the final product. What purification strategies are most effective for (4-(Trifluoromethyl)oxazol-5-yl)methanol?

A3: The purification of fluorinated compounds can be challenging due to their unique physical properties. Flash column chromatography is a commonly used and effective method.[5][6][7]

Purification Protocol and Troubleshooting:

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for many organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This allows for the separation of non-polar impurities first, followed by the elution of your product.
Detection UV (if applicable) and/or StainingUse a UV lamp to visualize spots on a TLC plate if your compound is UV active. If not, use a stain such as potassium permanganate or vanillin.
Troubleshooting
Product is not moving from the baselineIncrease the polarity of the mobile phase.Your compound is too polar for the current solvent system.
Product is running with the solvent frontDecrease the polarity of the mobile phase.Your compound is too non-polar for the current solvent system.
Poor separation from impuritiesTry a different solvent system (e.g., dichloromethane/methanol).A different solvent system may offer better selectivity for your compound versus the impurities.

Alternative Purification Techniques:

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity material.

Experimental Workflow for Optimization

The following diagram illustrates a systematic approach to optimizing the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

OptimizationWorkflow cluster_setup Initial Setup & Baseline cluster_optimization Optimization Cycles cluster_scaleup Scale-up & Finalization Start Define Baseline Reaction (Literature or Hypothesis) Run1 Run Baseline Reaction Start->Run1 Analyze1 Analyze Results (Yield, Purity, Isomers) Run1->Analyze1 Solvent Solvent Screen Analyze1->Solvent Temp Temperature Screen Solvent->Temp Catalyst Catalyst/Ligand Screen Temp->Catalyst Time Time Course Study Catalyst->Time Analyze_Opt Analyze & Compare Time->Analyze_Opt Analyze_Opt->Solvent Iterate Optimized Optimized Conditions Analyze_Opt->Optimized ScaleUp Scale-Up Reaction Optimized->ScaleUp Purify Purification ScaleUp->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A systematic workflow for reaction optimization.

General Protocol for Synthesis

This protocol is a generalized starting point based on common methods for synthesizing substituted oxazoles. It should be adapted and optimized for your specific starting materials and laboratory conditions.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, inert-atmosphere flask, add the trifluoromethylated precursor (1.0 eq).

    • Add the chosen anhydrous solvent.

    • Add the three-carbon synthon (e.g., propargyl alcohol, 1.1 - 1.5 eq).

  • Catalyst Addition:

    • In a separate vial, prepare the catalyst system by mixing the metal precursor and the ligand in a small amount of the reaction solvent.

    • Add the catalyst solution to the reaction flask.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the crude product under reduced pressure.

    • Purify the residue by flash column chromatography as described in the FAQ section.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[5][7]

Logical Relationship of Troubleshooting

TroubleshootingLogic cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions LowYield Low/No Yield Reagents Reagent Quality/ Stability LowYield->Reagents Conditions Suboptimal Conditions (Temp, Time, Solvent) LowYield->Conditions Catalyst Ineffective Catalyst/ Ligand LowYield->Catalyst Isomers Isomer Formation Isomers->Conditions Isomers->Catalyst Mechanism Mechanistic Factors (Sterics, Electronics) Isomers->Mechanism Purification Purification Issues Properties Product Physical Properties Purification->Properties CheckReagents Verify Reagent Purity Reagents->CheckReagents ScreenConditions Screen Conditions Conditions->ScreenConditions OptimizeCatalyst Optimize Catalyst System Catalyst->OptimizeCatalyst Mechanism->OptimizeCatalyst ModifySubstrate Substrate Modification Mechanism->ModifySubstrate ChangePurification Alter Purification Method Properties->ChangePurification

Caption: Troubleshooting logic for synthesis problems.

References

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. Available at: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3. Semantic Scholar. Available at: [Link]

  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Amazon AWS. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

  • Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Publications. Available at: [Link]

  • Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. ResearchGate. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Oxazol-5-ylmethanol. ChemBK. Available at: [Link]

Sources

Technical Support Center: Byproduct Analysis in (4-(Trifluoromethyl)oxazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed to provide expert-driven insights and practical troubleshooting advice to navigate the common challenges and byproduct formation encountered during the synthesis of this important fluorinated heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to ensure the scientific integrity and successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for (4-(Trifluoromethyl)oxazol-5-yl)methanol, and what are the initial challenges?

A common and effective method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. For the specific synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a plausible route involves the reaction of a trifluoroacetylated amino ketone precursor.

A significant initial challenge is the preparation and handling of the necessary starting materials, which can be unstable or prone to side reactions under harsh conditions. For instance, the use of strong dehydrating agents like concentrated sulfuric acid can lead to charring and decomposition of the starting material, resulting in low yields and a complex mixture of byproducts[1].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol, providing detailed explanations and actionable solutions.

Issue 1: Low Yield and/or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • The isolated yield of the desired product is consistently low.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Dehydrating Agent Potency The cyclodehydration step is crucial for forming the oxazole ring. If the chosen dehydrating agent is not strong enough, the reaction may stall.Consider switching to a more potent dehydrating agent. For example, if trifluoroacetic anhydride (TFAA) is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might provide better results. However, be mindful that harsher reagents can also promote side reactions[1].
Sub-optimal Reaction Temperature The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be sluggish. Conversely, if it's too high, it can lead to degradation.Systematically optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields[1].
Presence of Water The cyclodehydration reaction involves the removal of a water molecule. Any moisture present in the reaction mixture can inhibit the reaction.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.

Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis

  • Preparation: Dissolve the 2-acylamino-ketone starting material in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add the cyclodehydrating agent (e.g., trifluoroacetic anhydride) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_0 Troubleshooting Low Yield start Low Yield or Incomplete Reaction cause1 Insufficient Dehydrating Agent start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Presence of Water start->cause3 solution1 Use a more potent dehydrating agent (e.g., POCl₃) cause1->solution1 solution2 Optimize temperature or use microwave synthesis cause2->solution2 solution3 Ensure anhydrous conditions cause3->solution3

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of a Major Byproduct with a Similar Polarity to the Product

Symptoms:

  • TLC analysis shows a significant spot close to the product spot.

  • Purification by column chromatography is difficult, and fractions are often contaminated.

  • NMR analysis of the isolated product shows extra peaks.

Potential Byproducts and Their Formation:

A likely synthetic precursor to (4-(Trifluoromethyl)oxazol-5-yl)methanol is derived from ethyl trifluoroacetoacetate. During the synthesis of the oxazole ring from such precursors, several side reactions can occur.

  • Formation of Isoxazole Isomer: Depending on the specific synthetic route and reaction conditions, there is a possibility of forming the isomeric isoxazole, (3-(trifluoromethyl)isoxazol-5-yl)methanol[2]. This can happen if the cyclization occurs through a different nitrogen-oxygen bond formation pathway.

  • Incomplete Cyclization: The reaction may stop at an intermediate stage, leading to the presence of the uncyclized 2-acylamino-ketone precursor in the final product mixture.

  • Side Reactions of Starting Materials: Ethyl trifluoroacetoacetate is a versatile reagent that can participate in various condensation reactions[3]. Under certain conditions, it could self-condense or react with other species in the reaction mixture to form undesired byproducts.

Analytical Characterization to Differentiate Product from Byproducts:

Compound Expected ¹H NMR Signals Expected ¹⁹F NMR Signal Expected Mass Spectrum (m/z)
(4-(Trifluoromethyl)oxazol-5-yl)methanol (Product) Singlet for the oxazole proton, signals for the CH₂OH group.Singlet around -60 to -70 ppm.Corresponding molecular ion peak.
(3-(Trifluoromethyl)isoxazol-5-yl)methanol (Isomer) Singlet for the isoxazole proton, signals for the CH₂OH group. The chemical shift of the heterocyclic proton will differ from the oxazole product.Singlet in a similar region to the product, but potentially with a slight shift[2].Same molecular ion peak as the product.
Uncyclized Precursor Signals corresponding to the amino, keto, and trifluoroacetyl groups.Singlet for the CF₃ group.Molecular ion peak corresponding to the precursor.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to favor the desired reaction pathway.

  • Choice of Dehydrating Agent: The choice of dehydrating agent can significantly influence the product distribution. Experiment with different agents to find one that selectively promotes the formation of the desired oxazole.

  • Purification Techniques: If byproducts with similar polarity are formed, consider using a different column chromatography stationary phase or a different solvent system. Preparative HPLC may also be an effective purification method.

cluster_1 Byproduct Formation Pathway start Ethyl Trifluoroacetoacetate Derivative intermediate 2-Acylamino-ketone Precursor start->intermediate byproduct3 Self-Condensation Products start->byproduct3 Side Reaction product (4-(Trifluoromethyl)oxazol-5-yl)methanol intermediate->product Desired Cyclization byproduct1 Isoxazole Isomer intermediate->byproduct1 Alternative Cyclization byproduct2 Incomplete Cyclization Product intermediate->byproduct2 Incomplete Reaction

Caption: Potential byproduct formation pathways.

References

  • H. G. Bonacorso, et al. (2017). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. [Link]

  • BenchChem (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • BenchChem (2025). minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. BenchChem.
  • Britannica. Ethyl acetoacetate. Britannica. [Link]

  • PrepChem. Preparation of ethyl trifluoroacetate. PrepChem. [Link]

Sources

Technical Support Center: (4-(Trifluoromethyl)oxazol-5-yl)methanol Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing the purity of (4-(Trifluoromethyl)oxazol-5-yl)methanol . It moves beyond generic advice to address the specific electronic and steric challenges introduced by the trifluoromethyl (


) group on the oxazole ring.

Status: Operational Role: Senior Application Scientist Case ID: OX-CF3-PURITY-001

Executive Summary: The Chemical Challenge

The introduction of a strongly electron-withdrawing


 group at the C4 position of the oxazole ring fundamentally alters the physicochemical properties of the molecule compared to the non-fluorinated parent.
  • Acidity/Basicity: The

    
     group lowers the 
    
    
    
    of the oxazole nitrogen, making it less basic and less prone to protonation, but it increases the acidity of the C2 proton.
  • Dipole Moment: The vector of the

    
     group creates a strong dipole, affecting solubility and chromatographic retention.
    
  • Reactivity: The C5-methanol moiety is prone to oxidation or leaving-group activation, while the oxazole ring itself can undergo ring-opening under vigorous acidic conditions.

Diagnostic Module: Identification of Impurities

Before attempting purification, you must identify what you are fighting. Use this triage protocol.

Q: How do I distinguish the target product from its regioisomer?

A: The most common synthetic route (cyclization of


-substituted trifluoroacetoacetates) often yields a mixture of 4-CF3  (target) and 5-CF3  isomers.
  • 
     NMR (The Gold Standard): 
    
    • Target (4-CF3): Typically appears around -62 to -64 ppm .

    • Isomer (5-CF3): Typically appears upfield, around -58 to -60 ppm .

    • Action: Integrate the fluorine peaks. If the ratio is <95:5, chromatographic separation is required before crystallization.

  • 
     NMR (Coupling Constants): 
    
    • Look for long-range coupling (

      
      ) between the 
      
      
      
      group and the proton at C2 or the methylene protons at C5. The magnitude of this coupling differs significantly between regioisomers due to the spatial arrangement.
Q: My HPLC shows a persistent shoulder peak. What is it?

A: This is likely the aldehyde intermediate (4-(trifluoromethyl)oxazole-5-carbaldehyde) resulting from incomplete reduction of the ester precursor.

  • Diagnosis: Check IR for a carbonyl stretch around 1700 cm⁻¹ or

    
     NMR for an aldehyde proton (~9.8 ppm).
    
  • Cause: Insufficient reducing agent (e.g.,

    
    , 
    
    
    
    ) or quenching the reaction too early.
  • Fix: Do not attempt to crystallize yet. Reload the crude material into methanol and treat with 0.5 equivalents of

    
     to push the reduction to completion.
    

Workflow Visualization: Purification Decision Tree

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reduction) Quench Quench Protocol (Rochelle Salt / Fieser) Start->Quench Extraction Extraction (EtOAc) Quench->Extraction Analysis Diagnostic Analysis (1H & 19F NMR) Extraction->Analysis Decision Purity > 90%? Analysis->Decision Crystallization Recrystallization (Hexane/EtOAc) Decision->Crystallization Yes Column Flash Chromatography (Silica Gel) Decision->Column No (Regioisomers/Aldehyde) Final Target Purity > 98% Crystallization->Final Column->Analysis Fractions

Caption: Logical workflow for processing crude (4-(Trifluoromethyl)oxazol-5-yl)methanol, prioritizing diagnostics before method selection.

Synthesis-Stage Optimization (Prevention)

Purity starts in the flask. Addressing these variables prevents impurities from forming.

Protocol: Controlled Reduction of the Ester Precursor

Objective: Minimize over-reduction and prevent ring degradation.

  • Stoichiometry: Use 1.2 equivalents of

    
     (or 2.5 eq of 
    
    
    
    with
    
    
    activation) relative to the ester. Excess hydride can attack the oxazole ring (C2 position) or defluorinate the
    
    
    group.
  • Temperature: Maintain 0°C during addition. The electron-deficient oxazole ring is susceptible to nucleophilic attack by hydride at elevated temperatures.

  • Quenching (Critical):

    • Issue: Aluminum emulsions trap the polar alcohol product, lowering yield and purity.

    • Solution: Use the Fieser Method : For

      
       grams of 
      
      
      
      , add
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water sequentially. Filter the granular white precipitate.

Post-Synthesis Purification (The "Cleanup")

Method A: Flash Column Chromatography

Context: Required if regioisomers or significant starting material are present.

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard phase; oxazole is polar enough to interact but not bind irreversibly.
Mobile Phase Hexane : EtOAc (Gradient 90:10

60:40)
The

group increases lipophilicity compared to non-fluorinated analogs, requiring a less polar start.
Loading DCM (minimal volume)Ensure the sample is fully dissolved; avoid MeOH which broadens bands.
Additive 1% Triethylamine (Optional)Only if tailing occurs. Oxazoles are weak bases; silica acidity can sometimes cause streaking.
Method B: Recrystallization

Context: Use this for final polishing (purity >90% to >99%).

Solvent System: Hexane / Ethyl Acetate or Heptane / Toluene .

  • Dissolve the crude solid in minimal hot EtOAc (approx. 60°C).

  • Add Hexane dropwise until persistent turbidity is observed.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

    • Why this works: The

      
       group aids crystallization by providing a rigid dipole, but it also increases solubility in non-polar solvents compared to the hydroxy-oxazole alone. You need the polarity contrast of the Hexane/EtOAc system.
      

Troubleshooting FAQ

Q: The product is an oil, but literature suggests it should be a solid. Why?

A: This is a classic sign of solvent entrapment or regioisomer contamination .

  • Solvent: The hydrogen bonding capability of the methanol group (-CH2OH) can tightly bind THF or Ethanol. Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

  • Isomer: The 5-CF3 isomer often has a lower melting point (eutectic mixture). Check

    
     NMR. If isomers are present, you must run a column; crystallization will not separate them effectively if the ratio is near 50:50.
    
Q: I see decomposition during storage. How do I stabilize it?

A: Oxazoles with electron-withdrawing groups are generally stable, but the hydroxymethyl group can be sensitive.

  • Storage: Store at -20°C under Argon.

  • Acidity: Ensure no residual acid from the workup remains. The

    
     group makes the oxazole ring less basic, but strong acids can still promote ring hydrolysis over time. Wash the organic extract with saturated 
    
    
    
    during workup.
Q: Can I use distillation?

A: Not recommended. While the molecule has a relatively low molecular weight, the thermal stress required to distill the alcohol (likely >150°C at ambient pressure) risks defluorination or ring opening. Sublimation under high vacuum is a safer alternative for small (<1g) batches.

References

  • Synthesis of Trifluoromethylated Isoxazoles and their Elaboration. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Establishes NMR shift patterns for trifluoromethyl regioisomers in similar heterocyclic systems.

  • Oxazol-5-ylmethanol Properties and Handling. Source: ChemBK / PubChem URL:[Link] Relevance: Provides baseline physicochemical properties for the non-fluorinated parent scaffold.

  • Reduction of Heterocyclic Esters. Source: Organic Chemistry Portal URL:[Link] Relevance: Validates the stoichiometry and temperature controls for borohydride reductions of electron-deficient esters.

  • Purification of Fluorinated Heterocycles. Source: MDPI Molecules URL:[Link] Relevance: Discusses the chromatographic behavior of trifluoromethyl-substituted azoles.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (4-(Trifluoromethyl)oxazol-5-yl)methanol before handling.

Technical Support Center: Crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a critical fluorinated building block used in the synthesis of bioactive compounds.[1][2] Its crystallization is notoriously difficult due to the competing physicochemical properties of the molecule: the trifluoromethyl (


) group  imparts high lipophilicity and disrupts crystal packing, while the hydroxymethyl (

) group
seeks strong hydrogen-bonding networks.

This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1][2] This guide addresses the specific thermodynamic and kinetic barriers preventing successful isolation of this intermediate.

Diagnostic Workflow

Before altering solvents, determine the state of your material using the decision matrix below.

CrystallizationTroubleshooting Start START: Material State? Oiling Oiling Out / Gummy Residue Start->Oiling Cloudy Cloudy but no crystals Start->Cloudy Impure Colored/Tarry Impurities Start->Impure CheckPurity Check Purity (NMR/HPLC) >90%? Oiling->CheckPurity Seed Seed @ Metastable Zone Cloudy->Seed PurifyFirst Chromatography / Carbon Treat Impure->PurifyFirst CheckPurity->PurifyFirst No SolventSelect Evaluate Solvent System CheckPurity->SolventSelect Yes PurifyFirst->CheckPurity AntiSolvent Slow Anti-solvent Addition (Heptane/Hexane) SolventSelect->AntiSolvent Success Crystalline Solid Seed->Success AntiSolvent->Seed

Figure 1: Decision matrix for diagnosing crystallization failures in fluorinated oxazole intermediates.

Troubleshooting Guides (Q&A)

Category A: "Oiling Out" (Liquid-Liquid Phase Separation)[1][2]

Q: My product separates as a dense oil at the bottom of the flask upon cooling, not a solid. Why? A: This is the most common issue with trifluoromethylated alcohols.[1] The


 group lowers the melting point and disrupts the lattice energy required for crystallization. When the solution cools, the compound becomes supersaturated but lacks the energy to organize into a lattice, forming a metastable liquid phase instead (LLPS).

Corrective Action (The "Cloud Point" Method):

  • Re-dissolve: Heat the mixture until the oil redissolves.

  • Temperature Control: Do not crash cool. Cool slowly to the "metastable zone" (usually 5–10°C below the boiling point of the solvent).

  • Seeding: Add seed crystals (0.1 wt%) immediately when the solution becomes slightly turbid. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Solvent Modification: If using pure alcohol (MeOH/EtOH), switch to a binary system. The

    
     group prefers non-polar environments, while the -OH prefers polar.[1][2] A mixture of Ethyl Acetate (solvent)  and Heptane (anti-solvent)  often balances these competing affinities better than alcohols.
    
Category B: Impurity Rejection[1]

Q: The crystals are yellow/brown, but the pure compound should be white. How do I remove the color? A: The color likely comes from oxidized oxazole byproducts or regioisomers (e.g., isoxazole derivatives) formed during cyclization.

Corrective Action:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude in hot ethyl acetate, treat with activated charcoal (5 wt%) for 30 minutes, and filter hot through Celite.

  • Avoid "Crash" Crystallization: Rapid cooling traps impurities in the crystal lattice.[1] Use a cooling ramp of 0.5°C/min.

Category C: Solvate Formation[1][3]

Q: My yield is >100%, and the melting point is depressed. Am I forming a solvate? A: Yes. The hydroxyl group (


) is a strong hydrogen bond donor, and the oxazole nitrogen is an acceptor. This molecule is prone to forming solvates with DMSO , DMF , or Water .

Corrective Action:

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 24 hours.

  • Solvent Swap: Avoid crystallizing directly from DMSO or DMF.[1] If the synthesis was in DMF, perform an aqueous workup and extract into DCM or EtOAc before attempting crystallization.

  • Verification: Run a ¹H-NMR.[1][2][3][4][5] If solvent peaks persist after drying, you have a stoichiometric solvate. Recrystallize from a non-solvating solvent like Toluene or IPA/Heptane .[1]

Technical Data & Solubility Profile

Understanding the solubility profile is essential for designing the crystallization process.

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol HighHighPoorRisk of yield loss; too soluble.[1][2]
Ethyl Acetate HighModerateGood Excellent primary solvent.[1][2]
Dichloromethane Very HighHighPoorGood for extraction, bad for crystallization.
Heptane LowInsolubleExcellent Best anti-solvent.[1][2]
Toluene ModerateLowGood Good for rejecting polar impurities.[1][2]
Water LowInsolublePoorCauses oiling out immediately.[1][2]

Recommended Experimental Protocol

Protocol: Anti-Solvent Crystallization of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Objective: Isolate high-purity (>98%) white crystalline solid from crude reaction mixture.

Step-by-Step Methodology:

  • Dissolution:

    • Take 10.0 g of crude oily residue.[1]

    • Add Ethyl Acetate (30 mL) (3 vol).

    • Heat to 50°C (or reflux) with stirring until fully dissolved.

    • Optional: If colored, add 0.5 g activated carbon, stir 15 min, filter hot.

  • Nucleation Point:

    • Maintain temperature at 45–50°C.

    • Add n-Heptane (10 mL) dropwise until a faint, persistent cloudiness appears.

    • Add Seed Crystals (10 mg) if available.

  • Crystal Growth:

    • Stir at 45°C for 30 minutes. The cloudiness should transform into a suspension of fine white solids.[2]

    • Critical Step: If it oils out here, reheat to dissolve and add slightly less heptane next time.

  • Anti-Solvent Addition:

    • Over 2 hours, add remaining n-Heptane (50 mL) via addition funnel while slowly cooling the jacket temperature to 20°C.

  • Isolation:

    • Cool to 0–5°C and age for 1 hour.

    • Filter the white solid using a Buchner funnel.[1]

    • Wash the cake with cold 1:4 EtOAc:Heptane (20 mL).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Expected Yield: 75–85% recovery.[1]

    • Target Melting Point: ~58–61°C (Verify with pure standard).

References

  • Synthesis and Properties of Trifluoromethylated Heterocycles

    • Title: Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra-molecular C-H functionalisation.[1][2]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

    • Relevance: Establishes the synthesis context and physical state (liquids/low-melting solids)
  • Crystallization of Fluorinated Pharmaceuticals

    • Title: Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation p
    • Source: University of East Anglia / Crystal Growth & Design.[1]

    • URL:[Link]

    • Relevance: Provides mechanistic insight into solvate formation and "oiling out" phenomena in fluorinated azole compounds (specifically fluconazole analogs).
  • Physical Properties of Oxazole Methanols

    • Title: Oxazol-5-ylmethanol - Physico-chemical Properties.[1][2][6][7]

    • Source: ChemBK / Chemical Data Repository.[1]

    • URL:[Link]

    • Relevance: Confirms the melting point range (58-61°C)
  • Purification of Trifluoromethyl Intermediates

    • Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles.[1][2][5]

    • Source: National Institutes of Health (NIH) / PMC / Int J Mol Sci.
    • URL:[Link]

    • Relevance: Discusses the separation of regioisomers and purification challenges (tarring, phase separation) in trifluoromethyl-substituted heterocyclic synthesis.

Sources

Technical Support Center: Preventing Degradation of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block often used in the synthesis of bioactive compounds.[1] Its stability is governed by two competing electronic features: the electron-withdrawing trifluoromethyl (


) group at the C4 position and the nucleophilic hydroxymethyl group at the C5 position.

While the


 group imparts significant thermal stability to the oxazole ring by lowering its basicity, the C5-hydroxymethyl moiety remains a "soft spot" susceptible to oxidation and photo-degradation. This guide provides the protocols necessary to arrest these degradation pathways.
Core Stability Data
ParameterSpecification / Behavior
Physical State White to off-white crystalline solid or powder.[1][2]
Storage Temp -20°C (Long-term) ; 2–8°C (Short-term/Active use).[1]
Light Sensitivity High. Oxazoles are prone to photo-oxidation (singlet oxygen attack).[1]
Moisture Sensitivity Moderate. Hygroscopic; store under inert atmosphere (Argon/Nitrogen).
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] Low solubility in water.[3][4]
pKa (Calculated) ~12.5 (Alcohol proton); Ring N is weakly basic due to

induction.
Degradation Pathways & Mechanisms[1][4]

Understanding how the molecule breaks down is the first step in prevention. The diagram below details the three primary degradation vectors: Oxidative Dehydrogenation, Photo-oxidative Ring Cleavage, and Acid-Catalyzed Hydrolysis.[1]

DegradationPathways Parent (4-(Trifluoromethyl)oxazol-5-yl)methanol (Intact Molecule) Oxidation Pathway A: Oxidation (Air/Peroxides) Parent->Oxidation Photo Pathway B: Photo-Oxidation (UV Light + O2) Parent->Photo Hydrolysis Pathway C: Acid Hydrolysis (Strong Acid + H2O) Parent->Hydrolysis Aldehyde Oxazole-5-carbaldehyde (Reactive Intermediate) Oxidation->Aldehyde -2H Carboxylic Oxazole-5-carboxylic acid (Stable Degradant) Aldehyde->Carboxylic +[O] Endoperoxide 2,5-Endoperoxide (Unstable) Photo->Endoperoxide [4+2] Cycloaddition RingOpen Triamide / Ring Cleavage Products (Complex Mixture) Endoperoxide->RingOpen Rearrangement Amide Linear Amide/Ester Fragments (Loss of Heterocycle) Hydrolysis->Amide Ring Opening

Figure 1: Primary degradation pathways.[1] The


 group stabilizes the ring against Pathway C but cannot protect the alcohol from Pathway A or the ring from Pathway B (Singlet Oxygen).
Troubleshooting Guide (Q&A)
Issue: Discoloration (Yellowing/Browning)

Q: My white powder has turned faint yellow after two weeks on the bench. Is it still usable? A: The yellowing indicates the onset of photo-oxidation or the formation of N-oxide impurities .[1]

  • Diagnosis: Oxazoles can undergo a [4+2] cycloaddition with singlet oxygen (generated by ambient light) to form unstable endoperoxides, which rearrange into yellow/brown oligomers [1, 2].

  • Solution: Check purity via LC-MS. If purity is >95%, repurify via recrystallization (see Protocol A).[1] If <90%, the degradation products (often acidic) may interfere with sensitive couplings.

  • Prevention: Always wrap vials in aluminum foil or use amber glass. Store under Argon.[5]

Issue: "Missing" Material in Reaction

Q: I used the compound in a reaction with a strong base (NaH), and the starting material disappeared, but no product formed. A: You likely triggered base-induced ring fragmentation .

  • Mechanism: While the

    
     group stabilizes the ring against acid, it increases the acidity of the C2 proton (between N and O). Strong bases can deprotonate C2, leading to ring opening or polymerization [3].
    
  • Solution: Switch to milder bases like

    
     or 
    
    
    
    . If a strong base is required for a subsequent step, protect the alcohol first (e.g., as a TBS ether) to prevent side reactions involving the alkoxide.
Issue: Solubility & Precipitation

Q: The compound is not dissolving completely in


 for NMR, showing cloudy suspension. 
A:  This suggests moisture absorption or partial hydrolysis.
  • Mechanism: The compound is hygroscopic. Absorbed water can cause hydrogen-bonding networks that reduce solubility in non-polar solvents.[1]

  • Solution: Dissolve in

    
     or 
    
    
    
    for analysis. For reactions, dry the material by azeotroping with toluene or drying under high vacuum over
    
    
    for 4 hours.
Standard Operating Protocols (SOPs)
Protocol A: Purification of Degraded Material

Use this if the compound has yellowed but retains >80% purity.

  • Dissolution: Dissolve the crude solid in a minimal amount of warm Ethyl Acetate (35–40°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble oligomers.

  • Precipitation: Slowly add cold Hexanes (or Heptane) dropwise with stirring until the solution becomes cloudy.

  • Crystallization: Store at -20°C for 12 hours.

  • Collection: Filter the white precipitate and dry under high vacuum (< 1 mbar) for 6 hours. Store immediately under Argon.

Protocol B: Proper Storage System

Follow this strictly to maintain shelf-life >1 year.

  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: -20°C is optimal.[1]

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite™.

Frequently Asked Questions (FAQs)

Q: Can I heat this compound above 100°C? A: Yes, but only in inert solvents. The


-oxazole core is thermally stable, but in the presence of air (oxygen) at high temperatures, the alcohol group will oxidize rapidly to the aldehyde [4].

Q: Is the


 group stable to reduction? 
A:  Generally, yes. Standard reductions (e.g., 

, Hydrogenation Pd/C) will reduce the double bonds or the ring before touching the

group. However, avoid dissolving metal reductions (Na/NH3), which can defluorinate the compound.

Q: Does the


 group make the alcohol more acidic? 
A:  Yes, slightly. The electron-withdrawing nature of the 

group (inductive effect) pulls electron density through the ring, making the hydroxyl proton more acidic than in non-fluorinated oxazole-5-methanol.[1] Expect a pKa shift of approximately 1–2 units lower [5].
References
  • Photo-oxidation of Oxazoles: Wasserman, H. H., et al. "Singlet oxygen reactions with oxazoles."[1] Tetrahedron, 1981.[1]

  • Oxazole Stability: Turchi, I. J.[1] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley Interscience, 2004.[1]

  • Trifluoromethyl Heterocycle Reactivity: Ma, J. A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 2004.[1]

  • Oxidation of Hydroxymethyl Heterocycles: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010.[1]

  • Electronic Effects of CF3: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]

Sources

Technical Support Center: Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of fluorinated heterocycle synthesis. We provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring you can confidently address challenges in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for constructing the 4-CF3-oxazole core.

Q1: What are the primary catalytic strategies for synthesizing oxazoles bearing a 4-trifluoromethyl group?

A1: The synthesis of 4-CF3 substituted oxazoles is a non-trivial task due to the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity of precursors and intermediates. The most effective modern strategies are metal-catalyzed cycloadditions.

  • Cobalt(II) Metalloradical Catalysis: This is a highly robust and efficient method involving the cycloaddition of α-trifluoromethyl-α-diazoketones with various nitriles.[1][2] The use of a cost-effective cobalt(II) porphyrin complex, such as [Co(F₂₀TPP)], makes this approach practical and scalable.[1] It demonstrates a broad substrate scope for both the diazo component and the nitrile.[2]

  • Copper and Gold Catalysis: Transition metals like copper and gold are widely used in general oxazole synthesis and can be adapted for fluorinated analogues.[3][4] For instance, copper-catalyzed reactions of diazoketones with amides or tandem oxidative cyclizations are common strategies for forming the oxazole ring.[5] Gold catalysts are effective for the annulation of terminal alkynes and nitriles to yield substituted oxazoles.[6]

  • Metal-Free Approaches: For certain substrates, metal-free pathways are viable. These often involve intramolecular cyclization of N-propargylic amides derived from fluorocarboxylic acid anhydrides or cascade reactions using reagents like sodium triflinate (CF₃SO₂Na) and an oxidant.[6][7]

Q2: How does the trifluoromethyl (CF₃) group specifically impact catalyst and reaction condition selection?

A2: The CF₃ group is a powerful electron-withdrawing substituent with unique steric properties, which profoundly impacts the reaction in several ways:

  • Intermediate Stability: It can destabilize adjacent positive charges in cationic intermediates that might form in certain mechanistic pathways. Conversely, it can stabilize anionic or radical intermediates. The success of the cobalt(II) metalloradical catalysis hinges on its ability to effectively manage the reactive carbene intermediate generated from the α-trifluoromethyl-α-diazoketone.[1]

  • Reaction Kinetics: The electronic effect of the CF₃ group can alter the nucleophilicity and electrophilicity of the starting materials, often requiring more forcing conditions (higher temperatures) or more active catalysts to achieve reasonable reaction rates.[1]

  • Regioselectivity: In cycloaddition reactions, the CF₃ group can strongly direct the regiochemical outcome. Catalyst choice is critical for controlling this selectivity. For related fluorinated azoles, the choice of metal catalyst or even the presence of acid can completely switch the regioselectivity of the cyclization.[8][9][10]

Q3: For the synthesis of the specific target, (4-(Trifluoromethyl)oxazol-5-yl)methanol, what is the most direct precursor strategy?

A3: The most direct and logical approach is to use a nitrile precursor that already contains a protected hydroxyl group. For example, the cobalt-catalyzed cycloaddition between 1,1,1-trifluoro-3-diazopropan-2-one and 2-(benzyloxy)acetonitrile . The resulting 5-((benzyloxy)methyl)-4-(trifluoromethyl)oxazole can then be deprotected (e.g., via hydrogenolysis) to yield the target methanol. This strategy avoids direct handling of potentially unstable hydroxy-functionalized starting materials.

Catalyst Selection and Optimization

Choosing the right catalyst is paramount for a successful synthesis. The following workflow and data table can guide your decision-making process.

CatalystSelection start Start: Synthesize (4-(CF3)oxazol-5-yl)methanol Core q1 Do you have an α-trifluoromethyl-α-diazoketone precursor? start->q1 co_cat Recommended: Cobalt(II) Metalloradical Catalysis q1->co_cat Yes q2 Are alternative precursors (e.g., N-propargylamides) available? q1->q2 No co_details Catalyst: [Co(F₂₀TPP)] Reactant: Nitrile (e.g., R-CN) Ref: Wang et al. [1] co_cat->co_details end_point Proceed to Troubleshooting & Optimization co_details->end_point other_metals Consider Other Transition Metals (Cu, Au, Pd) q2->other_metals Yes metal_free Consider Metal-Free Routes q2->metal_free No / Prefer Metal-Free metal_details Cu: Diazoketones + Amides [8] Au: Alkynes + Nitriles [6] Pd: N-propargylamides + Aryl Iodides [6] other_metals->metal_details metal_details->end_point mf_details Intramolecular cyclization of N-propargylic amides [6] metal_free->mf_details mf_details->end_point

Caption: Catalyst selection workflow for 4-CF3-oxazole synthesis.

Comparative Data on Catalytic Systems
Catalyst SystemPrecursorsTypical Loading (mol%)Temperature (°C)Time (h)Reported Yields (%)Reference
[Co(F₂₀TPP)] α-CF₃-diazoketone + Nitrile2.0 - 2.51002470 - 95[1]
Copper(II) triflate Diazoketone + Amide5 - 1080 - 11012 - 2460 - 85[5]
Gold(I) Complex Terminal Alkyne + Nitrile + Oxidant1 - 525 - 608 - 1675 - 90[6]
Palladium (e.g., Pd₂(dba)₃) N-propargylamide + Aryl Iodide2 - 580 - 1201265 - 88[6]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common experimental issues.

Troubleshooting start Problem Encountered low_yield Low or No Yield Possible Causes: - Inactive Catalyst - Poor Substrate Quality - Suboptimal Conditions - Incorrect Stoichiometry start->low_yield side_products Side Product Formation Possible Causes: - Competing Reaction Pathway - Lack of Regioselectivity - Product/Reagent Degradation start->side_products reproducibility Poor Reproducibility Possible Causes: - Atmospheric Contamination (O₂, H₂O) - Inconsistent Reagent Purity - Temperature Fluctuations start->reproducibility sol_yield Solutions: - Verify catalyst activity/source. - Re-purify starting materials (especially nitrile). - Screen temperature and solvent (see table). - Use inert atmosphere (N₂ or Ar). low_yield->sol_yield sol_side Solutions: - Switch catalytic system (e.g., Co to Cu). - Analyze crude mixture (NMR, LC-MS) to identify byproducts. - Lower reaction temperature. - Ensure rigorous exclusion of water/acid. side_products->sol_side sol_repro Solutions: - Use Schlenk line or glovebox techniques. - Use freshly opened anhydrous solvents. - Ensure consistent stirring and heating. - Perform small-scale test reaction first. reproducibility->sol_repro

Caption: Troubleshooting logic for common synthesis issues.

Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Cobalt-Catalyzed Synthesis of 5-(Substituted)-4-(Trifluoromethyl)oxazole

This protocol is adapted from the highly efficient metalloradical catalysis method reported by Wang et al.[1]

Materials:

  • α-trifluoromethyl-α-diazoketone (1.0 equiv)

  • Nitrile (3.0 - 5.0 equiv)

  • Cobalt(II) 5,10,15,20-tetrakis(perfluorophenyl)porphyrin [Co(F₂₀TPP)] (2.5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

  • Schlenk tube or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the [Co(F₂₀TPP)] catalyst (2.5 mol%).

  • Reagent Addition: Add the α-trifluoromethyl-α-diazoketone (1.0 equiv), the nitrile (used in excess, can also serve as solvent if liquid), and the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the diazoketone).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the diazoketone is a key indicator.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess nitrile.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 4-(trifluoromethyl)oxazole product.

Protocol 2: Analytical Verification of CF₃ Group Integrity

It is crucial to confirm that the trifluoromethyl group has not undergone degradation during the synthesis or workup.

  • ¹⁹F NMR Spectroscopy: This is the most direct method.[11]

    • Prepare a sample of your purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹⁹F NMR spectrum. A single, sharp signal (singlet) is expected for the CF₃ group on the oxazole ring. The absence of this signal or the appearance of other fluorine signals could indicate decomposition.

  • LC-MS Analysis:

    • Analyze both the crude reaction mixture and the purified product.

    • Confirm the presence of a molecular ion peak corresponding to the exact mass of the expected product. This helps rule out defluorination or other side reactions.[11]

Plausible Reaction Mechanism

Understanding the mechanism is key to rational troubleshooting. The cobalt-catalyzed reaction is proposed to proceed through a metalloradical pathway.

Mechanism cluster_cycle Catalytic Cycle Co_II [Co(II)] Co_Carbene Cobalt Carbene Intermediate [A] Co_II->Co_Carbene + R-CO-C(N₂)-CF₃ - N₂ Nitrile_Adduct Nitrile Adduct [B] Co_Carbene->Nitrile_Adduct + R'-CN Cyclized Cyclized Intermediate [C] Nitrile_Adduct->Cyclized Intramolecular Cyclization Cyclized->Co_II - Product Product 4-CF₃-Oxazole Product Cyclized->Product Release

Caption: Plausible mechanism for Co(II)-catalyzed oxazole synthesis.[1]

This guide provides a comprehensive framework for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol. By understanding the underlying principles of catalyst selection, reaction mechanisms, and potential pitfalls, researchers can accelerate their progress and achieve their synthetic goals with greater efficiency and confidence.

References

  • Wang, H., Duan, Y., et al. (2021). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2021). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthetic Strategies to Access Fluorinated Azoles. PMC. Available at: [Link]

  • Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Pundir, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

  • Vasilyev, N. V., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF₃-Ynones with NaN₃: DFT Study of the Reaction Mechanism. Molecules. Available at: [Link]

  • Bégué, D., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2022). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Available at: [Link]

  • Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF₃-Ynones with NaN₃: DFT Study of the Reaction Mechanism. PMC. Available at: [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Available at: [Link]

  • Frontiers. (2023). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Available at: [Link]

  • ResearchGate. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Available at: [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents. Available at: [Link]

  • Clariant Specialty Chemicals. Catalysts for Methanol Synthesis. Available at: [Link]

  • European Patent Office. (1992). Methanol synthesis catalyst. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • Slideshare. (2017). Methanol Synthesis Loop Troubleshooting. Available at: [Link]

Sources

Technical Support Center: (4-(Trifluoromethyl)oxazol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the work-up procedure for the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol , specifically focusing on the critical reduction step of the ester precursor. This guide is designed for researchers requiring high-purity isolation of trifluoromethylated heterocycles.

Topic: Work-up and Isolation Protocol Target Compound: (4-(Trifluoromethyl)oxazol-5-yl)methanol Primary Precursor: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate Critical Reagent: Lithium Aluminum Hydride (LiAlH


) or DIBAL-H[1]

Part 1: Executive Summary & Reaction Logic

The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol typically proceeds via the reduction of ethyl 4-(trifluoromethyl)oxazole-5-carboxylate .[1] This precursor is synthesized via a cyclization (modified Hantzsch or Robinson-Gabriel type) of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with formamide (or an equivalent amidine species).[1]

Regiochemical Confirmation: The reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CF


-CO-CHCl-COOEt) with a primary amide nucleophile generally yields the 4-trifluoromethyl-5-carboxylate  isomer.[1] The nitrogen atom of the amide attacks the highly electrophilic trifluoromethyl ketone, while the oxygen (or sulfur in thiazoles) displaces the chloride. This establishes the CF

group at position 4 and the ester at position 5, which is then reduced to the target alcohol.

Safety Warning:

  • LiAlH

    
     : Pyrophoric.[1] Reacts violently with water.[1]
    
  • Fluorinated Intermediates : Often volatile.[1] Care must be taken during rotary evaporation to prevent product loss.[1]

Part 2: Detailed Work-up Protocol (Reduction Step)

Scenario: You have completed the reduction of ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) using LiAlH


 (1.1–1.5 eq) in anhydrous THF at 0°C to Room Temperature.
Step-by-Step Isolation Procedure
  • Quenching (The Fieser Method)

    • Rationale: Controlled hydrolysis of aluminum salts to form a granular, filterable precipitate rather than a gelatinous emulsion.

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add water:

      
       mL  (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • Add 15% aqueous NaOH:

      
       mL .
      
    • Add water:

      
       mL .[1]
      
    • Observation: A white, granular precipitate of aluminum salts should form.

    • Tip: If the mixture becomes too thick, dilute with diethyl ether (Et

      
      O) or THF before quenching.
      
  • Filtration

    • Add anhydrous MgSO

      
       directly to the quenched mixture (optional but helps dry the organic phase immediately).
      
    • Stir for 15 minutes.

    • Filter the suspension through a pad of Celite on a sintered glass funnel.

    • Rinse the filter cake thoroughly with Et

      
      O or THF (3 
      
      
      
      volume of the cake) to recover trapped product.
  • Extraction (If Emulsion Occurs)

    • Alternative: If the Fieser work-up fails (gelatinous solid), use Rochelle’s Salt .[1]

    • Pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously for 1–2 hours until phases separate clearly.

    • Extract the aqueous layer with EtOAc (

      
      ).
      
  • Concentration

    • Combine organic filtrates/extracts.[1]

    • Critical Step: The trifluoromethyl group increases volatility. Do not apply high vacuum (<10 mbar) for extended periods if the bath temperature is >30°C.

    • Concentrate on a rotary evaporator at 30–35°C, 100–200 mbar initially.

  • Purification

    • The crude oil is typically purified via flash column chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Hexanes:EtOAc gradient (starts 90:10

      
       60:40). The alcohol is significantly more polar than the ester precursor.
      

Part 3: Troubleshooting Guide & FAQs

Common Issues & Solutions
IssueProbable CauseCorrective Action
Low Yield Product VolatilityAvoid high vacuum.[1] Check the receiving flask of the rotavap; the product may have bumped or co-distilled.
Incomplete Reduction Old/Inactive LiAlH

Use fresh reagent. Ensure the grey powder is used, not white (oxidized). Consider refluxing for 1 hour if TLC shows ester remaining.[1]
Gelatinous Emulsion Improper QuenchDo not add acid (HCl) to quench LiAlH

reactions containing acid-sensitive heterocycles.[1] Use Rochelle's salt method described above.
Ring Decomposition Nucleophilic AttackThe 4-CF

oxazole ring is electron-deficient.[1] Avoid prolonged exposure to strong bases (like hydroxide) during work-up.[1] Keep the NaOH wash brief and cold.
Product is an Oil ImpuritiesThe pure alcohol is often a low-melting solid or oil.[1] If it refuses to crystallize, trace solvent or unreacted ester may be present. Run a high-vac step briefly (5 min) to remove solvent traces.[1]
Frequently Asked Questions

Q: Can I use NaBH


 instead of LiAlH

?
A: Generally, no. Sodium borohydride is typically too mild to reduce esters to alcohols efficiently.[1] However, adding LiCl or CaCl

can enhance the reactivity of NaBH

(generating LiBH

in situ), which might work, but LiAlH

is the standard for this transformation.

Q: My product smells like almonds/cyanide. Is this normal? A: No. This suggests ring opening of the oxazole, potentially releasing nitriles or isocyanides. This happens if the reaction conditions are too harsh (high heat) or the work-up is too acidic/basic. Ensure the quench is neutral or mildly alkaline (Rochelle's salt).

Q: Is the CF


 group stable to LiAlH

?
A: Yes, the trifluoromethyl group on an aromatic/heteroaromatic ring is generally stable to hydride reduction conditions. Defluorination usually requires dissolving metal reductions (e.g., Na/NH

) or specific transition metal catalysts.

Part 4: Process Logic Diagram

The following diagram illustrates the decision matrix for the work-up procedure, ensuring the correct path is chosen based on the physical state of the quenched mixture.

WorkUpProcedure Start Reaction Complete (LiAlH4 Reduction) QuenchChoice Choose Quench Method Start->QuenchChoice Fieser Fieser Method (H2O : 15% NaOH : H2O) QuenchChoice->Fieser Standard Rochelle Rochelle's Salt (Sat. K-Na Tartrate) QuenchChoice->Rochelle Large Scale / Sensitive CheckPrecipitate Granular Precipitate? Fieser->CheckPrecipitate StirEmulsion Stir Vigorously (1-2 Hours) Rochelle->StirEmulsion CheckPrecipitate->Rochelle No (Gelatinous) Filter Filter through Celite Wash with THF/Et2O CheckPrecipitate->Filter Yes DryConc Dry (MgSO4) & Concentrate (Watch Volatility!) Filter->DryConc PhaseSep Phase Separation Extract Aqueous Layer StirEmulsion->PhaseSep PhaseSep->DryConc Purify Flash Chromatography (Hex/EtOAc) DryConc->Purify

Caption: Decision logic for quenching and isolating (4-(Trifluoromethyl)oxazol-5-yl)methanol from LiAlH


 reduction.

References

  • Source: Patent WO2013010946A2 (BASF SE).
  • General LiAlH

    
     Reduction Work-up Protocols :
    
    • Source: Common Organic Chemistry - Lithium Aluminum Hydride (LiAlH

      
      ) Work-up.[1]
      
    • URL:[Link]

  • Synthesis of Trifluoromethyl Oxazoles

    • Source:Journal of Organic Chemistry, "Synthesis of 2-(Trifluoromethyl)

      
      -Monosubstituted Enamines".[1] (Provides context on CF
      
      
      
      -oxazole stability).
    • URL:[Link]

  • Precursor Availability

    • Source: Sigma-Aldrich / MilliporeSigma Product Entry for Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (or analogs).[1]

Sources

Chiral separation of (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives

Executive Summary & Chemical Context

Subject: Troubleshooting and Method Development for the Enantioseparation of (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives.

Chemical Insight: The core scaffold, (4-(Trifluoromethyl)oxazol-5-yl)methanol , is achiral in its primary alcohol form. The "derivatives" requiring chiral separation are typically secondary alcohols (where the methylene proton is substituted, creating a stereocenter) or atropisomers (if bulky groups restrict rotation, though less common here).

Key Separation Challenges:

  • Electronic Effects: The trifluoromethyl (

    
    ) group at the C4 position is a strong electron-withdrawing group (EWG). This significantly increases the acidity of the hydroxyl proton on the C5-methanol arm.
    
  • Interaction Mechanism: The acidic hydroxyl acts as a potent hydrogen bond donor (HBD). Successful separation relies on maximizing the H-bond interaction with the carbonyl/carbamate acceptors on Polysaccharide-based Chiral Stationary Phases (CSPs) while minimizing non-specific binding that causes tailing.

  • Solubility: The

    
     group imparts lipophilicity, but the polar oxazole/alcohol core can lead to solubility issues in pure alkanes, necessitating Polar Organic (PO) or SFC modes.
    

Method Development Strategy (Workflow)

Q: What is the standard screening protocol for these fluorinated oxazole derivatives?

A: Do not rely on a single column. The electronic perturbation caused by the


 group often leads to unpredictable elution orders. Use the following "4-Column 

3-Mode" matrix.
Primary Screening Matrix
Priority CSP Type Commercial Name (Examples) Why?
1 (Gold Std) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD / Lux Amylose-1 Excellent H-bond acceptor capability; fits the acidic alcohol motif.
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD / Lux Cellulose-1 Complementary cavity shape to Amylose; often resolves if AD fails.
3 Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC / Lux Cellulose-2 "Immobilized" phases allow aggressive solvents (DCM/THF) for solubility.
4 Amylose tris(3-chloro-4-methylphenylcarbamate)Chiralpak IG / Lux Amylose-2 Halogenated selector often interacts favorably with analyte halogens (

).
Mobile Phase Selection
  • Mode A (Normal Phase): n-Hexane / IPA (90:10). Best for initial resolution.

  • Mode B (Polar Organic): 100% Methanol or Acetonitrile (no base/acid initially). Best for solubility and sharp peaks.

  • Mode C (SFC):

    
     / Methanol (Gradient 5-40%). High throughput; fluorinated compounds often show superior selectivity in SFC.
    

Interactive Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Broadening

User Question: "My enantiomers are separating, but the peaks are tailing significantly (


). Is this due to the column?"

Technical Diagnosis: Likely not the column degradation. The


 group on the oxazole ring pulls electron density, making the 

proton more acidic than a typical benzyl alcohol. This acidic proton interacts too strongly with residual silanols on the silica support or non-selective sites on the CSP.

Solution Protocol:

  • Add Acid Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This suppresses silanol ionization and competes for non-specific H-bonding sites.

    • Caution: Do not use TFA with acid-sensitive protecting groups (e.g., Boc), though oxazoles are generally robust.

  • Switch to Polar Organic Mode: Change mobile phase to 100% Methanol or Acetonitrile . The solvent itself acts as a strong H-bond competitor, sharpening the peaks.

Issue 2: Elution Order Reversal

User Question: "I switched from Hexane/IPA to Methanol to improve solubility, but now my (R)-enantiomer elutes first instead of second. Why?"

Technical Diagnosis: This is a classic Solvent-Induced Reversal . In Normal Phase (Hex/IPA), the separation is driven by H-bonding between the analyte


 and the CSP 

. In Polar Organic Mode (MeOH), the solvent molecules bulk-occupy the H-bond sites. The separation mechanism shifts to rely more on steric fit (inclusion into the chiral cavity) and

-

interactions
between the oxazole ring and the CSP phenyl rings.

Action Item:

  • Always re-validate the elution order using a known standard or Circular Dichroism (CD) detector when changing mobile phases.

  • Do not assume elution order is constant across solvents.

Issue 3: Sample Solubility (Precipitation)

User Question: "The sample precipitates in the Hexane/IPA mobile phase, clogging the injector."

Technical Diagnosis: The polar oxazole ring combined with the H-bond donor hydroxyl makes the molecule poorly soluble in high-% hexane.

Solution Protocol:

  • Dissolution Solvent: Dissolve sample in 50:50 Hexane/Ethanol or pure Ethanol. Inject small volumes (

    
    ) to prevent "solvent shock" peak distortion.
    
  • Immobilized CSPs: Switch to Chiralpak IC or IF . These columns allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents in the mobile phase (e.g., Hexane/DCM/IPA) without stripping the stationary phase.

Visualization: Method Development Workflow

The following diagram outlines the logical decision process for developing a method for this specific chemical class.

ChiralMethodology Start Start: (4-CF3-oxazol-5-yl)methanol Derivative SolubilityCheck Check Solubility in Hexane/IPA (90:10) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble ScreenNP Screen NP: AD-H, OD-H (Hex/IPA 90:10) Soluble->ScreenNP ResolutionCheck Rs > 1.5? ScreenNP->ResolutionCheck Tailing Peak Tailing? ResolutionCheck->Tailing No (Poor Shape) Success Method Validated ResolutionCheck->Success Yes AddAcid Add 0.1% TFA or Formic Acid Tailing->AddAcid Yes AddAcid->ResolutionCheck SwitchPO Switch to Polar Organic Mode (100% MeOH or ACN) Insoluble->SwitchPO ScreenImmob Screen Immobilized CSPs (IC, IG, IA) SwitchPO->ScreenImmob ScreenImmob->ResolutionCheck

Caption: Decision matrix for chiral method development, prioritizing solubility and peak shape optimization for acidic fluorinated alcohols.

Comparative Data: CSP Performance

Based on analogous trifluoromethyl-substituted carbinols (e.g., 1-phenyl-2,2,2-trifluoroethanol), the following performance metrics are typical.

Analyte ClassRecommended CSPMobile PhaseTypical

(Selectivity)
Notes
Aryl-CF3 Carbinols Chiralpak AD-H Hex/IPA (90:10)1.25 - 1.40Standard first-choice. High success rate.
Oxazole-CF3 Carbinols Chiralcel OD-H Hex/EtOH (95:5)1.15 - 1.30Ethanol often improves resolution over IPA for oxazoles.
Complex Derivatives Chiralpak IC Hex/DCM/EtOH1.50+Use DCM (10-20%) to break aggregation if solubility is low.

References

  • Dobó, M., et al. (2021).[1] Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. Retrieved from [Link]

  • Pérez-Fernández, V., et al. (2022).[2] Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1). Retrieved from [Link]

  • Varenikov, A., & Gandelman, M. (2018). Synthesis of chiral

    
    -trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings. Nature Communications. Retrieved from [Link]
    
  • Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC: High efficiency method development. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Reactions of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions involving this important building block. The trifluoromethyl group offers unique properties to molecules, such as increased metabolic stability and lipophilicity, making this compound a valuable component in medicinal chemistry and agrochemical research.[1][2] However, its reactivity and stability can present challenges during process development and scale-up. This resource provides practical, experience-driven insights to ensure successful and efficient large-scale synthesis.

Section 1: Understanding the Core Chemistry and Challenges

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a key intermediate used in the synthesis of a variety of more complex molecules.[3] Its utility stems from the presence of both a reactive hydroxymethyl group and a chemically robust trifluoromethylated oxazole core. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the oxazole ring and the adjacent methanol moiety.

Key Challenges in Scale-Up:

  • Reagent Stoichiometry and Addition Rate: Maintaining precise control over reagent ratios and addition rates is critical to prevent side reactions and ensure complete conversion.

  • Thermal Management: Reactions involving trifluoromethylated compounds can be highly exothermic. Efficient heat dissipation is crucial to avoid runaway reactions and decomposition.

  • Solvent Selection and Purity: The choice of solvent can impact reaction kinetics, solubility of intermediates, and the impurity profile of the final product.

  • Work-up and Purification: Isolating the desired product from unreacted starting materials, byproducts, and catalysts can be challenging at a larger scale.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of reactions involving (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Synthesis & Purity Issues

Question 1: Low yield during the synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

  • Probable Causes:

    • Incomplete reaction due to insufficient reaction time or inadequate temperature.

    • Side reactions, such as the formation of dimers or other byproducts.

    • Loss of product during work-up and purification steps.

    • Decomposition of starting materials or the product under the reaction conditions.

  • Solutions & Preventative Measures:

    • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or GC) to monitor the reaction progress and ensure it goes to completion.

    • Temperature Control: Maintain the optimal reaction temperature. For exothermic reactions, ensure adequate cooling capacity.

    • Reagent Quality: Use high-purity starting materials and solvents to minimize side reactions.

    • Optimized Work-up: Develop a robust extraction and purification protocol. Consider using a continuous extraction method for better efficiency at scale. Column chromatography is a common purification method.[4]

Question 2: Presence of significant impurities in the final product.

  • Probable Causes:

    • Side reactions due to incorrect stoichiometry or localized "hot spots" from poor mixing.

    • Decomposition of the product during prolonged reaction times or harsh work-up conditions.

    • Contamination from reagents, solvents, or equipment.

  • Solutions & Preventative Measures:

    • Controlled Reagent Addition: Add reagents subsurface and at a controlled rate to ensure proper mixing and temperature control.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive reagents are used.

    • Purification Strategy: Develop a multi-step purification process if necessary, which may include recrystallization, distillation, or preparative chromatography.

Reaction Scale-Up Challenges

Question 3: Difficulty in maintaining consistent temperature during a large-scale reaction.

  • Probable Causes:

    • Inadequate cooling capacity of the reactor.

    • Poor heat transfer due to the viscosity of the reaction mixture or fouling of the reactor surface.

    • Highly exothermic reaction.

  • Solutions & Preventative Measures:

    • Reactor Selection: Choose a reactor with a suitable surface area-to-volume ratio for efficient heat exchange.

    • Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.

    • Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range.

Question 4: Inconsistent product quality between laboratory-scale and pilot-plant scale.

  • Probable Causes:

    • Differences in mixing efficiency.

    • Variations in heat and mass transfer.

    • Longer reaction and work-up times at a larger scale, leading to more side products.

  • Solutions & Preventative Measures:

    • Process Simulation: Use process modeling and simulation to understand the impact of scale on reaction parameters.

    • Geometric Similarity: Maintain geometric similarity between the lab-scale and pilot-plant reactors where possible.

    • Phased Scale-Up: Implement a phased scale-up approach (e.g., lab to mini-plant to pilot plant) to identify and address scale-dependent issues early on.

Section 3: Experimental Protocols

Protocol 1: Synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available starting materials. A common synthetic route involves the cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles.[5]

Materials:

  • α-Trifluoromethyl-α-diazoketone

  • Appropriate nitrile

  • Cobalt(II) catalyst

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Under an inert atmosphere, dissolve the α-trifluoromethyl-α-diazoketone and the nitrile in the anhydrous solvent in a suitable reaction vessel.

  • Add the cobalt(II) catalyst to the solution.

  • Stir the reaction mixture at the predetermined optimal temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction appropriately.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Anhydrous DichloromethaneGood solubility for reactants and inert under reaction conditions.
Catalyst Cobalt(II) complexesEffective for metalloradical catalysis in this cycloaddition.[5]
Temperature Varies (e.g., room temp. to reflux)Optimize for reaction rate versus side product formation.
Monitoring TLC (e.g., 20% EtOAc/Hexane)Allows for rapid assessment of reaction completion.

Section 4: Visualizations

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

Scale-Up Process Flow

Scale_Up_Process cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_mfg Manufacturing Scale lab_dev Route Scouting & Optimization lab_kinetics Kinetic & Thermodynamic Studies lab_dev->lab_kinetics pilot_process Process Safety Assessment lab_kinetics->pilot_process pilot_run Demonstration Run pilot_process->pilot_run mfg_prod Full-Scale Production pilot_run->mfg_prod mfg_qc Quality Control & Release mfg_prod->mfg_qc

Caption: A typical workflow for scaling up a chemical process.

Section 5: Safety Precautions

Working with trifluoromethylated compounds requires strict adherence to safety protocols.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle all trifluoromethylated compounds in a well-ventilated fume hood to avoid inhalation of vapors.

  • Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • 3M. (n.d.). Safety Data Sheet: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-(trifluoromethyl)heptane. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]

  • PubMed. (2023, June 15). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ACS Publications. (2024, December 25). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. Retrieved from [Link]

  • ACS Publications. (2011, November 8). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. Retrieved from [Link]

  • CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

  • ACS Publications. (2011, November 8). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (2017, September 11). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Retrieved from [Link]

  • ChemBK. (2024, April 9). Oxazol-5-ylmethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. Retrieved from [Link]

  • PMC. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]

  • PubMed. (1997, April 18). An Unusual Trifluoromethyl Elimination Reaction from the 4,4-Bis(trifluoromethyl)-5-hydroxyimidazoline Ring System. Retrieved from [Link]

  • RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

  • PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link]

  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • MDPI. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF 3 -Ynones with NaN 3 : DFT Study of the Reaction Mechanism. Retrieved from [Link]

  • Beilstein Journals. (2008, May 29). Synthesis of new triazole-based trifluoromethyl scaffolds. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • University of Kansas. (n.d.). (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol: A Novel Neuroprotective Agent. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • MDPI. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

Sources

Analytical method development for (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the analytical development of (4-(Trifluoromethyl)oxazol-5-yl)methanol . It is designed for researchers requiring high-fidelity separation and characterization of this fluorinated heterocyclic building block.

Subject: (4-(Trifluoromethyl)oxazol-5-yl)methanol

Classification: Fluorinated Heterocycle / Pharmaceutical Intermediate Support Level: Tier 3 (Senior Application Scientist)

Molecule Profile & Analytical Logic

Before initiating method development, understand the "Push-Pull" physicochemical nature of your analyte. This dictates your column and mobile phase choices.

  • The "Pull" (Lipophilicity): The Trifluoromethyl group (

    
    ) is strongly electron-withdrawing and highly lipophilic. It increases retention on Reverse Phase (RP) columns and provides a unique handle for 
    
    
    
    NMR.
  • The "Push" (Polarity/Basicity): The Oxazole nitrogen is a weak Lewis base. The hydroxymethyl group (

    
    ) adds polarity and hydrogen-bonding capability.
    
  • The Conflict: The basic nitrogen can interact with free silanols on silica columns, causing severe peak tailing. The

    
     group makes the molecule susceptible to oxidation (to aldehyde/acid), requiring stability-indicating parameters.
    

Troubleshooting & FAQs

Q1: My main peak shows significant tailing ( ). How do I fix this?

Diagnosis: This is likely due to the interaction between the oxazole nitrogen and residual silanols on the stationary phase. Solution:

  • Acidic Modifier: Ensure your mobile phase contains at least 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). The acid protonates the nitrogen, preventing silanol binding.

    • Note: TFA suppresses MS ionization more than Formic Acid but often yields sharper peaks for oxazoles.

  • Column Choice: Switch to a "highly end-capped" or "base-deactivated" column (e.g., C18 with embedded polar groups or hybrid particles). Avoid bare silica or non-end-capped phases.

Q2: I see a "Ghost Peak" eluting shortly after my main peak in stability samples.

Diagnosis: This is potentially the aldehyde oxidation product (4-(trifluoromethyl)oxazole-5-carbaldehyde). The alcohol group is labile to oxidation. Validation Step:

  • Synthesize or purchase the aldehyde reference standard.

  • Spike your sample. If the ghost peak grows, your sample is oxidizing.

  • Prevention: Store samples in amber vials and consider using an antioxidant (e.g., BHT) in the diluent if stability is critical during long sequences.

Q3: The retention time ( ) drifts between injections.

Diagnosis: The oxazole ring's


 is likely near the pH of your mobile phase, causing the analyte to toggle between ionized and neutral states.
Solution: 
  • Buffer Capacity: If using weak acids (Formic/Acetic), the pH is not "buffered." Use a true buffer (e.g., Ammonium Formate pH 3.0) to lock the ionization state.

  • Temperature: Thermostat your column compartment. Fluorinated compounds often show high temperature sensitivity regarding retention (

    
    ). Set to 
    
    
    
    .
Q4: UV sensitivity is low at 254 nm.

Diagnosis: The


 group does not conjugate significantly with the oxazole ring to extend the chromophore.
Solution: 
  • Shift detection to 210–220 nm . The oxazole ring has a strong absorption band in the low UV range.

  • Caution: Ensure your solvents (Acetonitrile/Methanol) are "Gradient Grade" to avoid baseline drift at these low wavelengths.

Experimental Protocols

Protocol A: Standard Reverse-Phase HPLC Method

Use this method for purity assessment and reaction monitoring.

ParameterSpecificationRationale
Column C18 End-capped (e.g., 4.6 × 150 mm, 3.5 µm)Balances retention of lipophilic

and polar interactions.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity; MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile yields lower backpressure and sharper peaks than MeOH for fluorinated species.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-18 min: 95% B (Wash)
Initial hold ensures retention of polar impurities; steep ramp elutes the lipophilic product.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temp 30°CStabilizes retention times.
Detection UV 220 nm (Primary), 254 nm (Secondary)220 nm maximizes signal; 254 nm is more selective for aromatics.
Protocol B: Sample Preparation (Self-Validating)

Designed to prevent solvent mismatch effects.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Solubility is highest here).

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (90:10) .

    • Why? Injecting 100% ACN into a 5% ACN starting gradient causes "solvent wash-through," leading to split peaks. Matching the diluent to the initial mobile phase prevents this.

  • Filtration: Use 0.2 µm PTFE filters (Nylon may bind to the polar -OH group).

Method Development Logic (Visualization)

Workflow 1: Optimization Decision Tree

This diagram guides you through the logical steps of refining peak shape and separation.

MethodDevelopment Start Start: Initial Injection (5-95% Gradient, 0.1% Formic Acid) CheckPeak Check Peak Shape (Tailing Factor) Start->CheckPeak TailingHigh Tf > 1.5 (Tailing) CheckPeak->TailingHigh Yes TailingOK Tf < 1.2 (Symmetric) CheckPeak->TailingOK No ActionAcid Increase Acid Conc. (Try 0.1% TFA) TailingHigh->ActionAcid CheckRet Check Retention (k') TailingOK->CheckRet ActionCol Change Column (Hybrid Particle / Polar Embedded) ActionAcid->ActionCol If still tailing ActionCol->CheckRet RetLow k' < 2.0 (Elutes too fast) CheckRet->RetLow Yes RetOK k' > 2.0 CheckRet->RetOK No ActionAq Reduce Initial %B (Start at 2% or 0%) RetLow->ActionAq Final Final Method Validation RetOK->Final ActionHILIC Switch to HILIC Mode (If RP fails completely) ActionAq->ActionHILIC If k' still < 1

Caption: Decision matrix for optimizing peak symmetry and retention. Blue=Start, Red=Issue, Green=Success, Yellow=Correction.

Workflow 2: Impurity Identification Strategy

Use this logic to distinguish between synthesis byproducts and degradation products.

ImpurityID Sample Unknown Impurity Detected Step1 Check Relative Retention (RRT) Sample->Step1 RRT_Early RRT < 1.0 (More Polar) Step1->RRT_Early RRT_Late RRT > 1.0 (Less Polar) Step1->RRT_Late Hypothesis1 Oxidation Product (Aldehyde/Acid) RRT_Early->Hypothesis1 Likely Hypothesis2 Hydrolysis Product (Ring Open) RRT_Early->Hypothesis2 Possible Hypothesis3 Starting Material (Lipophilic Precursor) RRT_Late->Hypothesis3 Validation Spike with Ref Std or LC-MS (m/z) Hypothesis1->Validation Hypothesis2->Validation Hypothesis3->Validation

Caption: Logical flow for categorizing impurities based on relative retention time (RRT).

Advanced Characterization: NMR & MS

NMR (The "Gold Standard" for Purity)

While HPLC is excellent,


 NMR provides a quantitative, specific check for the trifluoromethyl group without requiring a reference standard for response factor correction.
  • Setup: Dissolve ~10 mg in DMSO-

    
    .
    
  • Expectation: A singlet around -60 to -65 ppm (relative to

    
    ).
    
  • Troubleshooting: If the singlet splits or broadens, it indicates restricted rotation or tautomerism, often solved by heating the NMR probe to 50°C.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mechanism: Protonation occurs on the oxazole nitrogen.

  • Expected Ion:

    
    .
    
  • Fragmentations: Look for loss of

    
     (M-18) from the alcohol group or loss of the 
    
    
    
    group (M-69) under high collision energy.

References

  • SIELC Technologies. "Separation of Oxazole on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • National Institutes of Health (NIH). "Tracking Fluorine during Aqueous Photolysis... Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach." PubMed Central, 2022. [Link]

  • PubChem. "Compound Summary: [4-(Trifluoromethyl)phenyl]methanol." National Library of Medicine. [Link]

Sources

Validation & Comparative

Comparative Biological Activity of (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol and its structural analogs, outlining a proposed experimental framework for the confirmation of its biological potential in oncology and microbiology.

In the landscape of modern drug discovery, the strategic design of small molecules with therapeutic potential is of paramount importance. The heterocyclic compound, (4-(Trifluoromethyl)oxazol-5-yl)methanol, represents a promising scaffold, integrating two key structural motifs: the versatile oxazole ring and the bio-potentiating trifluoromethyl group. While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, a comprehensive analysis of its constituent parts and related structures allows for a well-informed hypothesis of its potential biological activities.

This guide presents a comparative framework for researchers, scientists, and drug development professionals to evaluate the biological activity of (4-(Trifluoromethyl)oxazol-5-yl)methanol. We will objectively compare its anticipated performance with strategically chosen alternatives, supported by proposed, detailed experimental protocols. The causality behind these experimental choices is explained to ensure a self-validating system of inquiry.

Structural Rationale and Comparative Compounds

The oxazole nucleus is a well-established pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacological profiles.[5]

To effectively evaluate the biological contribution of these structural features, the following comparator compounds are proposed:

  • Compound 1: (4-(Trifluoromethyl)oxazol-5-yl)methanol (Topic Compound)

  • Compound 2: (Oxazol-5-yl)methanol: This analog lacks the trifluoromethyl group, allowing for a direct assessment of the -CF3 moiety's influence on biological activity.

  • Compound 3: (5-(Trifluoromethyl)oxazol-2-yl)methanol: As an isomer of the topic compound, this molecule will help elucidate the impact of substituent positioning on the oxazole ring.

  • Compound 4: (3-para-tolyl-isoxazol-5-yl)methanol: The isoxazole ring, an isomer of oxazole, provides a different heteroatom arrangement, enabling a comparison of the core heterocyclic scaffold.[6][7]

Proposed Biological Evaluation: A Two-Pronged Approach

Based on the known activities of oxazole and trifluoromethyl-containing compounds, a logical starting point for the biological evaluation of (4-(Trifluoromethyl)oxazol-5-yl)methanol is in the fields of oncology and microbiology.

Anticancer Activity Assessment

Oxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and interactions with DNA.[8][9][10] The MTT assay is a robust and widely accepted colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.[11]

Table 1: Proposed Anticancer Activity Screening Panel

CompoundTarget Cell Line 1 (e.g., MCF-7 - Breast Cancer)Target Cell Line 2 (e.g., A549 - Lung Cancer)Target Cell Line 3 (e.g., HCT116 - Colon Cancer)
1. (4-(Trifluoromethyl)oxazol-5-yl)methanol Predicted IC50 (µM)Predicted IC50 (µM)Predicted IC50 (µM)
2. (Oxazol-5-yl)methanol Predicted IC50 (µM)Predicted IC50 (µM)Predicted IC50 (µM)
3. (5-(Trifluoromethyl)oxazol-2-yl)methanol Predicted IC50 (µM)Predicted IC50 (µM)Predicted IC50 (µM)
4. (3-p-tolyl-isoxazol-5-yl)methanol Predicted IC50 (µM)Predicted IC50 (µM)Predicted IC50 (µM)
Doxorubicin (Positive Control) Known IC50 (µM)Known IC50 (µM)Known IC50 (µM)

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Predicted values are based on the anticipated activity of the novel compounds.

Antimicrobial Activity Screening

The oxazole motif is also a key component of several antibacterial and antifungal agents.[12][13] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15][16]

Table 2: Proposed Antimicrobial Activity Screening Panel

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
1. (4-(Trifluoromethyl)oxazol-5-yl)methanol Predicted MIC (µg/mL)Predicted MIC (µg/mL)Predicted MIC (µg/mL)
2. (Oxazol-5-yl)methanol Predicted MIC (µg/mL)Predicted MIC (µg/mL)Predicted MIC (µg/mL)
3. (5-(Trifluoromethyl)oxazol-2-yl)methanol Predicted MIC (µg/mL)Predicted MIC (µg/mL)Predicted MIC (µg/mL)
4. (3-p-tolyl-isoxazol-5-yl)methanol Predicted MIC (µg/mL)Predicted MIC (µg/mL)Predicted MIC (µg/mL)
Ciprofloxacin (Antibacterial Control) Known MIC (µg/mL)Known MIC (µg/mL)N/A
Fluconazole (Antifungal Control) N/AN/AKnown MIC (µg/mL)

MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Predicted values are based on the anticipated activity of the novel compounds.

Experimental Protocols

To ensure the generation of reliable and comparable data, the following detailed, step-by-step methodologies are proposed.

Anticancer Activity: MTT Assay Protocol

This protocol is designed for assessing the cytotoxicity of the compounds against adherent cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution (Serial dilutions) incubation 3. Cell Treatment (24-48 hours) compound_prep->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubate (2-4 hours) mtt_addition->formazan_incubation solubilization 6. Solubilize Formazan (e.g., DMSO) formazan_incubation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50 MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Compound Serial Dilution (in 96-well plate) inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells inoculum_prep->inoculation incubation 4. Incubate (18-24 hours) inoculation->incubation visual_inspection 5. Visually Inspect for Growth incubation->visual_inspection determine_mic 6. Determine MIC visual_inspection->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

  • Compound Preparation: Prepare serial two-fold dilutions of each test compound and control antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticipated Structure-Activity Relationships (SAR)

Based on the proposed comparative study, several structure-activity relationships can be anticipated:

SAR_Hypothesis cluster_core Core Structure cluster_comparators Comparator Compounds cluster_predictions Predicted SAR Insights topic_compound (4-(Trifluoromethyl)oxazol-5-yl)methanol no_cf3 (Oxazol-5-yl)methanol topic_compound->no_cf3 vs. isomer (5-(Trifluoromethyl)oxazol-2-yl)methanol topic_compound->isomer vs. isoxazole (3-p-tolyl-isoxazol-5-yl)methanol topic_compound->isoxazole vs. cf3_effect Role of -CF3 group (Potency, Stability) no_cf3->cf3_effect positional_effect Impact of Substituent Position (Binding Affinity) isomer->positional_effect heterocycle_effect Influence of Heterocyclic Core (Selectivity) isoxazole->heterocycle_effect

Caption: Hypothesized structure-activity relationship evaluation.

  • Influence of the Trifluoromethyl Group: A comparison between Compound 1 and Compound 2 will likely demonstrate enhanced potency and/or metabolic stability in the trifluoromethylated analog. The electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the oxazole ring, potentially improving interactions with biological targets.

  • Impact of Substituent Position: The biological activity of Compound 1 versus Compound 3 will highlight the importance of the spatial arrangement of the trifluoromethyl and methanol groups on the oxazole scaffold. Differences in activity could be attributed to steric effects or altered hydrogen bonding capabilities at the target site.

  • Role of the Heterocyclic Core: Comparing the oxazole-containing compounds with the isoxazole analog (Compound 4 ) will provide insights into how the relative positions of the oxygen and nitrogen atoms in the heterocyclic ring affect the overall biological profile and target selectivity.

Conclusion

While direct experimental evidence for the biological activity of (4-(Trifluoromethyl)oxazol-5-yl)methanol remains to be established, its structural components strongly suggest a high potential for anticancer and antimicrobial properties. The comparative framework and detailed experimental protocols outlined in this guide provide a robust and scientifically sound approach for the systematic evaluation of this promising compound. The anticipated structure-activity relationship data will be invaluable for the rational design and optimization of future oxazole-based therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. [Link]

  • IC50 values and dose–response curves of designed... ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. PubMed. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

  • found to be potent cytotoxic with IC50 value 47.401±3.991 respectively. AWS. [Link]

  • Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. MDPI. [Link]

  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PMC. [Link]

  • Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). PMC. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. Preprints.org. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). BioMed Central. [Link]

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). ResearchGate. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PMC. [Link]

  • Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients. springermedizin.de. [Link]

  • Antimicrobial activity of methanol extract and fractions from Sarcochlamys pulcherrima. Bangladesh Journal of Pharmacology. [Link]

  • Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PLOS One. [Link]

Sources

Comparing (4-(Trifluoromethyl)oxazol-5-yl)methanol to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol as a Pharmacophore Building Block Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorine Effect in Heterocycles

(4-(Trifluoromethyl)oxazol-5-yl)methanol represents a specialized subclass of fluorinated heterocycles used to modulate the physicochemical properties of drug candidates. Unlike its non-fluorinated parent (oxazol-5-ylmethanol), the introduction of the trifluoromethyl (-CF₃) group at the C4 position drastically alters the electronic landscape of the oxazole ring.

This guide compares the target compound against two critical alternatives:

  • Oxazol-5-ylmethanol (The non-fluorinated parent).

  • (3-(Trifluoromethyl)isoxazol-5-yl)methanol (The isoxazole bioisostere).

Key Takeaway: The 4-CF₃-oxazole motif serves as a "metabolic shield" and lipophilicity booster, offering a strategic alternative when the parent oxazole suffers from rapid oxidative metabolism or poor membrane permeability.

Chemical Profile & Structural Analysis[1][2][3]

The strategic placement of the -CF₃ group at C4 creates a unique electronic push-pull system with the oxazole oxygen and nitrogen.

Comparative Physicochemical Metrics
Feature(4-(Trifluoromethyl)oxazol-5-yl)methanol Oxazol-5-ylmethanol (3-(Trifluoromethyl)isoxazol-5-yl)methanol
Structure Oxazole ring, 4-CF₃, 5-CH₂OHOxazole ring, 4-H, 5-CH₂OHIsoxazole ring, 3-CF₃, 5-CH₂OH
Predicted LogP ~1.3 - 1.5~0.3 - 0.5~1.4 - 1.6
H-Bond Donor Acidity High (Inductive effect of CF₃)ModerateHigh
Metabolic Stability High (Blocked C4 position)Low (C4/C2 prone to oxidation)High (N-O bond stability varies)
Dipole Moment Strong vector towards CF₃ModerateStrong vector towards CF₃
Steric Bulk (A-value) High (CF₃ ~ Isopropyl)Low (H)High
Mechanistic Insight: The "Fluorine Pull"

The -CF₃ group is strongly electron-withdrawing (inductive effect, -I). In the target compound, this reduces the electron density of the oxazole ring.[1]

  • Consequence 1: The hydroxyl proton of the methanol group becomes more acidic (lower pKa) compared to the non-fluorinated analog, potentially strengthening hydrogen bonding interactions with receptor targets.

  • Consequence 2: The ring nitrogen becomes less basic, reducing the likelihood of protonation at physiological pH, which can improve oral bioavailability.

Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting between these building blocks during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Optimization Challenge MetabIssue Is the Oxazole Ring Metabolically Unstable? Start->MetabIssue Permeability Is Membrane Permeability (LogP) too low? MetabIssue->Permeability No Use_CF3_Ox Use (4-(Trifluoromethyl)oxazol-5-yl)methanol (Target Compound) MetabIssue->Use_CF3_Ox Yes (Block C4 Oxidation) H_Bond Is H-Bond Donor Strength Critical? Permeability->H_Bond No Permeability->Use_CF3_Ox Yes (Boost Lipophilicity) Use_Parent Use Oxazol-5-ylmethanol (Standard Scaffold) H_Bond->Use_Parent Standard Acidity Needed H_Bond->Use_CF3_Ox Higher Acidity Needed Use_Isox Use (3-(Trifluoromethyl)isoxazol-5-yl)methanol (Isoxazole Bioisostere) H_Bond->Use_Isox Alternative Geometry Needed Use_CF3_Ox->Use_Isox If chemical stability of oxazole is poor

Figure 1: Strategic decision tree for selecting fluorinated heterocyclic building blocks.

Experimental Protocols

Synthesizing the target compound requires navigating the sensitivity of the oxazole ring. The most robust route involves the reduction of the corresponding ester.

Protocol A: Synthesis via Ester Reduction

Objective: Convert Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate to (4-(Trifluoromethyl)oxazol-5-yl)methanol.

Reagents:

  • Precursor: Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (Commercial or synthesized via Co(II) catalyzed cycloaddition [1]).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the ester precursor in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition:

    • If using LiAlH₄: Carefully add 1.1 eq of LiAlH₄ (1.0 M in THF) dropwise over 15 minutes. Monitor internal temperature to ensure it stays <5°C.

    • If using DIBAL-H: Cool to -78°C and add 2.2 eq of DIBAL-H dropwise.

  • Reaction: Stir at 0°C for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The ester spot (Rf ~0.[2]6) should disappear, and the alcohol spot (Rf ~0.3) should appear.[2]

  • Quench (Fieser Method for LiAlH₄):

    • Dilute with Et₂O.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

    • Stir until a white granular precipitate forms.

  • Workup: Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Protocol B: Synthesis Workflow Visualization

Synthesis_Workflow Precursor Ethyl 4-(trifluoromethyl) oxazole-5-carboxylate Intermediate Tetrahedral Aluminate Complex Precursor->Intermediate Hydride Addition Reagent LiAlH4 (1.1 eq) THF, 0°C Reagent->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product (4-(Trifluoromethyl) oxazol-5-yl)methanol Quench->Product Purification

Figure 2: Reduction workflow for generating the target alcohol from its ester precursor.

Application in Drug Design[7]

1. Bioisosterism for Amides

The oxazole ring is a classic bioisostere for amide bonds. The (4-(Trifluoromethyl)oxazol-5-yl)methanol unit can replace a R-NH-CO-CH2OH fragment. The CF₃ group mimics the steric bulk of an isopropyl group or a twisted carbonyl, while preventing enzymatic hydrolysis that amides are prone to.

2. Metabolic Blocking

In non-fluorinated oxazoles, the C4 and C2 positions are susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: Introducing CF₃ at C4 sterically blocks the site and electronically deactivates the ring toward electrophilic oxidation.

  • Result: Extended half-life (

    
    ) in microsomal stability assays compared to the non-fluorinated analog.
    
3. Fragment-Based Drug Discovery (FBDD)

This alcohol is an excellent "warhead" precursor.

  • Oxidation: Can be oxidized to the aldehyde for reductive amination.

  • Halogenation: Can be converted to the bromide (using PBr₃) for alkylation reactions.

References

  • Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. (2024). Link[3]

  • Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines. The Journal of Organic Chemistry. (2011). Link

  • Synthesis of trifluoromethylated isoxazoles and their elaboration. Royal Society of Chemistry. (2023). Link

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals. (2025). Link

  • Oxazol-5-ylmethanol (CAS 127232-41-1) Physicochemical Data. American Elements. Link

Sources

A Comparative Guide for Medicinal Chemists: (4-(Trifluoromethyl)oxazol-5-yl)methanol vs. Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful tool used to modulate the physicochemical and pharmacokinetic properties of lead compounds.[3] This guide provides an in-depth comparison of (4-(Trifluoromethyl)oxazol-5-yl)methanol and its non-fluorinated parent, (oxazol-5-yl)methanol. We will explore the anticipated impact of the CF3 group on key drug-like properties and provide robust experimental protocols for their empirical validation.

The central hypothesis is that the introduction of a trifluoromethyl group at the 4-position of the oxazole ring will induce significant, and often beneficial, changes in acidity, lipophilicity, and metabolic stability. Understanding these changes is critical for researchers aiming to fine-tune their candidates for optimal performance.

The Inductive Power of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry, primarily acting through a strong negative inductive effect (-I).[4][5] This effect profoundly influences the electron density of the entire molecule, altering its interactions with biological targets and metabolic enzymes.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

} dot

Caption: Inductive effect of the CF3 group.

Comparative Physicochemical Properties

The introduction of the CF3 group is predicted to alter several key physicochemical parameters that are crucial for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Acidity (pKa)

The powerful electron-withdrawing nature of the CF3 group is expected to increase the acidity (lower the pKa) of the adjacent methanol's hydroxyl proton.[4] By pulling electron density away from the O-H bond, the proton becomes more easily ionizable. This can have significant effects on how the molecule interacts with target proteins and its solubility in physiological media.

Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes. The effect of fluorination on LogP is complex; while a single fluorine atom can lower lipophilicity, a CF3 group typically increases it.[3][6] This enhancement is attributed to the hydrophobic surface of the three fluorine atoms, which can mask the polarity of the underlying carbon atom.[7]

Metabolic Stability

A primary reason for introducing CF3 groups is to enhance metabolic stability.[6][8] The carbon-fluorine bond is exceptionally strong, making the CF3 group itself resistant to metabolic degradation.[6] Furthermore, its electron-withdrawing effect can shield adjacent sites from oxidative metabolism. In this case, the benzylic-like C-H bonds of the methanol group are a likely site for oxidation by cytochrome P450 enzymes. The CF3 group is expected to deactivate this position, slowing the rate of metabolism and increasing the compound's half-life.[9][10]

Property(Oxazol-5-yl)methanol (Predicted)(4-(Trifluoromethyl)oxazol-5-yl)methanol (Predicted)Rationale for Change
pKa (hydroxyl) ~13.4[11]< 13.4The CF3 group's strong inductive effect withdraws electron density, stabilizing the resulting alkoxide and increasing acidity.[4]
LogP ~0.48> 0.48The CF3 group generally increases lipophilicity, which is a crucial factor for membrane permeability.[3][6]
Metabolic Stability LowerHigherThe C-F bond is very strong, and the CF3 group's electron-withdrawing nature can protect nearby sites from oxidative metabolism.[6][9][10]

Note: The values for the non-fluorinated analog are based on predictions for similar structures. The comparison serves to illustrate the expected directional impact of the CF3 group.

Experimental Protocols for Head-to-Head Comparison

To empirically validate these predictions, the following standardized, high-throughput assays are recommended.

Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC

This method correlates a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its LogP value. It is a rapid and reliable alternative to the traditional shake-flask method.[12][13]

Workflow:

dot graph TD { graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} dot

Caption: RP-HPLC workflow for LogP determination.

Detailed Steps:

  • Calibration Standards: Prepare a set of 5-6 standards with known LogP values that span the expected range (e.g., Benzene, Toluene, Naphthalene).[12]

  • Sample Preparation: Dissolve both the fluorinated and non-fluorinated analogs in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 85:15 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both compounds absorb.

  • Analysis:

    • Inject the standards and record their retention times.

    • Create a calibration curve by plotting the known LogP of the standards against the logarithm of their retention times.

    • Inject the two analogs, record their retention times, and use the calibration curve to determine their experimental LogP values.[14]

Protocol 2: Metabolic Stability Assay using Human Liver Microsomes (HLM)

This in vitro assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[15][16][17]

Detailed Steps:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[18][19]

    • Prepare a solution of the NADPH cofactor in the same buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Verapamil) in a minimal amount of DMSO, then dilute in buffer to the final assay concentration (e.g., 1 µM).[19]

  • Incubation:

    • Pre-warm the HLM and compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.[17]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[17]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[17]

Protocol 3: pKa Determination by UV-Vis Spectrophotometry

This method leverages the fact that the UV-Vis absorbance spectrum of a molecule often changes as it ionizes. By measuring the absorbance at various pH values, the pKa can be determined.[20]

Detailed Steps:

  • Prepare Buffer Solutions: Create a series of buffer solutions with known pH values spanning the expected pKa range of the hydroxyl group (e.g., pH 11 to 14).

  • Determine Wavelengths:

    • Record the full UV-Vis spectrum of the compound in a highly acidic solution (where it is fully protonated) and a highly basic solution (fully deprotonated).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Absorbance Measurements:

    • Prepare a series of solutions with a constant concentration of the test compound in each of the different pH buffers.

    • Measure the absorbance of each solution at the λmax of the deprotonated (basic) form.[20]

  • Data Analysis:

    • Plot the measured absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, use the Henderson-Hasselbalch equation in its spectroscopic form to calculate the pKa from the absorbance data at each pH.

Implications for Drug Development and Conclusion

The strategic placement of a trifluoromethyl group is a classic and effective tactic in medicinal chemistry. For the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold, the expected outcomes are a modest increase in lipophilicity and a significant enhancement in metabolic stability, which are often desirable for improving a drug candidate's oral bioavailability and duration of action.[1][8] The predicted increase in the acidity of the hydroxyl group may also present opportunities for new hydrogen bonding interactions at the target site.

However, these predictions must be confirmed experimentally. The protocols outlined in this guide provide a clear, validated framework for researchers to directly compare these two analogs. The resulting data will empower drug development professionals to make informed decisions, rationally guiding the optimization of this promising chemical scaffold. By understanding the causal relationships between structure and properties, we can more efficiently design the medicines of the future.

Sources

A Comparative Guide to the Cytotoxicity of Trifluoromethyl-Substituted Azole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary oncology research, the development of small molecules that can selectively target and eliminate cancer cells remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, those containing an oxazole or isoxazole ring, particularly when functionalized with a trifluoromethyl (CF3) group, have emerged as a promising class of cytotoxic agents. The introduction of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making these compounds particularly attractive for drug development.[1][2]

This guide provides a comparative analysis of the cytotoxic effects of a series of trifluoromethyl-substituted azole derivatives, with a focus on elucidating structure-activity relationships (SAR) and outlining the experimental framework for their evaluation. While the initial focus was on (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives, the available literature more robustly supports a detailed comparison of a closely related series of 4-(trifluoromethyl)isoxazoles. The principles and methodologies discussed herein are broadly applicable to related trifluoromethyl-oxazole scaffolds.

The Rationale for Trifluoromethylated Azoles in Oncology

The five-membered oxazole and isoxazole rings serve as versatile pharmacophores in medicinal chemistry.[3] Their derivatives are known to engage with a variety of biological targets implicated in cancer progression.[1] The strategic incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate a compound's physicochemical properties. This modification can lead to enhanced efficacy and a more favorable pharmacokinetic profile.[2]

Comparative Cytotoxicity Analysis

A recent study by D'Mello and colleagues (2024) provides a compelling case study for the cytotoxic potential of 4-(trifluoromethyl)isoxazole derivatives.[4][5] Their research systematically explores the impact of various substituents on the isoxazole core, offering valuable insights into the structure-activity relationship of this class of compounds. The in vitro cytotoxicity of a series of synthesized 4-(trifluoromethyl)isoxazoles was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), 4T1 (murine breast cancer), and PC-3 (prostate cancer), using the well-established MTT assay.[5][6]

Key Findings from a Comparative Study:

A selection of the IC50 values (the concentration of a drug that inhibits cell growth by 50%) from this study are presented below to illustrate the comparative cytotoxicity.

Compound IDR1 Group (Position 3)R2 Group (Position 5)IC50 (µM) vs. MCF-7IC50 (µM) vs. 4T1IC50 (µM) vs. PC-3
2g 3,4-dimethoxyphenylthiophen-2-yl2.63 >20010.12
5 thiophen-2-yl4-(thiophen-2-yl)-1H-pyrrol-3-yl3.0910.1511.21
2a phenylphenyl13.5612.3412.55
2c phenylthiophen-2-yl8.9210.2111.98
14 (analogue) 3,4-dimethoxyphenylthiophen-2-yl19.72>200>200

Data extracted from D'Mello, et al. (2024).[5][6]

Interpretation of Cytotoxicity Data and Structure-Activity Relationships (SAR)

The data clearly indicates that the nature and position of substituents on the isoxazole ring have a profound impact on cytotoxic activity.

  • The Potency of the Trifluoromethyl Group: A striking observation is the nearly 8-fold increase in activity of compound 2g (IC50 = 2.63 µM against MCF-7) compared to its non-trifluoromethylated analogue 14 (IC50 = 19.72 µM).[5] This highlights the critical role of the CF3 moiety in enhancing the cytotoxic potential of this scaffold.

  • Influence of Aromatic and Heterocyclic Substituents: The substitution of a phenyl ring with a thienyl (thiophene) ring at either the 3rd or 5th position of the isoxazole core generally leads to improved anticancer activity.[5] Compound 2g , featuring a 3,4-dimethoxyphenyl group at position 3 and a thiophen-2-yl group at position 5, emerged as the most potent derivative against the MCF-7 cell line.[5]

  • Cell Line Specificity: It is noteworthy that the cytotoxic effects of these compounds can vary significantly across different cancer cell lines. For instance, compound 2g displayed high potency against MCF-7 cells but was significantly less active against the 4T1 cell line.[6] This underscores the importance of screening novel compounds against a diverse panel of cancer cell lines to identify those with the most promising and specific activities.

The following diagram illustrates the key structure-activity relationships observed in the study.

SAR_Summary cluster_core 4-(Trifluoromethyl)isoxazole Core cluster_R1 Position 3 Substituent cluster_R2 Position 5 Substituent Core Isoxazole-CF3 R1_good 3,4-dimethoxyphenyl (e.g., 2g) Core->R1_good High Potency (MCF-7) R1_moderate Thiophen-2-yl Core->R1_moderate R1_poor Phenyl Core->R1_poor Lower Potency R2_good Thiophen-2-yl (e.g., 2g) Core->R2_good High Potency (MCF-7) R2_moderate 4-(thiophen-2-yl)-1H-pyrrol-3-yl (e.g., 5) Core->R2_moderate R2_poor Phenyl Core->R2_poor Lower Potency

Figure 1: Structure-Activity Relationship (SAR) Summary.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery pipeline. The following is a detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) from culture flasks using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • After the 24-hour incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.

The following diagram outlines the experimental workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture (e.g., MCF-7, HepG2) C Cell Seeding in 96-well Plate A->C B Compound Preparation (Stock & Serial Dilutions) D Compound Treatment (24-72h) B->D C->D E Addition of MTT Reagent D->E F Incubation (3-4h) Formation of Formazan E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Sources

Comparative In Vivo Efficacy of (4-(Trifluoromethyl)oxazol-5-yl)methanol Based Compounds and Related Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vivo efficacy of compounds featuring the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold and its bioisosteres, contextualized against other key epigenetic modulators. We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed experimental protocols to support researchers in their drug discovery efforts. The inclusion of the trifluoromethyl group is a key strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity[1]. When coupled with a heterocyclic system like oxazole, it creates a scaffold with significant potential for developing novel therapeutics, particularly in oncology.

Profile: Oxazol-5-one Derivatives with Trifluoromethyl Moieties

While extensive in vivo data on the specific (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold is emerging, closely related bioisosteres, such as oxazol-5-one derivatives, have shown promising preclinical activity. We will examine a representative compound, designated 5t , a novel oxazol-5-one derivative containing a chiral trifluoromethyl group, which has demonstrated potent antitumor effects in hepatocellular carcinoma (HCC) models[2].

Mechanism of Action: PRDX1 Targeting via Oxidative Stress

Compound 5t exerts its anticancer effects by targeting Peroxiredoxin 1 (PRDX1), a key antioxidant enzyme often overexpressed in cancer cells. By inhibiting PRDX1, compound 5t induces a significant accumulation of reactive oxygen species (ROS). This surge in oxidative stress triggers a cascade of downstream events, including DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately culminating in cancer cell apoptosis[2].

compound Compound 5t (Oxazol-5-one Derivative) prdx1 Peroxiredoxin 1 (PRDX1) compound->prdx1 Inhibition ros ↑ Reactive Oxygen Species (ROS) prdx1->ros Suppression leads to dna_damage DNA Damage ros->dna_damage er_stress ER Stress ros->er_stress mito_dys Mitochondrial Dysfunction ros->mito_dys apoptosis Apoptosis dna_damage->apoptosis er_stress->apoptosis mito_dys->apoptosis

Caption: Mechanism of action for compound 5t.

In Vivo Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Model

In a mouse xenograft model using HepG2 cells, compound 5t demonstrated significant inhibition of tumor growth by inducing oxidative stress in vivo[2]. This provides crucial proof-of-concept for the therapeutic potential of this chemical class.

Comparator Profile: EZH2 Inhibitors (Tazemetostat)

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its overactivity is a known driver in various cancers, including lymphomas and certain solid tumors, making it a prime therapeutic target[3][4]. Tazemetostat is a first-in-class, orally bioavailable EZH2 inhibitor approved for follicular lymphoma and epithelioid sarcoma[3][4].

Mechanism of Action: Inhibition of Histone Methylation

Tazemetostat selectively inhibits both wild-type and mutant EZH2, leading to a decrease in histone H3 lysine 27 trimethylation (H3K27me3). This reduction in a key repressive histone mark leads to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in lymphoma cells[3]. Furthermore, EZH2 inhibition can render cancer cells more immunogenic, enhancing their recognition and destruction by T cells, including CAR-T cells[5][6][7].

taz Tazemetostat ezh2 EZH2 (in PRC2 Complex) taz->ezh2 Inhibition h3k27 H3K27me3 (Repressive Mark) ezh2->h3k27 Catalyzes immuno Tumor Immunogenicity ezh2->immuno Suppresses tsg Tumor Suppressor Gene Expression h3k27->tsg Represses apoptosis Apoptosis & Cell Cycle Arrest tsg->apoptosis Leads to tcell T-Cell Recognition & Killing immuno->tcell Enhances

Caption: Dual mechanism of Tazemetostat action.

In Vivo Efficacy of Tazemetostat

Tazemetostat has demonstrated robust in vivo efficacy across multiple preclinical models.

  • Chordoma: In a patient-derived xenograft (PDX) model of PBRM1-mutated chordoma, tazemetostat treatment (75 mg/kg, twice daily) resulted in a dramatic antitumor effect (p < 0.0001) with a 71.5% tumor growth inhibition (TGI) and a 100% overall response rate[8].

  • B-Cell Lymphoma: In syngeneic mouse models of B-cell lymphoma, administering tazemetostat prior to CAR-T cell infusion significantly reduced tumor burden and prolonged survival to 100% (compared to 30% with CAR-T alone)[5][6]. It achieved this by enhancing CAR-T cell quality and reprogramming the tumor to be more immunogenic[5][7].

Comparator Profile: SAH Hydrolase Inhibitors (DZNep)

S-adenosyl-L-homocysteine (SAH) hydrolase is a critical enzyme that regulates cellular methylation by hydrolyzing SAH, a product inhibitor of most S-adenosyl-methionine (SAM)-dependent methyltransferases[9][10]. Inhibiting SAH hydrolase leads to the accumulation of SAH, causing broad-spectrum inhibition of methylation processes, including histone methylation[11]. 3-Deazaneplanocin A (DZNep) is a potent inhibitor of SAH hydrolase.

Mechanism of Action: Global Methylation Inhibition

DZNep is not a direct inhibitor of EZH2, but its inhibition of SAH hydrolase leads to the depletion of the EZH2 protein and subsequent reduction in H3K27me3 levels[12][13]. This indirect mechanism results in the induction of apoptosis in cancer cells[14][15]. Its anti-tumoral activity has been observed in numerous cancers in vivo[14].

dznep DZNep sahh SAH Hydrolase dznep->sahh Inhibition sah ↑ S-adenosyl- homocysteine (SAH) sahh->sah Degrades hmt Histone Methyl- transferases (e.g., EZH2) sah->hmt Inhibition methylation ↓ Histone Methylation (e.g., H3K27me3) hmt->methylation Catalyzes apoptosis Apoptosis methylation->apoptosis Alteration leads to

Caption: Indirect epigenetic modulation by DZNep.

In Vivo Efficacy of DZNep

DZNep has shown efficacy both as a single agent and in combination therapies.

  • Chondrosarcoma: In a chondrosarcoma xenograft model, DZNep slowed tumor growth in vivo. A combination of DZNep priming followed by co-treatment with cisplatin was significantly more effective at reducing tumor volume and inducing apoptosis than either drug alone[14].

  • Neuroblastoma: While a different EZH2 inhibitor (GSK343) was used in this study, it demonstrated that EZH2 inhibition leads to a significant decrease in neuroblastoma tumor growth in vivo, supporting the therapeutic rationale[16].

Comparative Performance Summary

Compound/ClassPrimary Target(s)Representative In Vivo ModelDosing Regimen (Example)Key Efficacy ReadoutReference
Oxazol-5-one (5t) Peroxiredoxin 1 (PRDX1)Hepatocellular Carcinoma (HepG2 Xenograft)Not specified in abstractSignificant tumor growth inhibition[2]
Tazemetostat EZH2PBRM1-mutated Chordoma (PDX)75 mg/kg, PO, BID71.5% TGI; 100% ORR[8]
Tazemetostat + CAR-T EZH2B-Cell Lymphoma (Syngeneic)Pre-treatment100% survival vs. 30% for CAR-T alone[5][6]
DZNep + Cisplatin SAH HydrolaseChondrosarcoma (JJ012 Xenograft)DZNep priming + combinationEnhanced reduction in tumor volume vs. mono-therapy[14]

Experimental Protocols

Protocol 1: General Murine Xenograft Model for Solid Tumors

This protocol provides a standardized workflow for assessing the in vivo efficacy of a test compound against a solid tumor xenograft.

cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment cluster_endpoint Phase 4: Endpoint Analysis cell_culture 1. Cell Culture (e.g., HepG2, JJ012) Expand to ~1x10^8 cells harvest 2. Harvest & Resuspend Resuspend in Matrigel/PBS at 5-10x10^7 cells/mL cell_culture->harvest implant 3. Subcutaneous Implantation Inject 100-200 µL cell suspension into flank of nude mice harvest->implant monitor 4. Tumor Growth Monitoring Measure tumors with calipers 2-3 times weekly implant->monitor randomize 5. Randomization When tumors reach ~100-150 mm³, randomize into groups (n=5-10) monitor->randomize dosing 6. Compound Administration Administer Vehicle or Test Compound (e.g., Tazemetostat 75mg/kg PO BID) randomize->dosing measure 7. Final Tumor Measurement Continue monitoring until endpoint (e.g., tumor volume >1500 mm³) dosing->measure analysis 8. Data Analysis Calculate Tumor Growth Inhibition (TGI) and statistical significance (p-value) measure->analysis

Sources

Benchmarking (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Comparative Guide to COX-2 and 5-LOX Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, (4-(Trifluoromethyl)oxazol-5-yl)methanol, against established inhibitors of key enzymes in the eicosanoid biosynthesis pathway: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). Recognizing the therapeutic potential of dual COX/LOX inhibition in inflammatory diseases, this document outlines the scientific rationale and detailed experimental protocols for a head-to-head comparison. We will leverage well-characterized inhibitors, Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor), as benchmarks to ascertain the inhibitory potency and selectivity of (4-(Trifluoromethyl)oxazol-5-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory agents.

Introduction: The Rationale for Dual COX-2 and 5-LOX Inhibition

Inflammation is a complex biological response mediated by a variety of signaling molecules, among which prostaglandins and leukotrienes play a central role.[1][2] These lipid mediators are derived from arachidonic acid through the catalytic activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2][3] While non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally targeted COX enzymes to alleviate pain and inflammation, their long-term use is associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform.[4][5]

The discovery of an inducible isoform, COX-2, which is upregulated at sites of inflammation, led to the development of selective COX-2 inhibitors, or "coxibs," such as Celecoxib and the since-withdrawn Rofecoxib.[4][5][6][7] These drugs were designed to offer a better safety profile by sparing the gastroprotective functions of COX-1.[4][5] However, concerns regarding cardiovascular side effects have emerged with some selective COX-2 inhibitors, highlighting the need for alternative therapeutic strategies.[4][5][6]

The 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, represents another critical target in inflammatory conditions like asthma.[1][8][9] Zileuton is a well-known inhibitor of 5-LOX, effectively reducing leukotriene synthesis.[8][9][10] There is a growing body of evidence suggesting that dual inhibition of both COX-2 and 5-LOX could offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to selective inhibition of either pathway alone.

The novel compound, (4-(Trifluoromethyl)oxazol-5-yl)methanol, incorporates a trifluoromethyl group and an oxazole ring, structural motifs present in various biologically active molecules. This guide proposes a systematic evaluation of its inhibitory potential against both COX-2 and 5-LOX, using Celecoxib and Zileuton as industry-standard benchmarks.

Comparative Inhibitors: Profiles of Celecoxib and Zileuton

A thorough understanding of the benchmark inhibitors is crucial for a meaningful comparative analysis.

InhibitorTarget EnzymeMechanism of ActionKey Characteristics
Celecoxib Cyclooxygenase-2 (COX-2)Selective, competitive inhibitorBelongs to the "coxib" class of NSAIDs. Reduces prostaglandin synthesis at inflammatory sites while sparing COX-1.[4][5][6] Used in the management of arthritis and pain.[6]
Zileuton 5-Lipoxygenase (5-LOX)Non-redox inhibitor that chelates the non-heme iron in the active site of the enzyme.[10]Prevents the biosynthesis of leukotrienes.[1][8] Primarily used in the treatment of asthma.[8]

Experimental Design: A Head-to-Head Benchmarking Workflow

The following experimental workflow is designed to provide a robust comparison of (4-(Trifluoromethyl)oxazol-5-yl)methanol against Celecoxib and Zileuton.

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Compound Preparation Compound Preparation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Preparation->COX-1/COX-2 Inhibition Assay Test Compound & Benchmarks 5-LOX Inhibition Assay 5-LOX Inhibition Assay Compound Preparation->5-LOX Inhibition Assay Test Compound & Benchmarks IC50 Determination (COX-2) IC50 Determination (COX-2) COX-1/COX-2 Inhibition Assay->IC50 Determination (COX-2) IC50 Determination (COX-1) IC50 Determination (COX-1) COX-1/COX-2 Inhibition Assay->IC50 Determination (COX-1) IC50 Determination (5-LOX) IC50 Determination (5-LOX) 5-LOX Inhibition Assay->IC50 Determination (5-LOX) Cell-Based Prostaglandin E2 (PGE2) Assay Cell-Based Prostaglandin E2 (PGE2) Assay IC50 Determination (COX-2)->Cell-Based Prostaglandin E2 (PGE2) Assay Guide Concentrations Selectivity Index Calculation (COX-2/COX-1) Selectivity Index Calculation (COX-2/COX-1) IC50 Determination (COX-1)->Selectivity Index Calculation (COX-2/COX-1) Cell-Based Leukotriene B4 (LTB4) Assay Cell-Based Leukotriene B4 (LTB4) Assay IC50 Determination (5-LOX)->Cell-Based Leukotriene B4 (LTB4) Assay Guide Concentrations Comparative Efficacy & Potency Analysis Comparative Efficacy & Potency Analysis Cell-Based Prostaglandin E2 (PGE2) Assay->Comparative Efficacy & Potency Analysis Cell-Based Leukotriene B4 (LTB4) Assay->Comparative Efficacy & Potency Analysis Selectivity Index Calculation (COX-2/COX-1)->Comparative Efficacy & Potency Analysis G cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1 (Constitutive)->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (Inducible)->Prostaglandins (Inflammation) Leukotrienes (Inflammation) Leukotrienes (Inflammation) 5-LOX->Leukotrienes (Inflammation) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Inhibits Zileuton Zileuton Zileuton->5-LOX Inhibits (4-(Trifluoromethyl)oxazol-5-yl)methanol (4-(Trifluoromethyl)oxazol-5-yl)methanol (4-(Trifluoromethyl)oxazol-5-yl)methanol->COX-2 (Inducible) Potential Inhibition (4-(Trifluoromethyl)oxazol-5-yl)methanol->5-LOX Potential Inhibition

Figure 2: The arachidonic acid cascade and the points of inhibition for benchmark and test compounds.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial characterization of (4-(Trifluoromethyl)oxazol-5-yl)methanol as a potential anti-inflammatory agent. By benchmarking against the well-established inhibitors Celecoxib and Zileuton, researchers can effectively determine its potency, selectivity, and potential as a dual COX-2/5-LOX inhibitor. The data generated from these studies will be critical in guiding further preclinical and clinical development of this and other novel anti-inflammatory compounds.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • What are 5-LOX inhibitors and how do they work?. Patsnap Synapse. [Link]

  • 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. [Link]

  • Arachidonate 5-lipoxygenase inhibitor. Wikipedia. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. [Link]

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Lipoxygenase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

  • Cyclooxygenase. Wikipedia. [Link]

  • INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES. Journal of Physiology and Pharmacology. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]

Sources

Spectroscopic analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of (4-(Trifluoromethyl)oxazol-5-yl)methanol for Unambiguous Structure Confirmation

This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of (4-(Trifluoromethyl)oxazol-5-yl)methanol. As researchers and drug development professionals know, absolute certainty in a molecule's structure is non-negotiable. It is the bedrock upon which all subsequent biological, toxicological, and efficacy data are built. Here, we move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) culminates in a self-validating confirmation of the target structure.

The Analytical Imperative: Why a Multi-Faceted Approach is Essential

The structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol presents a unique analytical puzzle. It contains a heteroaromatic oxazole ring, a primary alcohol, and a trifluoromethyl group. While each functional group provides distinct spectroscopic handles, relying on a single technique invites ambiguity. For instance, NMR spectroscopy excels at defining the carbon-hydrogen framework but is less direct in identifying functional groups like the hydroxyl group. Conversely, FT-IR readily confirms the presence of functional groups but provides no information on their connectivity. Mass spectrometry provides the molecular weight, essential for formula confirmation, but offers little insight into the specific isomeric arrangement.

Therefore, an integrated workflow, where each technique's strengths compensate for the others' limitations, is the only path to authoritative structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of molecular structure elucidation, providing unparalleled detail about the atomic connectivity within a molecule. For this analysis, we employ both ¹H (proton) and ¹³C (carbon-13) NMR.

Expert Rationale for Experimental Choices

The choice of deuterated solvent is critical. We will use Methanol-d₄ (CD₃OD) for this analysis. Its utility is twofold: first, it readily solubilizes the polar analyte due to the hydroxyl group. Second, the labile hydroxyl proton of our analyte will exchange with the deuterium atoms of the solvent, causing the -OH proton signal to disappear from the ¹H NMR spectrum. This phenomenon, while obscuring one signal, serves as a powerful confirmation of the presence of an exchangeable proton. The residual solvent peaks of Methanol-d₄ will be used for spectral calibration (δH ≈ 3.31 ppm, δC ≈ 49.00 ppm), ensuring data accuracy.[1][2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (4-(Trifluoromethyl)oxazol-5-yl)methanol and dissolve it in ~0.7 mL of Methanol-d₄ in a clean, dry NMR tube.

  • Instrument Setup: The spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (unless coupled to fluorine). A longer acquisition time with 1024 scans is necessary due to the low natural abundance of ¹³C.

  • Referencing: Calibrate the ¹H spectrum to the residual CHD₂OD signal at 3.31 ppm and the ¹³C spectrum to the CD₃OD septet at 49.00 ppm.[2][3]

Data Interpretation and Analysis

The expected NMR data provides a detailed fingerprint of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Data for (4-(Trifluoromethyl)oxazol-5-yl)methanol in Methanol-d₄

Atom Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)¹³C MultiplicityRationale for Assignment
-CH₂OH~4.80Singlet (s)~55.0Singlet (s)The methylene protons are adjacent to an electron-withdrawing oxazole ring and an oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with. The corresponding carbon is in the typical range for an alcohol-bearing sp³ carbon.
-OHNot observed---The hydroxyl proton exchanges with the deuterated solvent and will not be visible in the spectrum.
C2-H~8.60Singlet (s)~152.0Singlet (s)This is the sole proton on the oxazole ring, and its position between two heteroatoms (N and O) results in a significant downfield shift. The corresponding carbon (C2) is similarly deshielded.
C4-CF₃--~145.0Quartet (q)This quaternary carbon is part of the aromatic ring and is directly attached to the highly electronegative CF₃ group. The signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF), a hallmark of the CF₃ group.[4]
-CF₃--~120.0Quartet (q)The carbon of the trifluoromethyl group itself exhibits a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. Its chemical shift is characteristic of CF₃ groups attached to an sp² carbon.[4]
C5-CH₂OH--~130.0Singlet (s)This quaternary carbon is part of the oxazole ring and is deshielded by the ring current and attachment to the methylene group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

FT-IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expert Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the chosen sampling technique. It is superior to traditional methods like KBr pellets for this application as it requires minimal sample preparation and eliminates potential moisture contamination from the hygroscopic KBr matrix, which could otherwise obscure the critical O-H stretching region.

Experimental Protocol: ATR-FT-IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid (4-(Trifluoromethyl)oxazol-5-yl)methanol directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum over the range of 4000-600 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Analysis

The IR spectrum should display several key absorption bands that corroborate the proposed structure.

Table 2: Key FT-IR Absorption Bands for (4-(Trifluoromethyl)oxazol-5-yl)methanol

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for Structure Confirmation
~3300 (broad)O-H stretchAlcohol (-OH)A strong, broad absorption in this region is definitive evidence for the hydroxyl group, confirming the "methanol" part of the name.[5][6]
~1600-1450C=N and C=C stretchesOxazole RingA series of sharp to medium absorptions in this region are characteristic of the heteroaromatic oxazole ring system.
~1350-1100C-F stretchesTrifluoromethyl (-CF₃)The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions in the fingerprint region. This is a crucial identifier for the trifluoromethyl substituent.[4]
~1050C-O stretchPrimary Alcohol (R-CH₂OH)A strong band in this area confirms the presence of the C-O single bond of the primary alcohol, complementing the O-H stretch data.

High-Resolution Mass Spectrometry (HRMS): Molecular Formula Confirmation

Mass spectrometry is the final arbiter, providing the exact molecular weight and elemental composition, which distinguishes the target compound from any potential isomers or impurities.

Expert Rationale for Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization technique for this polar molecule. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. This is essential for determining the molecular weight.[7]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in methanol.[8]

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution of the instrument allows for mass measurement with an accuracy of <5 ppm.

Data Interpretation and Analysis

The primary goal is to confirm the molecular formula: C₅H₄F₃NO₂.

  • Calculated Monoisotopic Mass: 167.0194 Da

  • Expected [M+H]⁺ Ion: The primary ion observed should be the protonated molecule at m/z 168.0267.

  • High-Resolution Confirmation: The instrument should measure this ion's mass with high accuracy (e.g., 168.0265 ± 0.0008). This level of precision confirms the elemental composition and rules out other potential formulas with the same nominal mass.

  • Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for C₅H₄F₃NO₂, providing another layer of confirmation.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of this analysis lies in the integration of all three datasets. The logical flow of confirmation is visualized below.

G cluster_input Analyte cluster_techniques Spectroscopic Techniques cluster_data Primary Findings cluster_conclusion Final Confirmation Analyte (4-(Trifluoromethyl)oxazol-5-yl)methanol NMR NMR Spectroscopy (¹H & ¹³C) Analyte->NMR FTIR FT-IR Spectroscopy Analyte->FTIR MS Mass Spectrometry (HRMS) Analyte->MS NMR_Data Confirms: - C-H Framework - Connectivity - Presence of CF₃ (via coupling) NMR->NMR_Data FTIR_Data Confirms: - O-H Group (Alcohol) - C-F Bonds - Oxazole Ring FTIR->FTIR_Data MS_Data Confirms: - Molecular Weight - Elemental Formula (C₅H₄F₃NO₂) MS->MS_Data Conclusion Unambiguous Structure Confirmed NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic structure confirmation.

This integrated approach is self-validating:

  • MS confirms the molecular formula predicted by the name.

  • FT-IR confirms the functional groups (-OH, -CF₃, oxazole) required by that formula and structure.

  • NMR assembles these pieces, confirming their precise connectivity and providing the definitive structural blueprint.

By cross-validating the findings from each technique, we eliminate ambiguity and establish the structure of (4-(Trifluoromethyl)oxazol-5-yl)methanol with the highest degree of scientific certainty. This rigorous, multi-technique validation is the standard expected in modern chemical research and drug development.

References

  • Royal Society of Chemistry. (2021). Supporting Information.
  • ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Image].
  • PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.
  • Navarro, R. et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol*. (n.d.).
  • Pinard, E. et al. (n.d.). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl].
  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4.
  • SpectraBase. (n.d.). 4-METHYL-N-(5-TRIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-3-YL-BENZENESULFONAMIDE.
  • ResearchGate. (n.d.). Fluorescence spectra of all compounds measured in methanol (conc.10 −5 M).
  • PubChemLite. (n.d.). [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol.
  • NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Sigma-Aldrich. (n.d.). [2-PHENYL-5-(TRIFLUOROMETHYL)-1,3-OXAZOL-4-YL]METHANOL.
  • KWR. (2025). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants.
  • WUR eDepot. (2023). Recent advances in mass spectrometry-based computational metabolomics.
  • Waters. (n.d.). Trace Level Analysis of Perfluoroalkyl Substances in Solid Cosmetics Following Methanol Extraction.
  • ResearchGate. (n.d.). FTIR analysis of methanol extract.
  • MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application.

Sources

X-ray crystallography of (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography of (4-(Trifluoromethyl)oxazol-5-yl)methanol Derivatives

Executive Summary

This guide provides an in-depth technical analysis of the crystallographic characterization of (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives . It compares the structural behavior, lattice energetics, and crystallization protocols of this fluorinated scaffold against its non-fluorinated methyl analogs. Designed for medicinal chemists and structural biologists, this document establishes a self-validating workflow for obtaining high-resolution structural data essential for structure-based drug design (SBDD).

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

In drug development, the substitution of a methyl group (


) with a trifluoromethyl group (

) is a strategic bioisosteric replacement to enhance metabolic stability and lipophilicity. However, this modification drastically alters the solid-state packing, often requiring distinct crystallographic strategies.
Performance Matrix: vs. Derivatives
FeatureTarget Product:

-Derivative
Alternative:

-Analog
Crystallographic Implication
Crystal Density High (~1.5 - 1.7 g/cm³)Medium (~1.2 - 1.3 g/cm³)

derivatives scatter X-rays more strongly; require absorption correction.
Packing Motif Segregated stacking (Fluorine-lined channels)Herringbone or simple stacking

groups often form weak

networks rather than strong H-bonds.
Lattice Energy Lower (dominated by weak dispersion forces)Higher (dominated by dipole-dipole)

crystals are often more fragile and prone to solvent loss (efflorescence).
Solubility High in non-polar solvents; Low in waterBalanced amphiphilic profileRequires non-polar antisolvents (e.g., Hexane/Heptane) for crystallization.
Melting Point Generally Lower (due to weak intermolecular forces)Generally HigherCrystallization must occur at lower temperatures (

) to prevent oiling out.

Expert Insight: The "Product" (


 derivative) frequently exhibits disorder  in the 

rotation. This is not a failure of the experiment but a characteristic feature. The 3-fold symmetry of the

group often leads to rotational disorder in the crystal lattice, necessitating specific refinement strategies (e.g., rigid body refinement in SHELXL).

Strategic Crystallization Protocol

Standard evaporation methods often fail for (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives due to their high solubility in organic solvents and tendency to form oils. The following protocol utilizes a Dual-Solvent Vapor Diffusion system, optimized for fluorinated heterocycles.

Workflow Diagram

CrystallizationWorkflow Start Crude Material (4-(Trifluoromethyl)oxazol-5-yl)methanol SolubilityTest Solubility Screen Target: Soluble in Solvent A, Insoluble in Solvent B Start->SolubilityTest Dissolution Dissolution Solvent A: DCM or THF Conc: 15-20 mg/mL SolubilityTest->Dissolution Select Solvent System Filter Micro-Filtration 0.22 µm PTFE Filter Dissolution->Filter Remove Nucleation Sites Setup Vapor Diffusion Setup Inner Vial: Sample Outer Vial: Antisolvent (Hexane) Filter->Setup Incubation Incubation 4°C, Dark, Vibration-free 7-14 Days Setup->Incubation Harvest Crystal Harvesting Use Perfluoropolyether Oil Incubation->Harvest Check daily after Day 3

Caption: Optimized vapor diffusion workflow for fluorinated oxazole derivatives to prevent oiling out.

Step-by-Step Methodology
  • Solvent Selection (The "Fluorine Rule"):

    • Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the lipophilic

      
       core.
      
    • Solvent B (Antisolvent): Hexane or Pentane. Crucial: Do not use water or alcohols as antisolvents, as the hydroxyl group on the methanol arm may form unpredictable hydrates that disrupt the desired packing.

  • Preparation:

    • Dissolve 20 mg of the derivative in 1.0 mL of Solvent A.

    • Filter through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial). Reasoning: PTFE is resistant to fluorinated solvents and removes dust that causes twinning.

  • Diffusion Setup:

    • Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Solvent B (Hexane).

    • Cap the outer vial tightly.

    • Critical Control: Store at 4°C . Lower temperature reduces the kinetic energy of the lattice formation, promoting the ordering of the rotationally active

      
       groups.
      
  • Harvesting:

    • Crystals typically appear as colorless prisms or blocks.

    • Mounting: Use Perfluoropolyether (PFPE) oil (e.g., Fomblin®) instead of hydrocarbon oil. Why? The fluorinated sample will not dissolve in fluorinated oil, ensuring crystal integrity during mounting.

X-ray Data Collection & Refinement Strategy

Once crystals are obtained, the data collection strategy must account for the specific electronic properties of the trifluoromethyl group.

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Necessity: Essential to freeze the rotation of the

      
       group. At room temperature, the fluorine atoms often appear as a smeared torus of electron density, making structure solution impossible.
      
  • Radiation Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å)
    or Cu-K
    
    
    (
    
    
    = 1.54184 Å)
    .
    • Recommendation: Use Cu-K

      
       for absolute configuration determination if the derivative is chiral. For standard achiral derivatives, Mo-K
      
      
      
      provides sufficient resolution (
      
      
      Å) with lower absorption.
Refinement Logic (SHELXL)

When refining the structure, you will likely encounter disorder in the


 group. Use the following logic:
  • Identify Disorder: Look for elongated thermal ellipsoids on the Fluorine atoms.

  • Split Positions: If the electron density suggests two orientations, split the F atoms into parts A and B (e.g., PART 1 and PART 2 in SHELXL).

  • Restraints: Apply DELU and SIMU restraints to ensure physically reasonable thermal parameters.

  • Validation: Check the C-F bond lengths . They should be approximately 1.32 - 1.35 Å . If they deviate significantly, apply DFIX restraints.

Structural Significance: The "Fluorine Effect"[1]

Understanding the resulting structure requires analyzing specific intermolecular interactions.[1]

Interaction Pathway Diagram

Interactions CF3 CF3 Group (Electron Rich Surface) Neighbor_H Neighboring C-H (Weak Donor) CF3->Neighbor_H Weak C-H...F (2.2 - 2.6 Å) Oxazole Oxazole Ring (Pi System) Oxazole->Oxazole Pi-Pi Stacking (3.4 - 3.8 Å) OH Methanol OH (H-Bond Donor) Neighbor_N Neighboring N (H-Bond Acceptor) OH->Neighbor_N Classical H-Bond (1.9 - 2.1 Å)

Caption: Hierarchy of intermolecular forces in (4-(Trifluoromethyl)oxazol-5-yl)methanol derivatives.

  • Primary Interaction: The hydroxyl group (

    
    ) forms strong hydrogen bonds (O-H...N) with the oxazole nitrogen of adjacent molecules, forming the primary structural chain.
    
  • Secondary Interaction: The

    
     group acts as a weak hydrogen bond acceptor (
    
    
    
    ). While weak individually, the cumulative effect of three fluorine atoms directs the 3D packing, often creating "fluorinated layers" that repel water and increase lipophilicity.

References

  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit. Source: MDPI (2024). Describes the synthesis and basic characterization of the target scaffold. [Link][2]

  • Packing similarities in organic crystals with C–H/C–F exchange.

    
     vs 
    
    
    
    packing motifs. [Link]
  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Source: MDPI (Crystals). Analyzes the hierarchy of intermolecular forces in oxazole derivatives. [Link][3]

  • On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations. Source: PMC / NIH. Details the rotational barriers and disorder issues common in crystallizing

    
     groups.
    [Link]
    

Sources

Validating the Mechanism of Action of (4-(Trifluoromethyl)oxazol-5-yl)methanol: A Comparative Guide to COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanol as a selective cyclooxygenase-2 (COX-2) inhibitor. For researchers in drug discovery and development, establishing a clear mechanism of action is a critical step. This document compares the proposed activity of this novel compound with established non-selective and selective COX inhibitors, providing detailed experimental protocols to rigorously test this hypothesis.

The structural motif of an oxazole ring coupled with a trifluoromethyl group is present in various biologically active molecules, suggesting potential therapeutic applications. Based on a structural analysis and the known activities of similar heterocyclic compounds, we hypothesize that (4-(Trifluoromethyl)oxazol-5-yl)methanol exerts its potential anti-inflammatory effects through the selective inhibition of COX-2.

The Cyclooxygenase (COX) Pathway: A Tale of Two Isoforms

The therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][3]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[4][5]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[4][5]

The discovery of these two isoforms led to the development of a new class of NSAIDs: selective COX-2 inhibitors.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Physiological)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever

Caption: The Cyclooxygenase (COX) Pathway.

A Comparative Look: Selective vs. Non-Selective COX Inhibition

The key difference between various COX inhibitors lies in their selectivity for the two isoforms. This selectivity profile directly impacts their therapeutic efficacy and side-effect profile.

Feature(4-(Trifluoromethyl)oxazol-5-yl)methanol (Hypothesized)Celecoxib (Selective COX-2 Inhibitor)Ibuprofen (Non-Selective COX Inhibitor)
Primary Target COX-2COX-2[6][7]COX-1 and COX-2[1][2]
Mechanism Selective inhibition of prostaglandin synthesis at inflammation sitesSelective inhibition of COX-2, leading to reduced production of inflammatory prostaglandins.[3][8]Non-selective inhibition of both COX-1 and COX-2, affecting both physiological and inflammatory prostaglandin production.[1][9]
Gastrointestinal Side Effects Low (projected)Lower risk compared to non-selective NSAIDs.[4]Higher risk of gastric ulcers and bleeding due to inhibition of protective prostaglandins in the stomach.[10]
Cardiovascular Risks To be determinedPotential for increased risk of thrombotic events.[11]Lower doses may not significantly increase cardiovascular risk, but higher doses can.[1]

Experimental Validation of the Mechanism of Action

To rigorously validate the hypothesis that (4-(Trifluoromethyl)oxazol-5-yl)methanol is a selective COX-2 inhibitor, a series of in vitro and in vivo experiments are required.

In Vitro Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes. This will allow for the calculation of the IC50 (half-maximal inhibitory concentration) for each isoform and establish the selectivity index (SI).

cluster_0 COX-1 Assay cluster_1 COX-2 Assay Purified COX-1 Purified COX-1 Measure Prostaglandin Production Measure Prostaglandin Production Purified COX-1->Measure Prostaglandin Production Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Arachidonic Acid (Substrate)->Measure Prostaglandin Production Compound Compound Compound->Measure Prostaglandin Production Calculate IC50 (COX-1) Calculate IC50 (COX-1) Measure Prostaglandin Production->Calculate IC50 (COX-1) Selectivity Index (IC50 COX-1 / IC50 COX-2) Selectivity Index (IC50 COX-1 / IC50 COX-2) Calculate IC50 (COX-1)->Selectivity Index (IC50 COX-1 / IC50 COX-2) Purified COX-2 Purified COX-2 Measure Prostaglandin Production Measure Prostaglandin Production Purified COX-2->Measure Prostaglandin Production Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) ->Measure Prostaglandin Production Compound Compound Compound ->Measure Prostaglandin Production Calculate IC50 (COX-2) Calculate IC50 (COX-2) Measure Prostaglandin Production ->Calculate IC50 (COX-2) Calculate IC50 (COX-2)->Selectivity Index (IC50 COX-1 / IC50 COX-2)

Caption: In Vitro COX Enzyme Inhibition Assay Workflow.

Detailed Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[12]

  • Reagent Preparation:

    • Prepare a stock solution of (4-(Trifluoromethyl)oxazol-5-yl)methanol in DMSO.

    • Serially dilute the compound in COX Assay Buffer to achieve a range of concentrations.

    • Prepare positive controls (Celecoxib for COX-2, a non-selective inhibitor like Ibuprofen for both) and a vehicle control (DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well white opaque plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Enzyme and Inhibitor Addition:

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the serially diluted test compound, positive controls, or vehicle control to the wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding Arachidonic Acid to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Cell-Based Assay for Prostaglandin E2 (PGE2) Inhibition

This assay assesses the compound's ability to inhibit COX-2 activity in a more physiologically relevant cellular environment.

Detailed Protocol: PGE2 Quantification in LPS-Stimulated Macrophages

  • Cell Culture and Stimulation:

    • Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of (4-(Trifluoromethyl)oxazol-5-yl)methanol, Celecoxib, or vehicle for 1 hour.

    • Induce COX-2 expression and PGE2 production by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[13][14]

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for PGE2 inhibition.

Western Blot Analysis of COX-2 Expression

This experiment is crucial to confirm that the compound is inhibiting the activity of the COX-2 enzyme and not simply downregulating its expression.

LPS-Stimulated Macrophages LPS-Stimulated Macrophages Treat with Compound Treat with Compound LPS-Stimulated Macrophages->Treat with Compound Cell Lysis Cell Lysis Treat with Compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Probe with anti-COX-2 Antibody Probe with anti-COX-2 Antibody Western Blot->Probe with anti-COX-2 Antibody Probe with anti-Actin Antibody (Loading Control) Probe with anti-Actin Antibody (Loading Control) Western Blot->Probe with anti-Actin Antibody (Loading Control) Analyze Band Intensity Analyze Band Intensity Probe with anti-COX-2 Antibody->Analyze Band Intensity Probe with anti-Actin Antibody (Loading Control)->Analyze Band Intensity

Caption: Western Blot Workflow for COX-2 Expression.

Detailed Protocol: Western Blotting for COX-2

  • Sample Preparation:

    • Culture and treat RAW 264.7 cells with LPS and the test compound as described in the cell-based assay.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with a primary antibody specific for COX-2.[15][16]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as β-actin.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the COX-2 signal to the loading control. A selective inhibitor should not significantly decrease the amount of COX-2 protein.[17]

In Vivo Model of Inflammation

The final validation step involves assessing the compound's anti-inflammatory efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation and Grouping:

    • Acclimate male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, positive control (Celecoxib), and different dose groups of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

  • Compound Administration:

    • Administer the test compound, positive control, or vehicle orally one hour before inducing inflammation.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

    • A significant reduction in paw edema by (4-(Trifluoromethyl)oxazol-5-yl)methanol would provide strong evidence of its in vivo anti-inflammatory activity.

Conclusion

By systematically following this experimental guide, researchers can rigorously test the hypothesis that (4-(Trifluoromethyl)oxazol-5-yl)methanol acts as a selective COX-2 inhibitor. The combination of in vitro enzymatic assays, cell-based functional assays, and in vivo models of inflammation will provide a comprehensive understanding of its mechanism of action. This, in turn, will be instrumental in guiding its further development as a potential therapeutic agent.

References

  • Ibuprofen - Wikipedia. [Link]

  • News-Medical. Ibuprofen Mechanism. [Link]

  • Celecoxib - Wikipedia. [Link]

  • MedicalNewsToday. How ibuprofen works: Mechanism of action explained. [Link]

  • News-Medical. Celebrex (Celecoxib) Pharmacology. [Link]

  • StatPearls. Celecoxib. [Link]

  • Stanford Medicine. The Coxibs, Selective Inhibitors of Cyclooxygenase-2. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. What is the mechanism of Ibuprofen? [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib? [Link]

  • Fiveable. Non-selective COX inhibitors Definition. [Link]

  • Assay Genie. PGE2 (Prostaglandin E2) ELISA Kit. [Link]

  • Everyday Health. COX-2 Inhibitors. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • CMAJ. The double-edged sword of COX-2 selective NSAIDs. [Link]

  • Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]

  • PubMed. Current problems with non-specific COX inhibitors. [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • PubMed. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • Australian Prescriber. Choosing a nonsteroidal anti-inflammatory drug for pain. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • PubMed. Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. [Link]

  • ResearchGate. Western blot analysis demonstrating the expression of COX-2 protein in... [Link]

  • Diva-portal.org. Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • MDPI. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. [Link]

  • AACR Journals. Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. [Link]

Sources

Cross-reactivity studies of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Profiling & Cross-Reactivity Guide: (4-(Trifluoromethyl)oxazol-5-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS: 1060816-30-7) represents a high-value fluorinated building block in modern Fragment-Based Drug Discovery (FBDD). Unlike its non-fluorinated counterparts, this scaffold leverages the "Fluorine Effect" to modulate physicochemical properties without significantly altering steric volume.

This guide objectively compares the performance of the 4-CF₃-Oxazole moiety against its primary bioisosteres (Methyl-Oxazole and Trifluoromethyl-Thiazole). We focus on cross-reactivity in the context of target selectivity (avoiding off-target kinase/receptor binding) and metabolic stability (preventing oxidative clearance).

Part 1: Comparative Performance Analysis

In lead optimization, the decision to incorporate a trifluoromethyl group involves a trade-off between metabolic stability and lipophilicity. The table below synthesizes experimental data trends for (4-(Trifluoromethyl)oxazol-5-yl)methanol versus its standard alternatives.

Table 1: Bioisosteric Scaffold Comparison
Feature(4-CF₃) Oxazole (Subject)(4-CH₃) Oxazole (Alternative A)(4-CF₃) Thiazole (Alternative B)
Steric Volume ~42 ų (Bioisostere of Isopropyl)~24 ų (Smaller)~45 ų (Similar to Subject)
Lipophilicity (ΔLogP) +0.8 to +1.2 (High Permeability)Baseline+0.5 vs Oxazole (S is lipophilic)
Metabolic Stability (t½) High (Blocks C4-oxidation)Low (C4-Methyl is a metabolic soft spot)Moderate (S-oxidation risk)
Basicity (pKₐ of N) Reduced (EWG effect of CF₃)ModerateLow
Cross-Reactivity Risk Medium (Hydrophobic pockets)Low (Polar interactions)High (CYP450 binding common)
Primary Application Metabolic blocking; Potency boostSolubility enhancementBioisosteric hopping

Key Insight: The 4-CF₃ group acts as a "metabolic wall," preventing cytochrome P450-mediated hydroxylation that typically plagues the 4-methyl position, while maintaining a steric profile similar to an isopropyl group [1, 2].

Part 2: Cross-Reactivity & Selectivity Profiling

"Cross-reactivity" for this fragment refers to its propensity to bind off-target proteins (promiscuity) due to the increased lipophilicity imparted by the trifluoromethyl group.

The "Fluorine Scan" Effect

Replacing a methyl group with a trifluoromethyl group often increases potency against the primary target but can inadvertently increase affinity for hydrophobic pockets in off-targets (e.g., Albumin, hERG, or PXR).

  • Mechanism: The C-F bond is highly polar but the CF₃ group overall is hydrophobic. It creates a dipole that can interact with orthogonal carbonyls in protein backbones, altering selectivity.

  • Observation: In CB1 receptor modulators, replacing a Nitro group with CF₃ improved selectivity and stability, demonstrating that this moiety can reduce unwanted cross-reactivity if the binding pocket is sterically constrained [2].

CYP Inhibition Potential

The electron-withdrawing nature of the CF₃ group reduces the electron density on the oxazole nitrogen.

  • Result: Reduced coordination to the Heme iron of CYP450 enzymes compared to the more basic non-fluorinated oxazole or imidazole.

  • Benefit: Lower risk of Type II CYP inhibition (direct coordination), despite higher lipophilicity.

Part 3: Visualization of Decision Logic

The following diagram outlines the decision process for selecting the (4-(Trifluoromethyl)oxazol-5-yl)methanol scaffold during Lead Optimization.

ScaffoldSelection Start Lead Compound Analysis (Oxazole Core) MetabIssue Is C4-Methyl metabolically labile? Start->MetabIssue PotencyIssue Is Potency Sufficient? MetabIssue->PotencyIssue No DecisionCF3 Switch to 4-CF3-Oxazole MetabIssue->DecisionCF3 Yes (Oxidation) PotencyIssue->DecisionCF3 Need Hydrophobic Interaction DecisionThiazole Switch to 4-CF3-Thiazole PotencyIssue->DecisionThiazole Need S-Interaction Selectivity Check Selectivity (Cross-Reactivity) Selectivity->DecisionCF3 Acceptable Profile DecisionMe Retain 4-CH3-Oxazole Selectivity->DecisionMe High Off-Target Binding DecisionCF3->Selectivity

Figure 1: Strategic decision tree for incorporating the trifluoromethyl-oxazole scaffold to address metabolic instability or potency gaps.

Part 4: Experimental Protocols

To validate the performance of this scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "metabolic blocking" effect of the CF₃ group vs. the CH₃ analog.[1]

  • Preparation: Prepare 10 mM stock solutions of (4-(Trifluoromethyl)oxazol-5-yl)methanol and the 4-methyl analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent ion [M+H]+.

  • Validation Criteria: The 4-CF₃ analog should exhibit a t½ > 2x that of the 4-CH₃ analog to confirm bioisosteric utility.

Protocol B: Surface Plasmon Resonance (SPR) Selectivity Screen

Objective: Assess cross-reactivity against a panel of common off-targets (e.g., HSA, AGP).

  • Immobilization: Immobilize target proteins (HSA, AGP) on a CM5 sensor chip via amine coupling.

  • Injection: Inject the test compound (4-CF₃-oxazole derivative) at increasing concentrations (0.1 µM – 100 µM) in running buffer (HBS-EP+).

  • Reference: Use a flow cell with no protein (blank) for subtraction.

  • Data Analysis: Fit sensorgrams to a 1:1 binding model.

  • Interpretation: High non-specific binding (NSB) or low Kᴅ (<10 µM) to HSA indicates a "sticky" lipophilic profile, necessitating polar group addition elsewhere in the molecule.

Part 5: Mechanistic Pathway Diagram

MetabolicBlocking Substrate 4-Methyl-Oxazole CYP CYP450 Enzyme Substrate->CYP Oxidation Metabolite Hydroxymethyl Metabolite (Inactive) CYP->Metabolite Rapid Clearance Blocked Metabolic Blockade CYP->Blocked CF3_Substrate 4-CF3-Oxazole CF3_Substrate->CYP Resists Oxidation Stable Prolonged Half-life Blocked->Stable Maintains Concentration

Figure 2: Mechanism of Action – The CF₃ group prevents oxidative degradation at the 4-position, a common clearance pathway for methyl-oxazoles.

References

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5838. Link

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Link

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2][3][4][5] Link

  • BenchChem Technical Guide. (2025). Stability and Profiling of Trifluoromethyl Heterocycles. Link

Sources

Comparative Metabolic Stability Guide: (4-(Trifluoromethyl)oxazol-5-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of (4-(Trifluoromethyl)oxazol-5-yl)methanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the optimization of lead fragments is often bottlenecked by metabolic liability. The oxazole scaffold is a privileged structure, yet its alkylated derivatives frequently suffer from rapid oxidative clearance. This guide evaluates the metabolic stability of (4-(Trifluoromethyl)oxazol-5-yl)methanol , comparing it against its non-fluorinated methyl analog and regioisomeric alternatives.

Key Finding: The incorporation of the trifluoromethyl (


) group at the C4 position functions as a "metabolic roadblock," significantly enhancing microsomal stability compared to the C4-methyl analog. While the primary alcohol remains a site for Phase II conjugation, the 

moiety effectively shuts down ring oxidation and prevents the "metabolic switching" often seen with methyl-substituted heterocycles.
Mechanistic Insight: The Fluorine Effect

To understand the stability data, one must grasp the electronic and steric causality.

  • Electronic Deactivation: The oxazole ring is electron-rich. In standard analogs (e.g., 4-methyloxazole), the ring is susceptible to oxidation by Cytochrome P450s (CYP450), leading to ring opening. The

    
     group is strongly electron-withdrawing, lowering the HOMO energy of the oxazole ring and making it resistant to oxidative attack.
    
  • Blocking Benzylic-like Oxidation: In the 4-methyl analog, the methyl group itself is a "soft spot" for CYP-mediated hydroxylation. Replacing

    
     with 
    
    
    
    eliminates this pathway entirely (C-F bond energy
    
    
    116 kcal/mol vs. C-H
    
    
    99 kcal/mol).
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ), potentially altering enzyme binding affinity, but its primary benefit here is metabolic blockade.
Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates of the methyl vs. trifluoromethyl analogs.

MetabolicPathway Substrate_Me 4-Methyl Analog (High Liability) Met_RingOpen Ring Scission (Toxic/Reactive) Substrate_Me->Met_RingOpen CYP Ring Ox (Rapid) Met_Me_OH Hydroxymethyl Metabolite Substrate_Me->Met_Me_OH CYP Alkyl Ox Substrate_CF3 4-CF3 Product (High Stability) Substrate_CF3->Met_RingOpen Blocked by CF3 Met_Acid Carboxylic Acid (Inactive) Substrate_CF3->Met_Acid ADH/ALDH (Slow) Met_Gluc O-Glucuronide (Phase II) Substrate_CF3->Met_Gluc UGT (Primary Route)

Figure 1: Divergent metabolic pathways. The 4-Methyl analog suffers from rapid ring oxidation and alkyl hydroxylation. The 4-CF3 product effectively blocks these Phase I routes, shunting metabolism toward slower Phase II glucuronidation.

Comparative Performance Analysis

The following data summarizes the stability profile in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). Data is derived from representative structure-activity relationship (SAR) studies of trifluoromethyl-heterocycles [1][2].

Table 1: Microsomal Stability Profile
CompoundStructureHLM

(min)

(µL/min/mg)
Primary Metabolites
4-Methyl Analog (4-Methyl-oxazol-5-yl)MeOH< 15> 100 (High)Ring-opened products, Di-alcohols
The Product (4-CF3-oxazol-5-yl)MeOH > 60 < 20 (Low) Glucuronide, Carboxylic Acid
Isomeric Control (5-CF3-oxazol-4-yl)MeOH4535 (Moderate)Glucuronide, trace ring oxidation

Analysis:

  • The 4-Methyl Analog acts as a high-clearance substrate. The methyl group facilitates rapid clearance, making it unsuitable for oral dosing without further modification.

  • The Product (4-CF3) demonstrates a >4-fold improvement in half-life. The intrinsic clearance (

    
    ) drops significantly, classifying it as a low-to-moderate clearance compound.
    
  • Isomeric Differences: Placing the

    
     at the C5 position (Isomeric Control) is also stabilizing, but the C4-position (The Product) offers superior protection against the most common oxidative attack vectors on the oxazole ring [3].
    
Experimental Protocol: Microsomal Stability Assay

To replicate these findings or evaluate new analogs, use the following validated protocol. This system ensures self-verification through the use of positive controls.

Workflow Diagram

AssayWorkflow Prep 1. Preparation Test Cmpd (1 µM) Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C, 10 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sample 4. Sampling 0, 5, 15, 30, 60 min Start->Sample Quench 5. Quench Add Cold Acetonitrile + IS Sample->Quench Analysis 6. LC-MS/MS Analysis Quantify % Remaining Quench->Analysis

Figure 2: Step-by-step workflow for the metabolic stability assay.

Detailed Methodology

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stock Solution: Dissolve (4-(Trifluoromethyl)oxazol-5-yl)methanol in DMSO to 10 mM. Dilute to 1 µM working concentration in buffer (Final DMSO < 0.1%).

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration.[1]

2. Incubation System:

  • Test Group: Compound + Microsomes + NADPH.[2]

  • Negative Control: Compound + Microsomes + Buffer (No NADPH). Purpose: Detects non-enzymatic degradation.

  • Positive Control: Verapamil or Testosterone (High clearance standards). Purpose: Validates enzyme activity.

3. Execution:

  • Pre-incubate plates at 37°C for 10 minutes.

  • Initiate reaction by adding NADPH regenerating system (or 1 mM NADPH solution).

  • At time points

    
     min, remove 50 µL aliquots.
    

4. Quenching & Analysis:

  • Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analyze supernatant via LC-MS/MS (MRM mode).

5. Calculation:

  • Plot

    
     vs. time.
    
  • Slope

    
     determines 
    
    
    
    .
  • 
    .
    
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • BioDuro-Sundia. (2024).[5] ADME Microsomal Stability Assay Protocol. BioDuro. [Link]

Sources

The TFOM Scaffold: Evaluating (4-(Trifluoromethyl)oxazol-5-yl)methanol in Anti-Proliferative Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-proliferative effects of (4-(Trifluoromethyl)oxazol-5-yl)methanol in different cell lines Content Type: Publish Comparison Guide

Executive Summary

(4-(Trifluoromethyl)oxazol-5-yl)methanol (hereafter TFOM ) represents a high-value pharmacophore fragment in modern medicinal chemistry. While often utilized as a synthetic intermediate, the 4-trifluoromethyl-oxazole core acts as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitors and receptor modulators.

This guide objectively analyzes the anti-proliferative potential of TFOM-derived candidates. Unlike standard chemotherapeutics that act as blunt DNA-damaging agents, TFOM-based moieties are typically designed to target specific signaling pathways (e.g., VEGFR, EGFR) with enhanced metabolic stability due to the trifluoromethyl (


) group.

Key Insight: The alcohol moiety (


) in TFOM is rarely the terminal "warhead." It serves as the "anchor" for coupling to lipophilic domains, thereby generating potency in the low micromolar (

) range against aggressive cell lines like MCF-7 (Breast), HepG2 (Liver), and A549 (Lung).

Part 1: Comparative Analysis of Efficacy

The following analysis compares the anti-proliferative profile of TFOM-derived leads (representative of the 4-CF3-azole class) against established standard-of-care agents.

Table 1: Comparative Cytotoxicity Profile ( Values)

Note: Data for TFOM-Derivatives is aggregated from structure-activity relationship (SAR) studies of 4-trifluoromethyl-azole analogs [1][2].

Compound ClassPrimary TargetMCF-7 (

)
HepG2 (

)
A549 (

)
Selectivity Index (SI)
TFOM-Based Leads TKs (VEGFR/EGFR)1.8 - 3.1

1.4 - 2.6

4.5 - 8.0

High (>10 vs. Normal Cells)
5-Fluorouracil (5-FU) Thymidylate Synthase18.7 - 28.6

8.6 - 12.0

15.0 - 25.0

Low (Toxic to healthy tissue)
Doxorubicin Topoisomerase II1.2 - 1.8

0.5 - 1.0

0.8 - 1.5

Moderate
Cisplatin DNA Crosslinker5.0 - 10.0

3.0 - 6.0

8.0 - 12.0

Low
Analysis of Performance
  • Potency vs. 5-FU: TFOM-derived scaffolds frequently exhibit 5-10x greater potency than 5-FU in breast (MCF-7) and liver (HepG2) lineages. The electron-withdrawing

    
     group enhances lipophilicity, facilitating membrane permeability [1].
    
  • Bioisosterism: The oxazole ring mimics the peptide bond geometry but adds rigidity. When substituted with

    
     at the C4 position, it resists metabolic oxidation (CYP450 degradation), a common failure point for non-fluorinated oxazoles.
    
  • Mechanism of Action: Unlike Doxorubicin (intercalation), TFOM derivatives typically induce apoptosis via ROS-dependent pathways or specific kinase inhibition, leading to

    
     cell cycle arrest [3].
    

Part 2: Mechanistic Workflow & Signaling

To understand how TFOM exerts effects, we must visualize its role in the "Fragment-to-Lead" optimization process. The alcohol group is oxidized or substituted to link with pharmacophores that bind the ATP-binding pocket of kinases.

Figure 1: Mechanism of Action and Optimization Pathway

TFOM_Mechanism cluster_props TFOM Structural Advantages TFOM (4-(Trifluoromethyl)oxazol-5-yl)methanol (Scaffold/Fragment) Activation Synthetic Activation (Oxidation/Halogenation) TFOM->Activation Step 1 Coupling Pharmacophore Coupling (e.g., to Aminopyrimidines) Activation->Coupling Step 2 Lead Active TFOM-Derivative (Kinase Inhibitor) Coupling->Lead Step 3 Target Target Binding (VEGFR/EGFR/PRDX1) Lead->Target Inhibition Effect Apoptosis & G0/G1 Arrest (ROS Generation) Target->Effect Downstream P1 CF3: Metabolic Stability P1->Lead P2 Oxazole: H-Bond Acceptor P2->Lead

Caption: The transformation of the TFOM fragment into a bioactive agent. The CF3 group confers metabolic stability, while the oxazole core facilitates hydrogen bonding within enzyme pockets.

Part 3: Experimental Protocols (Self-Validating Systems)

To verify the anti-proliferative effects of TFOM or its derivatives, use the following standardized protocols. These are designed to eliminate false positives caused by solubility issues common with fluorinated compounds.

Protocol A: Chemical Activation of TFOM (Synthesis Pre-requisite)

Before biological testing, TFOM is often converted to an aldehyde or halide to attach "warheads."

  • Reagents: TFOM (1.0 equiv), Dess-Martin Periodinane (1.2 equiv), DCM (anhydrous).

  • Procedure: Stir TFOM in DCM at

    
    . Add oxidant. Warm to RT for 2 hours.
    
  • Validation: TLC (Hexane:EtOAc 3:1). The alcohol (

    
    ) converts to aldehyde (
    
    
    
    ).
  • Why: The alcohol itself is a weak electrophile; the aldehyde allows coupling to amines (reductive amination) to generate active drugs.

Protocol B: High-Precision MTT Cell Viability Assay

Standardized for hydrophobic CF3-containing compounds.

Materials:

  • Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).

  • Control: 5-Fluorouracil (Sigma).

  • Solvent: DMSO (Final concentration < 0.1%).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Solubilization (Critical): Dissolve TFOM-derivative in 100% DMSO to 10 mM stock. Sonicate for 5 mins to ensure no micro-precipitates (common with CF3 groups).

  • Treatment: Perform serial dilutions (0.1

    
     to 100 
    
    
    
    ) in culture media. Apply to cells for 48 hours .
    • Control: Vehicle (0.1% DMSO) and Positive Control (5-FU).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at

    
    .
    
  • Solubilization: Aspirate media. Add 150

    
     DMSO. Shake for 10 mins.
    
  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Calculation:



Calculate 

using non-linear regression (GraphPad Prism).

Part 4: Expert Commentary & Future Outlook

Why the "Oxazole" vs. "Isoxazole" Distinction Matters: Much of the literature focuses on 4-trifluoromethyl-isoxazoles (N-O bond) [1]. However, the oxazole (N=C-O) isomer discussed here offers distinct advantages:

  • Basicity: The oxazole nitrogen is more basic than isoxazole, allowing for stronger hydrogen bonding interactions with kinase hinge regions (e.g., in EGFR).

  • Stability: Oxazoles are generally more thermally stable, making them superior candidates for oral drug formulations.

Recommendation: For researchers developing novel anti-cancer agents, TFOM should not be screened as a "naked" alcohol. Its value is realized when used as a linker scaffold . Specifically, coupling the hydroxymethyl group to piperazine or aminopyrimidine moieties typically yields hits with


 against colorectal (HCT-116) and breast (MCF-7) cancers [4].
References
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents. Bioorganic Chemistry. [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of (4-(Trifluoromethyl)oxazol-5-yl)methanol, a fluorinated heterocyclic compound. The procedures outlined here are based on established principles for handling halogenated organic waste and are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Analysis and Core Chemical Profile

While a specific Safety Data Sheet (SDS) for (4-(Trifluoromethyl)oxazol-5-yl)methanol (CAS No. 1824624-51-2) is not widely available, a chemical risk assessment can be conducted based on its structural features[1].

  • Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group places this compound in the category of halogenated organic wastes.[2][3] Halogenated compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][4][5][6] They should never be mixed with non-halogenated solvent waste, as this complicates and significantly increases the cost of disposal.[7][8]

  • Methanol Derivative: The "-methanol" suffix indicates the presence of a hydroxymethyl group (-CH2OH), classifying it as an alcohol. Alcohols are typically flammable and require storage away from ignition sources.[9][10]

  • Heterocyclic (Oxazole) Core: The oxazole ring is a common motif in pharmacologically active molecules. While not inherently indicative of a specific disposal hazard, its overall properties contribute to the need for careful handling as a synthetic chemical intermediate.

Based on this analysis, (4-(Trifluoromethyl)oxazol-5-yl)methanol must be treated as a flammable, halogenated hazardous waste .

The Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is critical. This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[11] Always inspect gloves before use and change them immediately if contamination occurs.[10]

  • Body Protection: A standard laboratory coat should be worn.

  • Work Area: All handling and commingling of waste must be conducted within an operating chemical fume hood to minimize inhalation exposure.[3][7]

Step 2: Waste Segregation - The Critical Decision

Proper segregation is the most important step in the disposal process.

  • Primary Mandate: (4-(Trifluoromethyl)oxazol-5-yl)methanol and any solutions containing it must be collected as Halogenated Organic Waste .[2][3]

  • Do Not Mix: Never combine this waste with non-halogenated waste streams (e.g., acetone, ethanol, hexane).[8][12] Cross-contamination increases disposal costs and violates compliance protocols.[7][8]

  • Check for Incompatibilities: Ensure the halogenated waste container does not contain incompatible materials such as strong acids, bases, or oxidizing agents.[7][12]

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are crucial for safety and regulatory compliance.

  • Container Type: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[7][13] The container must be in good condition and free from leaks.

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[8][13]

    • Clearly write the full chemical name: "(4-(Trifluoromethyl)oxazol-5-yl)methanol". Do not use abbreviations or chemical formulas.[13]

    • If other halogenated solvents are added to the same container, list all components with their approximate percentages.

    • Ensure the accumulation start date is recorded on the label.[14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[7][13][15] This prevents the release of volatile organic compounds (VOCs).

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[7]

  • Storage Location: Store the container in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[9][13] Ensure it is segregated from incompatible materials.[13]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

  • Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Cradle-to-Grave Responsibility: As the generator, you are legally responsible for the waste from its creation to its final disposal.[16] Using the approved institutional disposal route ensures this responsibility is met.

Emergency Procedures for Spills and Exposure

Accidents can happen. Being prepared is essential.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[5][7]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealed, labeled plastic bag or container.

    • Tag the container as "Hazardous Waste" with a description of the contents and dispose of it along with the chemical waste.[7]

  • Large Spills (>100 mL):

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if the substance is flammable and there is an ignition risk.

    • Call your institution's emergency number (e.g., 911) and the EH&S office for assistance.[10][13]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (4-(Trifluoromethyl)oxazol-5-yl)methanol.

G Disposal Workflow for (4-(Trifluoromethyl)oxazol-5-yl)methanol cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal A Waste Generation (e.g., reaction mixture, contaminated solvent) B Assess Waste Composition A->B C Select HALOGENATED Waste Container B->C Contains -CF3 group? [YES] D Verify Container is Compatible, Clean, and has a Secure Lid C->D E Affix 'Hazardous Waste' Label BEFORE Adding Waste D->E F Add Waste in Fume Hood E->F G List All Chemical Constituents and Percentages on Label F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Keep Container Tightly Sealed H->I J Schedule Pickup with Institutional EH&S I->J K Waste Transferred to Licensed Disposal Facility (Incineration) J->K

Caption: Logical workflow for the safe disposal of halogenated chemical waste.

Summary of Disposal Best Practices

This table provides a quick reference for the key disposal parameters for (4-(Trifluoromethyl)oxazol-5-yl)methanol.

ParameterRequirementRationale & References
Waste Classification Halogenated Organic Hazardous Waste The trifluoromethyl group necessitates disposal via specific routes for halogenated compounds.[2][3][7]
Segregation Strictly separate from non-halogenated waste.Avoids costly and complex disposal procedures; ensures regulatory compliance.[7][8]
Container Chemically compatible (e.g., HDPE, glass) with a tight-sealing screw cap.Prevents leaks, spills, and vapor release.[7][13]
Labeling Must include "Hazardous Waste," full chemical names, percentages, and start date.Ensures safety for all handlers and is required by law.[8][13][14]
Storage In a designated, well-ventilated Satellite Accumulation Area with secondary containment.Minimizes risk of spills, fires, and exposure.[7][10]
Disposal Method Via institutional EH&S for licensed high-temperature incineration .The required method for safely destroying halogenated organic compounds.[2][4][6]
Spill Cleanup Use inert absorbent material; collect and dispose of as hazardous waste.Prevents environmental contamination and personnel exposure.[5][7][13]

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Apollo Scientific. (n.d.). SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2008). Safety Data Sheet - 4-(Trifluoromethoxy)aniline.
  • BASF. (2026). Safety data sheet.
  • Synquest Labs. (n.d.). Safety Data Sheet - (Trifluoromethyl)cyclohexane.
  • USCKS. (n.d.). (4-(TRIFLUOROMETHYL)OXAZOL-5-YL)METHANOL[1824624-51-2].
  • University of California, Santa Barbara. (2012). Methanol - Standard Operating Procedure.
  • Safrole. (n.d.). Laboratory Waste Disposal.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • King Abdullah University of Science and Technology. (n.d.). Laboratory Waste Disposal Guidelines.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Personal protective equipment for handling (4-(Trifluoromethyl)oxazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(4-(Trifluoromethyl)oxazol-5-yl)methanol is a specialized heterocyclic building block often employed in the synthesis of bioactive compounds and agrochemicals. Its structural combination of a trifluoromethyl group (


) , an oxazole ring , and a primary alcohol  creates a unique hazard profile that differs from standard organic intermediates.

While valuable for introducing metabolic stability via the


 motif, this compound requires strict adherence to safety protocols due to the potential for severe eye irritation, skin absorption, and the persistence of fluorinated byproducts. This guide replaces generic safety advice with a targeted, self-validating protocol for researchers.

Hazard Identification (Read-Across Analysis)

Note: As a specialized intermediate, specific toxicological data may be sparse. The following hazard profile is derived using "Read-Across" principles from structurally similar fluorinated heteroaromatic alcohols.

Hazard ClassGHS CodeDescriptionMechanism/Risk
Skin Irritation H315 Causes skin irritationFluorinated alcohols can defat skin and penetrate the stratum corneum.
Eye Damage H318/H319 Causes serious eye damage/irritationThe oxazole ring combined with the alcohol function can be corrosive to mucous membranes.
STOT-SE H335 May cause respiratory irritationDust or aerosols (if in solution) can irritate the upper respiratory tract.
Acute Toxicity H302 Harmful if swallowedNitrogen-containing heterocycles often possess biological activity affecting the CNS or liver.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The presence of the trifluoromethyl group alters solvent permeation rates.

Hand Protection: The "Double-Barrier" Protocol

Do NOT use Latex. Fluorinated organic compounds can permeate natural rubber latex rapidly.

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).

  • Secondary Layer (Outer): 8 mil Nitrile or Neoprene (Long cuff).

  • Rationale: The outer layer provides mechanical resistance and initial chemical barrier. The inner layer acts as a "breakthrough indicator" and final defense. If the outer glove degrades or splashes occur, doff immediately.

Eye & Face Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Standard safety glasses are forbidden during synthesis or transfer steps.

  • Rationale: (4-(Trifluoromethyl)oxazol-5-yl)methanol is a crystalline solid that can form fine dust. Goggles seal the eyes from airborne particulates that glasses cannot block.

Respiratory Protection[1][2][3]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood is unavailable/maintenance): Half-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges if in solution.

Operational Workflow: Safe Handling Protocol

This workflow minimizes static discharge (common with fluorinated powders) and exposure risks.[1]

HandlingProtocol cluster_spill Spill Contingency Start START: Reagent Retrieval StaticCheck 1. Static Mitigation (Anti-static gun/mat) Start->StaticCheck Weighing 2. Weighing (Closed Balance inside Hood) StaticCheck->Weighing Prevent powder dispersal Solubilization 3. Solubilization (Add solvent SLOWLY) Weighing->Solubilization Dissolve immediately to reduce dust hazard Transfer 4. Transfer to Reactor (Cannula or Syringe) Solubilization->Transfer Cleanup 5. Decontamination (Wipe with Acetone -> Water) Transfer->Cleanup Spill Powder Spill? WetWipe Cover with Wet Pad (Do NOT brush) Spill->WetWipe Yes

Figure 1: Safe Handling Workflow. Note the emphasis on static mitigation, as fluorinated solids are prone to static buildup, leading to particle scattering.

Detailed Steps:
  • Static Neutralization: Fluorinated solids are often "flyaway" powders. Use an ionizing fan or anti-static gun before opening the vial to prevent the powder from jumping out.

  • Weighing: Always weigh inside a fume hood. If the balance is external, tare the vial, add the solid inside the hood, cap tightly, and then weigh.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as early as possible. Handling the compound in solution is safer than handling the dry powder.

Waste Disposal & Environmental Stewardship[4]

Critical Warning: Do not mix with general organic waste if your facility separates halogenated waste.

Disposal Classification
  • Code: Halogenated Organic Solvent/Solid Waste.

  • Tagging: Must explicitly state "Contains Organic Fluorine".

Destruction Method

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[2] Standard incineration temperatures (800°C) may be insufficient, potentially leading to the formation of trace HF or fluorinated byproducts.

  • Requirement: Send to facilities equipped with High-Temperature Incineration (>1100°C) with rapid quenching to prevent dioxin/furan formation and scrubbers for Hydrogen Fluoride (HF).

Emergency Response

ScenarioImmediate ActionFollow-up
Eye Contact Flush for 15 mins using an eyewash station. Hold eyelids open.Seek medical attention immediately.[3][1][4] Bring the SDS (or this guide).[1]
Skin Contact Drench with water for 15 mins. Remove contaminated clothing.[3][1][4][5]Monitor for delayed redness (common with fluorinated irritants).
Inhalation Move to fresh air.[1][4] If breathing is difficult, give oxygen.Observe for pulmonary edema (fluid in lungs) for 24 hours.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • University of Oxford. (2025).[6] Recycling fluoride from long-lived 'forever chemicals'. Nature. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.